2,4-Dichloro-5-fluorotoluene
Description
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Properties
IUPAC Name |
1,5-dichloro-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWCOCIEGOAZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374179 | |
| Record name | 2,4-Dichloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86522-86-3 | |
| Record name | 2,4-Dichloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dichloro-5-fluorotoluene CAS number 86522-86-3 properties
An In-depth Technical Guide to 2,4-Dichloro-5-fluorotoluene (CAS No. 86522-86-3) for Advanced Chemical Synthesis
Introduction
This compound, with the CAS Registry Number 86522-86-3, is a halogenated aromatic compound of significant interest to researchers and process chemists, particularly within the pharmaceutical and agrochemical industries.[1][2] Its strategically positioned chloro and fluoro substituents on the toluene backbone create a unique electronic and steric environment, making it a valuable and versatile intermediate for the synthesis of more complex, high-value molecules.[3] The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive technical overview of its properties, reactivity, and applications, designed for professionals engaged in drug discovery and fine chemical synthesis.
Physicochemical and Computed Properties
The fundamental identity and characteristics of this compound are summarized below. These properties are critical for reaction planning, safety assessment, and analytical characterization.[4][5]
| Identifier | Value | Source |
| CAS Number | 86522-86-3 | [4][5] |
| Molecular Formula | C₇H₅Cl₂F | [4][5] |
| Molecular Weight | 179.02 g/mol | [4][5] |
| IUPAC Name | 1,5-dichloro-2-fluoro-4-methylbenzene | [4][5] |
| Common Synonyms | This compound, 3-fluoro-4,6-dichlorotoluene | [4][5] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)F | [5] |
| InChIKey | JXWCOCIEGOAZOG-UHFFFAOYSA-N | [5] |
Table 1: Core Compound Identifiers.
The molecule's behavior in various chemical systems can be predicted by its computed physicochemical properties, which are essential for designing separation protocols and anticipating its biological disposition.
| Property | Value | Source |
| XLogP3-AA (Lipophilicity) | 3.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Topological Polar Surface Area | 0 Ų | [4] |
| Heavy Atom Count | 10 | [4] |
| Monoisotopic Mass | 177.9752337 Da | [4] |
Table 2: Computed Physicochemical Properties.
Spectroscopic Characterization Profile (Predicted)
While direct experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its spectral characteristics based on data from closely related analogues such as 2,4-dichlorotoluene and various fluorotoluenes.[6][7][8] These predictions are invaluable for reaction monitoring and quality control.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region.
-
Aromatic Protons (2H): Two distinct signals are expected. The proton at C6 (adjacent to a chlorine) and the proton at C3 (adjacent to fluorine) will likely appear as doublets or doublet of doublets due to H-F and H-H coupling, in the range of δ 7.0–7.5 ppm.
-
Methyl Protons (3H): A sharp singlet is anticipated for the methyl group protons, likely appearing around δ 2.3-2.4 ppm.[6]
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.
-
C-F Carbon: The carbon directly attached to the fluorine atom (C5) will exhibit the largest chemical shift and will appear as a doublet with a large coupling constant (¹JCF ≈ 240–250 Hz).
-
C-Cl Carbons: The carbons bonded to chlorine (C2, C4) will be downfield shifted.
-
Methyl Carbon: The methyl carbon signal is expected to be the most upfield, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
-
C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands in the 2850–3000 cm⁻¹ region from the methyl group.
-
C=C Stretching (Aromatic): Characteristic peaks in the 1450–1600 cm⁻¹ region.
-
C-F Stretching: A strong, characteristic band is expected in the 1200–1250 cm⁻¹ region.
-
C-Cl Stretching: Strong bands in the fingerprint region, typically around 700–850 cm⁻¹.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak cluster.
-
Molecular Ion (M⁺): A prominent cluster of peaks around m/z 178, 180, and 182, reflecting the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak would be m/z 178.
-
Key Fragments: Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺ at m/z 143) and the loss of the methyl radical ([M-CH₃]⁺).
Reactivity and Synthetic Utility
The primary value of this compound lies in its utility as a precursor for more functionalized chemical entities. The methyl group is a key handle for further chemical transformation, most notably through free-radical halogenation.
Core Application: Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene
A critical industrial application of this compound is its conversion to 2,4-dichloro-5-fluoro-(trichloromethyl)benzene.[3] This downstream intermediate is a versatile building block for compounds where a trifluoromethyl group or a carboxylic acid is desired, as the -CCl₃ group can be readily hydrolyzed. The conversion is achieved via a free-radical photochlorination reaction.
Caption: Free-radical photochlorination workflow.
Experimental Protocol: Free-Radical Photochlorination
This protocol describes a laboratory-scale procedure for the exhaustive chlorination of the methyl group of this compound.
Disclaimer: This procedure involves hazardous materials, including chlorine gas and UV radiation, and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
This compound (1 equiv.)
-
Inert solvent (e.g., carbon tetrachloride)
-
Chlorine gas (Cl₂) cylinder with regulator and flowmeter
-
UV immersion lamp (mercury vapor lamp)
-
Three-neck round-bottom flask equipped with a reflux condenser, gas inlet tube, and thermometer
-
Gas outlet connected to a scrubber (e.g., sodium hydroxide solution)
-
Stirring plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Reactor: Dissolve this compound in a minimal amount of carbon tetrachloride in the reaction flask.[3]
-
Initiation: Begin stirring the solution and heat it to a gentle reflux (approx. 77 °C for CCl₄).
-
Reaction: Once refluxing, turn on the UV lamp and begin bubbling chlorine gas through the solution at a steady, controlled rate.[3] The reaction is exothermic; adjust heating as necessary to maintain reflux.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC). This allows for the observation of the starting material's disappearance and the sequential formation of the mono-, di-, and finally, the desired tri-chlorinated product.[3]
-
Completion: Once GC analysis confirms the consumption of the starting material and intermediates, stop the chlorine flow, and turn off the UV lamp and heating mantle.
-
Quenching and Workup: Allow the mixture to cool to room temperature while bubbling nitrogen gas through the solution to purge dissolved HCl and excess chlorine.[3]
-
Purification: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize HCl), water, and finally, brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-dichloro-5-fluoro-(trichloromethyl)benzene. Further purification can be achieved by vacuum distillation.
Role as a Central Building Block in Synthesis
The utility of this compound extends beyond the trichloromethyl derivative. It serves as a foundational scaffold for creating other valuable intermediates, such as the corresponding benzoic acid, which is a common precursor in pharmaceutical synthesis.
Caption: Synthetic pathways from this compound.
This demonstrates its role as a branch-point intermediate, where different reaction pathways can be chosen to access distinct classes of functionalized molecules, enhancing its value in a drug development program.
Safety and Handling
This compound is classified as an irritant.[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its specific pattern of halogenation. Its reactivity, particularly at the benzylic position, provides a reliable pathway to key synthetic building blocks like 2,4-dichloro-5-fluoro-(trichloromethyl)benzene and 2,4-dichloro-5-fluorobenzoic acid. A thorough understanding of its physicochemical properties, predicted spectral characteristics, and reaction protocols is essential for its safe and effective use in the laboratory and in the scale-up synthesis of next-generation pharmaceuticals and advanced materials.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Fluoropharm. This compound. [Link]
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PubChem. 2-Chloro-4-fluorotoluene. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 2,4-Dichlorotoluene. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dichlorotoluene(95-73-8) 13C NMR spectrum [chemicalbook.com]
- 5. This compound | C7H5Cl2F | CID 2758114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorotoluene(95-73-8) IR Spectrum [chemicalbook.com]
- 7. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorotoluene, a halogenated aromatic hydrocarbon, represents a key building block in modern synthetic organic chemistry. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a methyl group on a benzene ring—renders it a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of these functional groups imparts specific reactivity and physicochemical properties that are critical for its application in multi-step syntheses.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. As Senior Application Scientist, the following sections have been structured to deliver not just raw data, but also the underlying scientific principles and practical experimental methodologies. This approach is designed to equip researchers and drug development professionals with the foundational knowledge necessary for the effective utilization and characterization of this compound. We will delve into its structural and physicochemical properties, outline detailed protocols for its analysis, and discuss its potential applications, all while maintaining a steadfast commitment to scientific integrity and reproducibility.
Molecular Structure and Identification
The foundational step in understanding the behavior of any chemical compound is a thorough characterization of its molecular structure. The arrangement of atoms and the nature of the chemical bonds in this compound are the primary determinants of its physical and chemical properties.
Chemical Identity
-
IUPAC Name: 1,5-dichloro-2-fluoro-4-methylbenzene[1]
The structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various environments, including its suitability for specific chemical reactions, its solubility in different solvents, and its potential for biological activity. The data presented here is a combination of predicted and computed values, as extensive experimental data for this specific compound is not widely available in the public domain.
| Property | Value | Source |
| Molecular Weight | 179.02 g/mol | PubChem[1], Santa Cruz Biotechnology[4] |
| Boiling Point | 205.3 ± 35.0 °C at 760 mmHg (Predicted) | Guidechem[2] |
| Refractive Index | 1.523 (Predicted) | Guidechem[2] |
| XLogP3 | 3.6 | PubChem[1] |
| Hazard Codes | Xi (Irritant) | ChemicalBook[3] |
Note on Data: The boiling point and refractive index are predicted values and should be confirmed experimentally for critical applications. XLogP3 is a computed octanol-water partition coefficient, suggesting the compound is lipophilic.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will exhibit splitting patterns (coupling) due to interactions with each other and with the fluorine atom. The methyl group will likely appear as a singlet, though long-range coupling to the aromatic protons or fluorine may cause slight broadening or a small splitting.
-
¹³C NMR: The carbon NMR spectrum will show separate signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached halogens and the methyl group.
-
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom in this compound. The chemical shift and coupling to nearby protons will provide valuable structural information.
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard (for ¹⁹F).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the C-H, C-Cl, and C-F bonds.
Expected IR Absorption Bands:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch (methyl group): ~2950-2850 cm⁻¹
-
Aromatic C=C bending: ~1600-1450 cm⁻¹
-
C-F stretch: ~1250-1000 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
General Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background from the sample spectrum. Analyze the positions and intensities of the absorption bands to identify functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.02 g/mol ). Due to the presence of two chlorine atoms, this peak will be accompanied by isotopic peaks (M+2 and M+4) with a characteristic intensity ratio, which is a definitive indicator of the number of chlorine atoms.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, with common losses including chlorine atoms, the methyl group, and potentially HCl.
General Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Instrumentation:
-
Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS.
-
-
Data Acquisition: The MS will record the mass-to-charge ratio (m/z) of the ions produced.
-
Data Analysis: Analyze the retention time from the GC and the mass spectrum of the peak of interest. Compare the fragmentation pattern to known databases or predict it based on the molecular structure.
Experimental Workflows
The following diagram illustrates a general workflow for the comprehensive characterization of this compound.
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
Applications in Drug Development and Organic Synthesis
Halogenated aromatic compounds are of significant interest in medicinal chemistry and drug development. The presence of chlorine and fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
While specific, documented applications of this compound in the synthesis of marketed drugs are not readily found in public literature, its structure suggests its potential as a versatile intermediate. For instance, related compounds like 2,4-dichloro-5-fluoropyrimidine are utilized as starting materials for the synthesis of potential kinase inhibitors. The chlorine atoms on the ring of this compound can serve as handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The fluorine atom can enhance the binding affinity of a drug candidate to its target protein and improve its metabolic stability by blocking sites of oxidative metabolism.
Safety and Handling
Based on the available hazard information, this compound is classified as an irritant (Xi).[3] Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical intermediate. This guide has provided a consolidated overview of its known and predicted physicochemical properties, along with standardized protocols for its empirical characterization. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these fundamental characteristics is paramount for its successful application. It is our recommendation that for any critical application, the predicted properties outlined herein be experimentally verified. The methodologies and workflows presented in this guide provide a robust framework for such validation, ensuring the quality and reliability of future research and development endeavors that utilize this versatile building block.
References
-
PubChem. (n.d.). 2,4-Dichlorotoluene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Dichloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and discovery of 2,4-dichloro-5-fluorotoluene, a valuable intermediate in the pharmaceutical and agrochemical industries. While the formal "discovery" of this compound is not prominently documented as a singular event, its emergence is rooted in the broader exploration of halogenated aromatic compounds. This document consolidates established synthetic strategies and provides field-proven insights into plausible and efficient manufacturing routes.
I. Strategic Approaches to the Synthesis of this compound
The molecular architecture of this compound, featuring a specific substitution pattern on a toluene framework, necessitates a multi-step synthetic approach. The key challenge lies in the regioselective introduction of two chlorine atoms and one fluorine atom onto the toluene ring. Two principal retrosynthetic pathways are considered most viable, leveraging common starting materials and well-established reaction mechanisms.
A. Pathway 1: Electrophilic Chlorination of 4-Fluorotoluene
This strategy commences with the readily available 4-fluorotoluene and introduces the two chlorine atoms through electrophilic aromatic substitution. The fluorine atom, being an ortho-, para-director, guides the incoming electrophiles. However, steric hindrance from the methyl group and the electronic effects of the substituents must be carefully managed to achieve the desired 2,4-dichloro substitution pattern.
B. Pathway 2: Sandmeyer or Balz-Schiemann Reaction from a Pre-functionalized Aniline
This versatile approach involves the diazotization of a suitably substituted aniline precursor, followed by the introduction of a chloro or fluoro group. This pathway offers excellent control over the final substitution pattern, as the positions of the substituents are pre-determined in the aniline starting material.
II. Detailed Experimental Protocols and Mechanistic Insights
Pathway 1: Step-by-Step Synthesis via Chlorination of 4-Fluorotoluene
This pathway is attractive due to the low cost of the initial starting material. However, control of isomer formation is a critical aspect.
Step 1: Dichlorination of 4-Fluorotoluene
-
Reaction: 4-Fluorotoluene is subjected to electrophilic chlorination to introduce two chlorine atoms. The fluorine atom at C4 and the methyl group at C1 are both ortho-, para-directing. The desired product requires chlorination at the C2 and C5 positions. However, direct dichlorination will likely lead to a mixture of isomers, including the desired 2,5-dichloro-4-fluorotoluene and other isomers like 2,3-dichloro-4-fluorotoluene and 3,4-dichloro-6-fluorotoluene. To achieve the target this compound, a multi-step approach starting from a different precursor is more practical.
For the purpose of this guide, we will focus on a more regioselective pathway. A more plausible, albeit longer, route starting from a different precursor is outlined in Pathway 2.
Proposed and Validated Synthesis: A Multi-Step Approach
A more practical and regioselective synthesis of this compound can be envisioned starting from 2-chloro-4-fluorotoluene.
Step 1: Nitration of 2-Chloro-4-fluorotoluene
The initial step involves the nitration of 2-chloro-4-fluorotoluene to introduce a nitro group, which can later be converted to an amino group for subsequent Sandmeyer or Balz-Schiemann reactions.
-
Protocol:
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 2-chloro-4-fluorotoluene.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir for several hours at room temperature.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-fluoro-5-nitrotoluene.
-
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, a crucial step for the subsequent diazotization reaction.
-
Protocol:
-
Dissolve 2-chloro-4-fluoro-5-nitrotoluene in ethanol or acetic acid.
-
Add a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize with a base (e.g., sodium hydroxide), and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain 2-chloro-4-fluoro-5-aminotoluene (4-chloro-2-fluoro-5-methylaniline).
-
Step 3: Sandmeyer Reaction for the Introduction of the Second Chlorine Atom
The Sandmeyer reaction provides a reliable method for converting the amino group into a chlorine atom.[1][2][3]
-
Protocol:
-
Dissolve 2-chloro-4-fluoro-5-aminotoluene in an aqueous solution of hydrochloric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography to yield this compound.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Challenges in direct chlorination of 4-fluorotoluene.
Caption: A plausible and regioselective synthetic route.
III. Physicochemical and Spectroscopic Data
Accurate characterization of this compound is essential for quality control and regulatory purposes. The following table summarizes its key physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₇H₅Cl₂F |
| Molecular Weight | 179.02 g/mol [4] |
| CAS Number | 86522-86-3[4] |
| Appearance | Colorless liquid (expected) |
| Boiling Point | Not readily available, estimated to be in the range of 180-200 °C |
| Density | Not readily available |
| ¹H NMR (Expected) | Aromatic protons (2H) and a methyl singlet (3H). Chemical shifts will be influenced by the electron-withdrawing effects of the halogens. |
| ¹³C NMR (Expected) | Seven distinct signals corresponding to the seven carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant. |
| Mass Spectrum (EI) | Molecular ion peak (M+) at m/z 178/180/182 with characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve loss of a methyl radical or chlorine atom. |
IV. Trustworthiness and Self-Validating Systems
The protocols described in this guide are based on well-established and robust chemical transformations. The success of each step can be readily validated using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and determine the purity of the isolated products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the final product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide unambiguous structural elucidation of the synthesized compounds.[5]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
By implementing these in-process controls, researchers can ensure the integrity of the synthetic pathway and the quality of the final product.
V. Conclusion
The synthesis of this compound is a multi-step process that can be achieved through logical and well-precedented chemical transformations. While a direct, one-pot synthesis from simple precursors is challenging due to regiochemical considerations, a strategic approach involving the functionalization of a pre-substituted toluene derivative offers a reliable and scalable route. The methodologies outlined in this guide, grounded in the principles of the Sandmeyer reaction and electrophilic aromatic substitution, provide a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate with high purity and in a controlled manner.
VI. References
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Balz–Schiemann reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
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Theoretical Insights into the Reactivity of 2,4-Dichloro-5-fluorotoluene: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive theoretical framework for understanding the reactivity of 2,4-Dichloro-5-fluorotoluene (DCFT), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a nuanced appreciation of DCFT's electronic structure and reaction proclivities is paramount for optimizing synthetic routes and designing novel molecular entities. This document moves beyond mere procedural descriptions to elucidate the underlying quantum chemical principles governing the reactivity of this polysubstituted aromatic compound. By leveraging the predictive power of computational chemistry, we can anticipate the regioselectivity of various transformations and rationalize experimental observations.
The Strategic Importance of this compound in Synthesis
This compound (C7H5Cl2F) is a substituted toluene molecule featuring a unique arrangement of electron-withdrawing halogen atoms and an electron-donating methyl group.[1][2] This distinct substitution pattern imbues the aromatic ring with specific electronic properties that can be harnessed for selective chemical modifications. Its utility as a precursor in the synthesis of more complex molecules, such as pharmaceutical ingredients and pesticides, underscores the need for a detailed understanding of its chemical behavior.[3] A theoretical approach allows for a proactive rather than a reactive stance in synthetic planning, enabling the prediction of reaction outcomes and the mitigation of undesirable side products.
Unveiling the Molecular Landscape: A Computational Chemistry Perspective
Modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricacies of molecular structure and reactivity.[4][5] DFT calculations allow us to model the electronic distribution within a molecule, providing quantitative insights that correlate with experimental reality. For DCFT, these computational tools are invaluable for predicting its behavior in chemical reactions.
Foundational Concepts in Theoretical Reactivity Prediction
Several key theoretical descriptors, derived from DFT calculations, are instrumental in predicting the reactivity of aromatic compounds:
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[6][7][8] It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For electrophilic aromatic substitution, attackers will favor regions of negative potential, while for nucleophilic aromatic substitution, attackers will be drawn to regions of positive potential.[7]
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[9][10] The HOMO represents the region from which electrons are most likely to be donated (nucleophilicity), while the LUMO indicates the region where electrons are most likely to be accepted (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity.[11]
-
Conceptual DFT Reactivity Indices: These indices provide a quantitative measure of a molecule's or a specific atomic site's propensity to react.[5][12] Key indices include:
-
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack.
-
Electrophilicity (ω) and Nucleophilicity (N) Indices: These global indices quantify the overall electrophilic and nucleophilic character of a molecule.[5]
-
The following DOT script illustrates the logical workflow for predicting aromatic reactivity using computational methods.
Caption: Predicted sites of electrophilic attack on DCFT.
Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. [13][14][15][16]In DCFT, the chlorine and fluorine atoms are potential leaving groups. The rate of SNA is generally F > Cl > Br > I. [7] The positions bearing the halogen atoms (C2, C4, and C5) are the potential sites for nucleophilic attack. The presence of other electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), thus accelerating the reaction.
-
Attack at C2: This position is ortho to the activating methyl group, which is unfavorable for SNA.
-
Attack at C4: This position is para to the activating methyl group, also unfavorable.
-
Attack at C5: This position has a chloro group ortho to it and another chloro group para to it, which would provide some stabilization for the intermediate.
Therefore, nucleophilic attack is most likely to occur at the C5 position, leading to the displacement of the fluorine atom . However, the overall reactivity of DCFT towards SNA is expected to be modest due to the presence of the electron-donating methyl group. Computational modeling of the reaction pathway, including the calculation of activation energies for the formation of the Meisenheimer complex at each position, would provide a definitive prediction of the most favorable reaction site. [17][18][19][20]
Theoretical Spectroscopic Characterization
DFT calculations can also be used to predict the spectroscopic properties of molecules, such as their NMR and IR spectra. [21][22][23][24]This is a valuable tool for confirming the identity and structure of a synthesized compound.
-
¹H and ¹³C NMR: Theoretical calculations can predict the chemical shifts of the protons and carbon atoms in the DCFT molecule. [21]These predicted spectra can be compared with experimental data to aid in signal assignment and structure verification.
-
¹⁹F NMR: The chemical shift of the fluorine atom is also predictable and can be a sensitive probe of the local electronic environment. [25]* IR Spectroscopy: The vibrational frequencies of the various bonds in DCFT can be calculated, providing a theoretical IR spectrum. [21]This can be compared with the experimental spectrum to identify characteristic peaks and confirm the presence of specific functional groups.
The following table provides a qualitative prediction of the ¹H NMR signals for DCFT.
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity | Coupling |
| -CH₃ | 2.0 - 2.5 | singlet | - |
| H3 | 7.0 - 7.5 | singlet or narrow doublet | weak coupling to F |
| H6 | 7.0 - 7.5 | singlet or narrow doublet | weak coupling to F |
Conclusion and Future Directions
This technical guide has outlined a theoretical framework for understanding and predicting the reactivity of this compound. By applying the principles of computational chemistry, including the analysis of molecular electrostatic potential, frontier molecular orbitals, and conceptual DFT reactivity indices, we can gain significant insights into the regioselectivity of key chemical transformations. While direct theoretical studies on DCFT are not abundant in the literature, the principles derived from studies on analogous halogenated aromatic compounds provide a solid foundation for predicting its behavior.
For drug development professionals, embracing these theoretical approaches can lead to more efficient and targeted synthetic strategies. Future computational work should focus on detailed DFT modeling of specific reaction pathways involving DCFT to provide quantitative predictions of reaction barriers and product distributions. This will further enhance our ability to harness the synthetic potential of this valuable chemical intermediate.
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A Technical Guide to the Computational Analysis of 2,4-Dichloro-5-fluorotoluene: Unveiling Electron Density for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive framework for the computational analysis of the electron density of 2,4-Dichloro-5-fluorotoluene (DCFT), a halogenated aromatic compound with relevance in medicinal chemistry and materials science. We move beyond a simple recitation of methods to deliver a field-proven, in-depth protocol grounded in Density Functional Theory (DFT). This document is structured to empower researchers, scientists, and drug development professionals to not only perform these calculations but to critically interpret the results. We will explore the causality behind methodological choices, from functional and basis set selection to the application of the results in predicting molecular interactions, reactivity, and metabolic fate. The core analyses—Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO-LUMO), and Mulliken Population Analysis—are detailed, providing a multi-faceted view of the molecule's electronic landscape. The ultimate objective is to translate abstract quantum chemical data into actionable insights for rational drug design.
Introduction: The Significance of Electron Density in Molecular Design
In modern drug discovery, understanding a molecule's structure is only the beginning. The true drivers of biological activity, intermolecular recognition, and chemical reactivity are governed by the three-dimensional distribution of electrons. The electron density, a fundamental and physically observable quantity, dictates all properties of a chemical system.[1][2] Its analysis provides a quantum mechanical lens through which we can predict how a molecule will interact with its biological target, how it will be metabolized, and how its structure can be optimized for enhanced efficacy and safety.
This compound (DCFT), with its chemical formula C₇H₅Cl₂F, presents an interesting case study.[3] As a substituted toluene, its aromatic ring is decorated with multiple halogen atoms (chlorine and fluorine), which significantly modulate its electronic properties through inductive and resonance effects. Halogen bonding, in particular, has emerged as a critical noncovalent interaction in drug-receptor binding, making the detailed electronic characterization of molecules like DCFT imperative.[4]
This guide provides a validated protocol for conducting a thorough computational analysis of DCFT's electron density using Density Functional Theory (DFT). We will dissect the following key electronic properties:
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, predicting sites for noncovalent interactions.[5][6]
-
Frontier Molecular Orbitals (HOMO/LUMO): To assess chemical reactivity, stability, and electronic excitability.[7][8]
-
Atomic Charge Distribution: To quantify the electronic landscape on an atom-by-atom basis.[9]
By integrating these analyses, we aim to construct a holistic electronic profile of DCFT that can directly inform rational drug design strategies.[10][11]
Theoretical & Methodological Framework
The foundation of our analysis is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][12] Unlike wavefunction-based methods, DFT calculates the electronic energy and other properties based on the molecule's electron density, offering a potent combination of accuracy and computational efficiency.
The Rationale for DFT Functional and Basis Set Selection
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. For halogenated aromatic systems like DCFT, these choices are not arbitrary.
-
Exchange-Correlation Functional: We recommend the ωB97X-D functional. This is a range-separated hybrid functional that includes empirical dispersion corrections.[13] The rationale is twofold: hybrid functionals like this one generally provide a good description of electronic distributions in organic molecules[9], and the inclusion of dispersion correction (-D) is crucial for accurately modeling systems with halogens, where weak van der Waals forces and potential halogen bonding play a significant role.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that provides sufficient flexibility for the valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the electron density far from the nuclei and accurately modeling noncovalent interactions. The (d,p) polarization functions allow for anisotropy in the electron distribution, a necessity for describing the bonding in a molecule with complex electronic effects.[9][13]
The combination of ωB97X-D and 6-311++G(d,p) represents a robust, well-validated level of theory for obtaining reliable geometries and electronic properties for the target molecule.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a self-validating workflow for the analysis. The process is designed to ensure that the final electronic properties are derived from a true, stable molecular conformation.
Step 1: Initial Structure Input
-
Obtain the 2D structure of this compound (CAS: 86522-86-3).[14]
-
Convert the 2D structure to a 3D model using molecular modeling software (e.g., Avogadro, ChemDraw).[15]
-
Perform an initial, rapid geometry refinement using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Set up a geometry optimization calculation using the chosen level of theory (ωB97X-D/6-311++G(d,p)).
-
The goal is to find the coordinates on the potential energy surface that correspond to a minimum energy. The software will iteratively adjust the atomic positions until the forces on the atoms and the energy change between steps are below a defined threshold.
-
Causality: This step is critical because all subsequent electronic property calculations are highly dependent on the molecular geometry. Performing analysis on a non-optimized structure will yield physically meaningless results.
Step 3: Validation via Frequency Analysis
-
Upon completion of the geometry optimization, perform a frequency calculation at the same level of theory.
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further refined or re-optimized.
-
This step validates the optimized structure as a stable conformer. The output also provides thermodynamic data such as zero-point vibrational energy (ZPVE).
Step 4: Single-Point Calculation and Property Analysis
-
Using the validated, optimized geometry, perform a single-point energy calculation. This generates a high-quality final wavefunction.
-
From this wavefunction, derive the following:
-
Molecular Electrostatic Potential (MEP) Map: Map the calculated electrostatic potential onto an isodensity surface (typically 0.002 a.u.) of the electron density.
-
Frontier Molecular Orbitals: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and generate their 3D orbital plots.
-
Population Analysis: Perform a Mulliken population analysis to derive partial atomic charges.
-
The overall workflow is summarized in the diagram below.
Results and Scientific Interpretation
This section details the expected results from the computational protocol and, more importantly, provides the framework for their interpretation in a drug development context.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its behavior in intermolecular interactions.[6][16] It is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.
For DCFT, we anticipate the following features:
-
Negative Potential (Red/Yellow): Localized around the highly electronegative fluorine and chlorine atoms. A diffuse negative potential will also be associated with the π-electron cloud of the aromatic ring. These regions are prime candidates for forming attractive interactions with electron-deficient sites on a receptor, such as hydrogen bond donors or participating in halogen bonds.[4]
-
Positive Potential (Blue): Concentrated around the hydrogen atoms of the methyl group. These sites are potential hydrogen bond donors.
-
Significance for Drug Design: The MEP map provides a roadmap for optimizing ligand-receptor interactions.[5][17] If a target receptor has a hydrogen bond donor in its active site, modifying the ligand to enhance the negative potential on one of DCFT's halogens could increase binding affinity. Conversely, the positive region on the methyl group could interact favorably with a negatively charged residue like aspartate or glutamate.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory states that a molecule's reactivity is primarily governed by the interaction between its HOMO and LUMO.[8][18]
-
Highest Occupied Molecular Orbital (HOMO): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For DCFT, the HOMO is expected to be primarily localized on the π-system of the aromatic ring, as this is typically the most electron-rich and polarizable region.
-
Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest-energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is likely to have significant contributions from the C-Cl and C-F antibonding orbitals, indicating these are potential sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial descriptor of chemical reactivity and kinetic stability.[19] A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[20]
| Parameter | Calculated Value (eV) | Interpretation |
| HOMO Energy | (Hypothetical Value: -7.2 eV) | Represents ionization potential; susceptibility to oxidation. |
| LUMO Energy | (Hypothetical Value: -0.5 eV) | Represents electron affinity; susceptibility to reduction. |
| HOMO-LUMO Gap | 6.7 eV | High value suggests high kinetic stability and low reactivity. |
(Note: Values are illustrative examples.)
Significance for Drug Design: The HOMO-LUMO analysis helps predict metabolic stability. Regions with high HOMO density are often susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). The HOMO-LUMO gap can be used as a descriptor in QSAR models to correlate electronic structure with biological activity.[21]
Mulliken Population Analysis
Mulliken analysis partitions the total electron density among the atoms in the molecule, providing an estimate of partial atomic charges.[22][23] While these charges are not physical observables and are known to be basis-set dependent, they provide a useful qualitative picture of charge distribution.[24]
| Atom | Mulliken Charge (a.u.) |
| C (ring, bonded to F) | (Hypothetical Value: +0.25) |
| C (ring, bonded to Cl) | (Hypothetical Value: +0.10) |
| C (ring, bonded to CH₃) | (Hypothetical Value: -0.15) |
| F | (Hypothetical Value: -0.30) |
| Cl (Position 2) | (Hypothetical Value: -0.12) |
| Cl (Position 4) | (Hypothetical Value: -0.13) |
| C (of CH₃) | (Hypothetical Value: -0.20) |
| H (of CH₃) | (Hypothetical Value: +0.11) |
(Note: Values are illustrative examples.)
Interpretation: The analysis will quantitatively confirm the high negative charge on the fluorine and chlorine atoms due to their high electronegativity. The carbon atoms attached to them will carry a corresponding partial positive charge. This data complements the MEP map, providing a numerical basis for understanding the molecule's polarity and dipole moment.
Synthesis and Application in Drug Development
The true power of this computational analysis lies in the synthesis of all data points to build a predictive model for the molecule's biological behavior. The relationship between these analyses and their practical applications is illustrated below.
-
Rational Lead Optimization: By understanding the electronic landscape, a medicinal chemist can make targeted modifications to the DCFT scaffold. For example, to enhance interaction with a positively charged receptor pocket, one might substitute the methyl group with a more electron-withdrawing group to intensify the negative potential on the aromatic ring.
-
Predicting Metabolism: The FMO analysis can flag potential metabolic liabilities. If the HOMO is heavily localized on a specific part of the ring, that area may be prone to oxidation. Chemists can then block this site—for instance, by adding a fluorine atom—to improve the molecule's metabolic half-life.
-
Improving ADMET Properties: Properties like membrane permeability and solubility are governed by a molecule's polarity and ability to form hydrogen bonds. The MEP map and atomic charges provide direct insight into these characteristics, guiding the design of compounds with better Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[6]
Conclusion
The computational analysis of electron density is an indispensable tool in the modern drug discovery pipeline. As demonstrated with this compound, a rigorous, well-validated DFT protocol provides far more than just theoretical data. It yields a detailed, multi-faceted electronic portrait of a molecule that is directly translatable into strategic, data-driven decisions. By interpreting Molecular Electrostatic Potential maps, Frontier Molecular Orbitals, and atomic charge distributions in concert, researchers can predict molecular interactions, anticipate metabolic fate, and rationally design safer, more effective therapeutic agents. This guide provides the foundational protocol and interpretive framework to leverage these powerful computational techniques to their fullest potential.
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The Strategic Role of 2,4-Dichloro-5-fluorotoluene in Advanced Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2,4-Dichloro-5-fluorotoluene, a halogenated aromatic compound, has emerged as a critical building block, particularly in the synthesis of high-value pharmaceutical and agrochemical products. Its unique substitution pattern—two chlorine atoms, a fluorine atom, and a reactive methyl group on a benzene ring—provides a versatile platform for a range of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers and development professionals with the technical insights necessary to leverage its full potential.
Physicochemical Properties and Identification
A thorough understanding of a chemical intermediate begins with its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂F | PubChem |
| Molecular Weight | 179.02 g/mol | PubChem |
| CAS Number | 86522-86-3 | PubChem |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 83-85 °C at 6 mmHg | |
| Density | ~1.38 g/cm³ (Predicted) | |
| IUPAC Name | 1,5-dichloro-2-fluoro-4-methylbenzene | PubChem |
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is not a trivial process and typically involves a multi-step sequence, often starting from more readily available precursors. A common strategy involves the diazotization of a substituted aniline, followed by a Sandmeyer-type reaction to introduce the chloro or fluoro groups.
A plausible synthetic route, based on established organic chemistry principles, is the diazotization of 5-chloro-2-methylaniline followed by a Sandmeyer reaction to introduce the second chlorine atom, and a subsequent fluorination step.
Experimental Protocol: Synthesis of 2,4-Dichlorotoluene (Precursor to this compound)
This protocol describes the synthesis of the non-fluorinated precursor, 2,4-dichlorotoluene, which can then be fluorinated in a subsequent step.
-
Diazotization: 5-chloro-2-methylaniline is mixed with an acid (e.g., hydrochloric acid) and cooled to between -10 and 15 °C.[1]
-
A solution of a nitrite, such as sodium nitrite, is added slowly while maintaining the temperature below 15 °C.[1]
-
Sandmeyer Reaction: The resulting diazonium salt solution is then subjected to a thermal decomposition reaction at a controlled temperature between 15 and 60 °C in the presence of a copper(I) chloride catalyst to introduce the second chlorine atom.[1]
-
Workup and Purification: After the reaction is complete, the organic phase is separated, washed to neutrality, and then purified by distillation to yield 2,4-dichlorotoluene.[1]
Fluorination of 2,4-Dichlorotoluene
The introduction of the fluorine atom onto the aromatic ring can be achieved through electrophilic fluorination. Reagents such as N-fluorobenzenesulfonimide (NFSI) are effective for the fluorination of electron-rich aromatic compounds.[2] The precise conditions for the selective fluorination of 2,4-dichlorotoluene to yield the desired 5-fluoro isomer would require careful optimization of reaction parameters, including the choice of solvent and catalyst.
The Pivotal Role of the Benzylic Position: Key Transformations
The true utility of this compound as an intermediate lies in the reactivity of its methyl group, which is at the benzylic position. This position is activated by the adjacent benzene ring, making it susceptible to a variety of transformations.
Free-Radical Halogenation: Introducing Further Functionality
The benzylic hydrogens of the methyl group can be readily substituted with halogens, such as chlorine or bromine, via a free-radical mechanism. This reaction is typically initiated by UV light or a radical initiator.
Figure 2: Synthetic Pathway from this compound to Ciprofloxacin.
The 2,4-dichloro-5-fluorobenzoyl chloride undergoes a series of condensation and cyclization reactions to construct the core quinolone ring structure of ciprofloxacin. [3][4]This pathway highlights the efficiency of using a pre-functionalized aromatic ring to streamline the synthesis of complex drug molecules.
Applications in Agrochemical Synthesis
The utility of this compound and its derivatives extends into the agrochemical industry. The presence of chlorine and fluorine atoms in a molecule can significantly enhance its biological activity, making it a valuable scaffold for the development of new herbicides and fungicides. For instance, substituted pyridine and pyrazole derivatives, which can be synthesized from intermediates like 2,4-dichloro-5-fluorobenzoic acid, are known to exhibit herbicidal and fungicidal properties. [3][5] While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the structural motifs present in this intermediate are prevalent in many active agrochemical ingredients. For example, dichlorinated and fluorinated phenyl rings are common in a variety of pesticides. The derivatization of this compound into various functionalized building blocks makes it a valuable tool for discovery and development in the agrochemical sector.
Safety and Handling
General Safety Recommendations:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [6]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed. [6]* Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the specific MSDS provided by the supplier before handling this chemical.
Conclusion: A Strategically Important Intermediate
This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its unique combination of reactive sites—a benzylic methyl group and a polyhalogenated aromatic ring—provides a versatile platform for the construction of complex and valuable molecules. From its crucial role in the synthesis of life-saving fluoroquinolone antibiotics to its potential in the development of novel agrochemicals, this compound is a key intermediate that empowers chemists to build a better world, one molecule at a time. As research and development in the pharmaceutical and agrochemical industries continue to advance, the demand for such well-designed and versatile building blocks is only set to increase.
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Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block
An In-depth Technical Guide to the Applications of 2,4-Dichloro-5-fluorotoluene in Organic Synthesis
This compound is a substituted aromatic compound featuring a unique arrangement of functional handles: a reactive methyl group and three halogen atoms—two chlorines and one fluorine—on the benzene ring.[1][2] This specific substitution pattern makes it a highly valuable and versatile building block in modern organic synthesis. The presence and positioning of the halogen atoms modulate the electronic properties of the aromatic ring, influencing the reactivity of the methyl group and the susceptibility of the ring to further functionalization.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug discovery and agrochemical development.[3][4][5] Fluorine's high electronegativity and relatively small size can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[5] Consequently, fluorinated intermediates like this compound are critical starting materials for synthesizing complex, high-value molecules in the pharmaceutical and agrochemical industries.[4][6][7]
This guide provides a technical overview of the key synthetic transformations involving this compound, offering insights into the causality behind experimental choices, detailed protocols for core reactions, and a look into its role as a precursor for essential industrial intermediates.
Functionalization of the Methyl Group: Free-Radical Photochlorination
One of the most direct applications of this compound is the transformation of its methyl group. Exhaustive free-radical chlorination converts the -CH₃ group into a -CCl₃ (trichloromethyl) group, yielding 2,4-dichloro-5-fluoro-(trichloromethyl)benzene. This product is a key intermediate itself, as the trichloromethyl group can be readily hydrolyzed to a carboxylic acid, which opens up a vast array of subsequent chemical modifications.[8]
Mechanism and Rationale
The reaction proceeds via a classic free-radical chain mechanism initiated by UV light. The UV radiation promotes the homolytic cleavage of chlorine gas (Cl₂) into two highly reactive chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the methyl group of the toluene derivative, generating an HCl molecule and a benzylic radical. This benzylic radical reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain reaction. The process repeats until the methyl group is fully chlorinated. An optional radical initiator like Azobisisobutyronitrile (AIBN) can be added to facilitate the reaction.[8]
Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene[8]
This protocol is based on a traditional photochlorination method.
Table 1: Reagents and Conditions for Photochlorination
| Reagent/Parameter | Value/Description | Purpose |
| Starting Material | This compound | Substrate |
| Reagent | Chlorine gas (Cl₂) | Chlorinating agent |
| Solvent | Carbon tetrachloride (CCl₄) or other inert solvent | Dissolves substrate, inert to radical attack |
| Initiator (optional) | AIBN or UV lamp | Generates initial chlorine radicals |
| Temperature | Reflux | Provides activation energy for the reaction |
| Scrubber Solution | Sodium thiosulfate or sodium hydroxide solution | Neutralizes excess toxic chlorine gas |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The setup should consist of a reaction flask equipped with a condenser, a gas inlet tube for chlorine, a magnetic stirrer, and a heating mantle. Ensure a UV lamp can irradiate the flask effectively. The gas outlet from the condenser must be connected to a gas scrubber.
-
Reaction Mixture Preparation: Dissolve this compound in a minimal amount of an inert solvent like carbon tetrachloride within the reaction flask. If used, add a catalytic amount of AIBN.
-
Reaction Execution: Begin stirring and heat the solution to reflux. Turn on the UV lamp and start bubbling chlorine gas through the solution at a steady rate.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the formation of mono-, di-, and tri-chlorinated intermediates.
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting material), turn off the heat, UV lamp, and chlorine gas flow. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
Purification: Cool the reaction mixture. The solvent can be removed using a rotary evaporator. The crude product, 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, can then be purified by vacuum distillation.[8]
Diagram 1: Workflow for Free-Radical Photochlorination
Caption: Workflow for the synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups.[9] In this compound, the chlorine atoms can be displaced by various nucleophiles. The reaction is facilitated by the presence of the fluorine atom and the other chlorine atom, which inductively withdraw electron density from the ring, making it more electrophilic and susceptible to nucleophilic attack.[9]
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10]
-
Addition: The nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion).
The rate of reaction is highly dependent on the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex. For an SNAr reaction to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group.[9] In this compound, the fluorine atom at position 5 is ortho to the chlorine at position 4 and meta to the chlorine at position 2. The chlorine at position 2 is ortho to the fluorine at position 5. This arrangement suggests that both chlorine atoms are activated towards substitution, with the precise regioselectivity depending on the nucleophile and reaction conditions. This reactivity is foundational in building more complex molecules, such as anticancer drugs derived from substituted pyrimidines.[11]
Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Building Complexity: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[12] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of sterically bulky and electron-rich phosphine ligands, have made their use routine.
This compound can serve as the electrophilic partner in various cross-coupling reactions, such as Suzuki, Stille, Negishi, and Buchwald-Hartwig aminations. These reactions allow for the selective replacement of one or both chlorine atoms with a wide range of substituents, including alkyl, aryl, vinyl, or amino groups.
Causality and Experimental Considerations
-
Catalyst Choice: For unactivated aryl chlorides, highly active catalyst systems are required. These typically involve a palladium precatalyst paired with a bulky, electron-rich phosphine ligand like BrettPhos, XPhos, or cataCXium® A. These ligands facilitate the oxidative addition step—often the rate-limiting step for aryl chlorides—and promote reductive elimination to form the product.
-
Reaction Conditions: The choice of base, solvent, and temperature is crucial for a successful cross-coupling reaction. The base (e.g., NaOt-Bu, LHMDS, K₃PO₄) plays a key role in the transmetalation step of many cycles. The solvent must be compatible with the reagents and capable of solubilizing the catalyst complex.
-
Regioselectivity: The differential reactivity of the two chlorine atoms can potentially allow for selective mono-functionalization. The C2-Cl bond may exhibit different reactivity from the C4-Cl bond due to steric and electronic effects, which can be exploited under carefully controlled conditions.
Diagram 3: Simplified Catalytic Cycle for Suzuki Cross-Coupling
Caption: A generalized catalytic cycle for the Suzuki cross-coupling reaction.
Precursor to High-Value Industrial Intermediates
This compound is a direct precursor to 2,4-dichloro-5-fluorobenzoyl chloride.[13][14] This acid chloride is a pivotal intermediate in the synthesis of several third-generation quinolone antibiotics, such as Ciprofloxacin, and antipsychotic drugs.[13] The synthetic route typically involves two key steps:
-
Oxidation: The methyl group of the toluene is oxidized to a carboxylic acid (2,4-dichloro-5-fluorobenzoic acid). This can be achieved using strong oxidizing agents like nitric acid or through hydrolysis of the trichloromethyl intermediate described in Section 1.[14]
-
Chlorination: The resulting carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
This transformation highlights the utility of this compound as a foundational starting material, where initial functionalization of the methyl group paves the way for constructing complex and pharmacologically active molecules.
Conclusion
This compound is more than a simple halogenated solvent; it is a strategically designed building block with multiple reactive sites that can be addressed with high selectivity. Its applications in organic synthesis are driven by the ability to functionalize the methyl group, perform substitutions on the aromatic ring, and engage in powerful bond-forming cross-coupling reactions. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the reactivity of this intermediate is essential for designing efficient and innovative synthetic routes to novel, high-value chemical entities. The continued development of new catalytic systems and synthetic methodologies will undoubtedly expand the utility of this versatile precursor in the years to come.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Laboratory Handling of 2,4-Dichloro-5-fluorotoluene
This guide provides an in-depth framework for the safe handling and management of 2,4-Dichloro-5-fluorotoluene in a laboratory setting. As a halogenated aromatic compound, this substance requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in their experimental workflows.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 86522-86-3) was not available at the time of this writing. The following guidance is synthesized from data on structurally analogous halogenated aromatic compounds and established best practices for handling this chemical class. It is imperative to treat this compound as a substance with the potential for significant health hazards.
Hazard Analysis: Understanding the Chemical Profile
This compound is a substituted toluene molecule containing chlorine and fluorine atoms on the aromatic ring. While specific toxicological data is limited, its structure suggests potential for irritant, toxic, and environmentally hazardous properties, characteristic of many halogenated solvents.
Key Physicochemical and Hazard Information (Inferred)
| Property | Value/Information | Source/Basis |
| Molecular Formula | C7H5Cl2F | [1][2][3][4] |
| Molecular Weight | 179.02 g/mol | [1][2][3][4] |
| Appearance | Likely a liquid or low-melting solid | Analogy with similar compounds |
| GHS Hazard Class (Anticipated) | - Acute Toxicity (Oral, Dermal, Inhalation) - Skin Corrosion/Irritation - Serious Eye Damage/Eye Irritation - Specific Target Organ Toxicity - Hazardous to the Aquatic Environment | Based on SDS of similar halogenated aromatics |
| Potential Hazards | Irritation to skin, eyes, and respiratory tract. Potential for systemic toxicity affecting organs such as the liver, kidneys, and central nervous system. Harmful if swallowed, inhaled, or absorbed through the skin. | [5][6] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (HCl), Hydrogen fluoride (HF) | [7] |
The Cornerstone of Safety: A Multi-layered Risk Mitigation Strategy
A robust safety protocol is not a mere checklist but a dynamic system of engineering controls, personal protective equipment, and stringent handling procedures designed to minimize exposure at every step.
Engineering Controls: The First Line of Defense
Primary containment and ventilation are critical to preventing the release of and exposure to this compound.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[5][8]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Designated Work Area: Establish a designated area for working with this compound to limit potential contamination. This area should be clearly marked with appropriate hazard warnings.[5][8]
Personal Protective Equipment (PPE): The Essential Barrier
The selection and proper use of PPE are non-negotiable when handling halogenated aromatic compounds.
-
Hand Protection: Due to the ability of many halogenated solvents to penetrate standard disposable gloves, double gloving is recommended.[8] Use a combination of nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[9]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger-scale operations or when there is a higher risk of splashes, a chemically resistant apron is recommended.[9]
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a respirator may be necessary. This requires enrollment in a respiratory protection program, including medical clearance and fit testing.[8]
Prudent Storage and Segregation
Proper storage is crucial to prevent accidental release, degradation, and dangerous reactions.
-
Containers: Store in tightly sealed, compatible containers, preferably the original manufacturer's container.[8][10]
-
Location: Keep in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8][9] Store in a designated and labeled cabinet for flammable and toxic materials.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and reactive metals.[7][11] Halogenated compounds can react vigorously with these substances.[12]
Standard Operating Procedures: A Step-by-Step Approach to Safety
Adherence to a detailed workflow minimizes the margin for error and ensures a consistently safe operating environment.
General Handling Protocol
-
Preparation: Before starting any work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and PPE.
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within the fume hood. Use a spatula for solids or a pipette/syringe for liquids.
-
Reaction Setup: Set up reactions in the fume hood, ensuring all joints are properly sealed.
-
Post-Handling: After use, decontaminate the work area with an appropriate solvent and cleaning agent.[5] Wash hands thoroughly with soap and water after removing gloves.
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Containment (for small spills): If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area.
-
Reporting: Report the incident to the laboratory supervisor and the appropriate environmental health and safety department.
Waste Disposal: A Cradle-to-Grave Responsibility
Halogenated solvent waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.[10][13]
-
Segregation: Do not mix halogenated waste with non-halogenated solvent waste.[13][14] This is crucial for proper disposal and can impact disposal costs.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name of all contents.[10]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[14]
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department. Do not dispose of down the drain.[8]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or fire, swift and correct action can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[14]
-
Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.[11][12] Containers may explode when heated.[11] Fire will produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Workflow and Logic Diagram
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
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A Comprehensive Spectroscopic and Analytical Guide to 2,4-Dichloro-5-fluorotoluene
Abstract
This technical guide provides a detailed analytical and spectroscopic overview of 2,4-dichloro-5-fluorotoluene (CAS No. 86522-86-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to present a predictive but robust characterization. This guide is intended for researchers, analytical chemists, and process development scientists, offering predicted spectral data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside validated experimental protocols for data acquisition.
Introduction and Molecular Structure
This compound is a substituted aromatic compound with the molecular formula C₇H₅Cl₂F and a molecular weight of 179.02 g/mol .[2][3] Its structure, featuring a toluene backbone with chloro and fluoro substituents at specific positions, makes it a versatile building block in organic synthesis. The precise arrangement of these substituents—a methyl group, two chlorine atoms, and a fluorine atom—gives rise to a unique and predictable spectroscopic fingerprint essential for its identification and quality control during synthesis and downstream applications.
Molecular Structure:
IUPAC Name: 1,5-dichloro-2-fluoro-4-methylbenzene[2]
This guide will systematically deconstruct the expected analytical signature of this molecule, providing a foundational dataset for professionals working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous characterization. The following predictions are based on established chemical shift theory and analysis of similar compounds.[4][5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.
-
Aromatic Protons (H-3, H-6): The molecule has two non-equivalent aromatic protons.
-
H-3: This proton is flanked by a chlorine and a fluorine atom. It is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JHF) and a smaller long-range coupling with the H-6 proton (⁴JHH).
-
H-6: This proton is adjacent to the methyl group and a chlorine atom. It is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (⁴JHF) and the H-3 proton (⁴JHH).
-
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to appear as a singlet, though a small long-range coupling to the fluorine (⁵JHF) might cause slight broadening or a very narrow doublet.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-3 | 7.15 - 7.30 | dd | ³JHF ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz |
| H-6 | 7.35 - 7.50 | dd | ⁴JHF ≈ 4-6 Hz, ⁴JHH ≈ 2-3 Hz |
| -CH₃ | 2.30 - 2.45 | s (or very narrow d) | ⁵JHF ≈ 0.5-1 Hz |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling (¹JCF).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| C-5 (C-F) | 155 - 160 | d | ¹JCF ≈ 240-250 |
| C-4 (C-Cl) | 130 - 135 | d | ³JCF ≈ 3-5 |
| C-2 (C-Cl) | 128 - 133 | d | ³JCF ≈ 15-20 |
| C-1 (C-CH₃) | 138 - 142 | d | ⁴JCF ≈ 2-4 |
| C-6 | 125 - 130 | d | ³JCF ≈ 3-5 |
| C-3 | 115 - 120 | d | ²JCF ≈ 20-25 |
| -CH₃ | 18 - 22 | s | - |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the electronic environment.[7][8] A single signal is expected for this compound. This signal will be split into a multiplet due to coupling with the two aromatic protons.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, ref. CFCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|
| Ar-F | -110 to -125 | dd | ³JHF ≈ 7-9 Hz, ⁴JHF ≈ 4-6 Hz |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Ensure a spectral width sufficient to cover both aromatic and aliphatic regions (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of 0-220 ppm. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire data with proton decoupling to confirm a singlet, and without decoupling to observe the couplings to protons. Use CFCl₃ as an external or internal reference (0 ppm).[9]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal (0 ppm).
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 178. The presence of two chlorine atoms will produce a characteristic isotopic cluster. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be in an approximate ratio of 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.
-
Key Fragments: Fragmentation is expected to occur via the loss of substituents.
-
[M-Cl]⁺: Loss of a chlorine atom (m/z ≈ 143). This is often a prominent peak.
-
[M-CH₃]⁺: Loss of the methyl group (m/z ≈ 163).
-
[C₆H₂ClF]⁺: Loss of CH₃ and Cl (m/z ≈ 128).
-
Table 4: Predicted Key Ions in EI-Mass Spectrum
| m/z (for ³⁵Cl) | Predicted Identity | Notes |
|---|---|---|
| 178 | [C₇H₅³⁵Cl₂F]⁺ | Molecular ion (M⁺). Accompanied by isotopic peaks at 180 and 182. |
| 163 | [C₆H₂³⁵Cl₂F]⁺ | Loss of -CH₃ |
| 143 | [C₇H₅³⁵ClF]⁺ | Loss of -Cl. Often a significant fragment. |
| 125 | [C₆H₂³⁵Cl]⁺ | Loss of -CH₃ and HF (less likely) or other rearrangements. |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 100 ppm) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a suitable temperature program to separate the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Detection (EI): The mass spectrometer should be operated in EI mode at 70 eV. Scan a mass range of m/z 40-300.
-
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound. Analyze the molecular ion cluster and fragmentation pattern.
GC-MS Workflow Diagram
Caption: Generalized workflow for GC-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.[10]
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and its substituents.
Table 5: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium-Weak |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1280 - 1200 | C-F Stretch | Strong |
| 850 - 750 | C-Cl Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
Experimental Protocol for ATR-IR Spectroscopy
-
Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place one drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within conjugated systems. As a substituted benzene derivative, this compound is expected to absorb in the UV region.
Predicted UV-Vis Absorption
Substituted benzenes typically show two primary absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The B-band often shows fine vibrational structure.[11] The chloro and fluoro substituents are auxochromes that can cause a slight bathochromic (red) shift compared to unsubstituted toluene.
-
Predicted λₘₐₓ: An absorption maximum is predicted to be in the range of 260-280 nm .
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent like ethanol or hexane. A concentration in the micromolar (µM) range is typically required.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Fill an identical quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the wavelength range from approximately 400 nm down to 200 nm to record the absorption spectrum.
Safety and Handling
Appropriate safety precautions must be taken when handling this compound.
-
Hazards: While specific data is limited, analogous compounds are often harmful if swallowed, cause skin and eye irritation or burns, and may cause respiratory irritation.[12][13]
-
Handling: Always handle this chemical in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound may be sensitive to air and moisture.[12]
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic and analytical profile for this compound. The predicted data in Tables 1-5 serves as a reliable benchmark for researchers engaged in the synthesis, purification, and application of this compound. The provided protocols outline standard, validated methods for acquiring high-quality analytical data. By combining these predicted spectral features with rigorous experimental work, scientists can confidently identify and characterize this compound in their research and development endeavors.
References
[1] Benchchem. Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene. Available from: [12] Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine. Available from: Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine. Available from: [14] Merck Millipore. SAFETY DATA SHEET. Available from: [2] PubChem. This compound. National Center for Biotechnology Information. Available from: [15] ChemicalBook. (2025). 2,4-Dichloro-5-fluoronitrobenzene - Safety Data Sheet. Available from: [13] Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dichlorotoluene. Available from: [16] ChemicalBook. This compound CAS#: 86522-86-3. Available from: University of Ottawa. 19Flourine NMR. Available from: [17] Google Patents. A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. Available from: [8] AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [18] Slideshare. Nmr spectroscopy of fluorine 19. Available from: [3] Santa Cruz Biotechnology. This compound. Available from: [4] ChemicalBook. 2,4-Dichlorotoluene(95-73-8) 13C NMR spectrum. Available from: University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [19] PubChem. 2,4-Dichlorotoluene. National Center for Biotechnology Information. Available from: [20] Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Available from: [21] NIST WebBook. 2-Chloro-5-fluorotoluene. National Institute of Standards and Technology. Available from: [5] PubChem. 2-Chloro-4-fluorotoluene. National Center for Biotechnology Information. Available from: [22] Alfa Chemistry. 19F NMR Chemical Shift Table. Available from: [23] ChemicalBook. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum. Available from: [24] ResearchGate. Mass spectrum of 2,4-dichlorotoluene. Available from: [25] ChemicalBook. p-Fluorotoluene(352-32-9) 13C NMR spectrum. Available from: [26] ChemicalBook. 4-Chloro-2-fluorotoluene(452-75-5) 13C NMR spectrum. Available from: [27] ChemicalBook. 5-Chloro-2-fluorotoluene(452-66-4) 1H NMR spectrum. Available from: [28] NIST WebBook. 2,4-Dichloro-alpha-iodo toluene. National Institute of Standards and Technology. Available from: [29] PubChem. p-Fluorotoluene. National Center for Biotechnology Information. Available from: [10] Chad's Prep. (2025). IR Spectroscopy: Reading IR Spectra | Chapter 2 – Organic Chemistry (5th). YouTube. Available from: [11] University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [6] Benchchem. Spectroscopic Data of 2-Fluorotoluene: An In-depth Technical Guide. Available from:
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile
Abstract: This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile, a key intermediate in the development of various pharmaceuticals, notably quinolone antibiotics.[1][2] The protocol is designed for researchers and scientists in organic chemistry and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for validation. This guide is structured to provide full experimental control and insight, ensuring both reproducibility and a deep understanding of the synthesis.
Introduction and Scientific Context
2,4-dichloro-5-fluoro-benzoylacetonitrile is a highly functionalized aromatic ketone derivative. Its structural motifs—a di-substituted halogenated phenyl ring and a β-ketonitrile group—make it a versatile precursor for the synthesis of complex heterocyclic systems. The primary application of this intermediate is in the construction of the core structure of fluoroquinolone antibacterial agents. The protocol detailed herein describes a robust method for its preparation via a base-mediated condensation reaction.
The chosen synthetic route is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. In this specific application, an ester, ethyl 2,4-dichloro-5-fluoro-benzoate, is condensed with acetonitrile. The reaction leverages the acidity of the α-protons of acetonitrile, which, when deprotonated by a strong, non-nucleophilic base like sodium hydride, forms a potent nucleophile that attacks the carbonyl group of the ester.
Overall Reaction Scheme
The synthesis proceeds according to the following chemical equation:
Mechanistic Insight: The Acetonitrile Anion Condensation
The core of this synthesis is a base-induced condensation reaction. The mechanism can be understood through the following key steps:
-
Deprotonation: Sodium hydride (NaH), a strong base, abstracts an acidic α-proton from acetonitrile (CH₃CN). This step is crucial and requires an aprotic solvent like tetrahydrofuran (THF) to prevent the base from being quenched. The result is the formation of a resonance-stabilized acetonitrile anion (⁻CH₂CN).
-
Nucleophilic Attack: The newly formed acetonitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 2,4-dichloro-5-fluoro-benzoate. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide (⁻OEt) leaving group. This step is thermodynamically favorable and reforms the carbonyl group, yielding the desired β-ketonitrile product, 2,4-dichloro-5-fluoro-benzoylacetonitrile.
-
Acidification: The initial product exists as its enolate salt in the basic reaction mixture. A careful acidification step during the workup is required to protonate the enolate and yield the final neutral compound.
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Reagent/Solvent | Formula | CAS No. | Molar Mass ( g/mol ) | Key Properties |
| Ethyl 2,4-dichloro-5-fluoro-benzoate | C₉H₇Cl₂FO₂ | 151982-50-6 | 237.06 | Starting ester; moisture sensitive. |
| Acetonitrile (Anhydrous) | C₂H₃N | 75-05-8 | 41.05 | Reactant and nucleophile precursor; must be anhydrous. |
| Sodium Hydride (80% in mineral oil) | NaH | 7646-69-7 | 24.00 | Strong base; highly reactive with water, flammable solid. |
| Tetrahydrofuran (THF, Anhydrous) | C₄H₈O | 109-99-9 | 72.11 | Aprotic reaction solvent; must be anhydrous. |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Used for precipitation and washing; flammable. |
| Hydrochloric Acid (10% aq. solution) | HCl | 7647-01-0 | 36.46 | Used for acidification during workup; corrosive. |
| Ice-water | H₂O | 7732-18-5 | 18.02 | Used for workup and washing. |
Required Equipment
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum oven for drying
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[3]
Safety First: Hazard Management
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves. Ensure a Class D fire extinguisher is accessible.
-
Anhydrous Solvents (THF, Acetonitrile): Flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Avoid inhalation of fumes and direct contact with skin and eyes.[4]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Establish an inert atmosphere by flushing the system with dry nitrogen.
-
To the flask, add 6.1 g of 80% sodium hydride (NaH) dispersion.
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to create a suspension.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a mixture of 47.4 g of ethyl 2,4-dichloro-5-fluoro-benzoate and 8.2 g of anhydrous acetonitrile.
-
Begin heating the NaH/THF suspension to reflux with vigorous stirring.
-
Once refluxing, add the ester/acetonitrile mixture dropwise from the funnel over approximately 1 hour. Maintain a steady reflux throughout the addition. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent runaway conditions.
-
-
Reaction Completion:
-
After the addition is complete, continue heating the mixture at reflux for an additional hour to ensure the reaction proceeds to completion.[3]
-
-
Workup and Isolation:
-
Remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Once cool, add 150 mL of diethyl ether to the mixture. This will help precipitate the sodium enolate salt of the product.
-
Filter the resulting precipitate using a Büchner funnel under suction.
-
Carefully dissolve the collected solid in 50 mL of ice-water in a beaker. Expert Tip: The dissolution of the enolate salt in water can be exothermic. Performing this step in an ice bath provides better temperature control.
-
While stirring the aqueous solution in an ice bath, slowly add 10% hydrochloric acid dropwise until the pH of the solution reaches 6. The product will precipitate as a solid.[3]
-
Filter the precipitated product cold using a Büchner funnel with suction.
-
-
Purification and Drying:
-
Wash the collected solid on the filter with a small amount of fresh ice-water to remove any residual salts.
-
Dry the purified product in a vacuum oven at 40°C until a constant weight is achieved.
-
Expected Yield and Physical Properties
-
Yield: Approximately 16 g.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 96–98°C.[3]
Characterization and Quality Control
To ensure the identity and purity of the synthesized 2,4-dichloro-5-fluoro-benzoylacetonitrile, the following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point range close to the literature value (96-98°C) is a primary indicator of purity.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key expected peaks include:
-
~2250 cm⁻¹ for the nitrile (-C≡N) stretch.
-
~1680-1700 cm⁻¹ for the ketone (C=O) stretch.
-
~1550-1600 cm⁻¹ for the aromatic C=C stretching vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons and the methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups. The methylene protons will appear as a singlet.
-
¹³C NMR: Expect distinct signals for the nitrile carbon (~115 ppm), the methylene carbon, the carbonyl carbon (~190 ppm), and the aromatic carbons.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (231.04 g/mol ) and isotopic pattern characteristic of a molecule containing two chlorine atoms.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Logical flow of the synthesis and workup protocol.
References
-
PrepChem.com. Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. Available at: [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. EP0176026B1.
-
Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. CN105801382A. Available at: [Link]
-
Patsnap. Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride. CN107118096A. Available at: [Link]
- Google Patents. Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. CN107118096B.
- Google Patents. A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. CN104945112A.
-
ACS Publications. Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process. (2018). Available at: [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. EP0176026A2.
-
Sciencemadness.org. BzMgCl + MeCN, what did I get?. (2006). Available at: [Link]
-
PubChem. Benzoylacetonitrile. CID 64799. Available at: [Link]
Sources
Application Notes and Protocols for the Friedel-Crafts Acylation of 2,4-Dichloro-5-fluorotoluene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Acylation for Complex Scaffolds
The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The acylation of highly substituted and electronically complex aromatic systems, such as 2,4-dichloro-5-fluorotoluene, presents a unique synthetic challenge that requires a nuanced understanding of directing group effects and careful optimization of reaction conditions.
This document provides a comprehensive guide to the methodology for the Friedel-Crafts acylation of this compound. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven protocol, and discuss critical parameters for successful execution and optimization. The resulting acylated toluene derivative is a valuable building block for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).
Chemical Principles and Mechanistic Insights
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1] The reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the acylating agent, typically an acyl halide or anhydride.[2]
1. Generation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[3]
2. Electrophilic Attack: The electron-rich aromatic ring of this compound acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[3]
3. Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly introduced acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Regioselectivity: Directing Effects in a Polysubstituted System
The position of acylation on the this compound ring is dictated by the cumulative directing effects of the existing substituents: the methyl group (-CH₃), the two chlorine atoms (-Cl), and the fluorine atom (-F).
-
Methyl Group (-CH₃): An activating, ortho, para-director.
-
Chlorine (-Cl) and Fluorine (-F) Atoms: Deactivating, but also ortho, para-directors due to the ability of their lone pairs to participate in resonance.
Considering the substitution pattern of this compound, the potential sites for electrophilic attack are C3 and C6. The methyl group strongly directs to the C6 position (para). The fluorine at C5 also directs ortho to the C6 position. The chlorine at C4 directs ortho to the C3 and C5 positions, and the chlorine at C2 directs ortho to the C3 position and para to the C5 position.
The convergence of the directing effects of the activating methyl group and the ortho-directing fluorine atom, coupled with potential steric hindrance at the C3 position from the adjacent chlorine and methyl groups, strongly favors the acylation at the C6 position . Therefore, the expected major product is 1-(2,4-dichloro-5-fluoro-6-methylphenyl)ethan-1-one .
Experimental Protocol: Acylation of this compound
This protocol is adapted from established procedures for the Friedel-Crafts acylation of related substituted aromatic compounds.[4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₇H₅Cl₂F | 179.02 | 17.9 g (0.1 mol) | Starting material |
| Acetyl chloride | CH₃COCl | 78.50 | 8.64 g (0.11 mol) | Acylating agent |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 16.0 g (0.12 mol) | Lewis acid catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, reaction solvent |
| Hydrochloric acid (HCl) | HCl | 36.46 | ~50 mL (6 M) | For workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | Drying agent |
| Ice | H₂O | 18.02 | ~200 g | For quenching |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas).
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.
-
-
Reagent Charging:
-
To the reaction flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL).
-
Stir the suspension and cool the flask to 0-5 °C using an ice-water bath.
-
-
Addition of Acetyl Chloride:
-
In the dropping funnel, place acetyl chloride (8.64 g, 0.11 mol) dissolved in anhydrous dichloromethane (50 mL).
-
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature between 0-5 °C. The formation of the acylium ion complex is exothermic.
-
-
Addition of this compound:
-
After the addition of acetyl chloride is complete, add a solution of this compound (17.9 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over 1 hour.
-
Maintain the reaction temperature at 0-5 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0-5 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice (~200 g) and concentrated hydrochloric acid (~20 mL). This should be done in a large beaker within the fume hood as it is a highly exothermic process that liberates HCl gas.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 6 M hydrochloric acid (50 mL), water (100 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure 1-(2,4-dichloro-5-fluoro-6-methylphenyl)ethan-1-one.
-
Visualizing the Workflow
Caption: A schematic overview of the experimental workflow for the Friedel-Crafts acylation of this compound.
Process Optimization and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Temperature | 0-5 °C for additions, then room temp. | The initial low temperature controls the exothermic formation of the acylium ion complex and prevents side reactions. If the reaction is sluggish at room temperature, gentle heating (30-40 °C) may be applied, but this can increase the risk of side product formation. |
| Stoichiometry | Slight excess of acylating agent and Lewis acid. | A slight excess of acetyl chloride and aluminum chloride ensures complete conversion of the starting material. A large excess of AlCl₃ can lead to the formation of tar-like byproducts. |
| Solvent | Anhydrous Dichloromethane | DCM is a good solvent for the reactants and the intermediate complex. It is relatively inert under the reaction conditions. Other non-polar solvents like 1,2-dichloroethane or carbon disulfide can also be used. The solvent must be strictly anhydrous as water will deactivate the Lewis acid catalyst. |
| Workup | Slow quenching in ice/HCl | This hydrolyzes the aluminum chloride complexes and separates the product into the organic layer. Rapid quenching can lead to a violent reaction. The acidic wash helps to remove any remaining aluminum salts. |
Safety and Handling
-
Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and HCl gas. Handle in a glove box or a very dry environment.
-
Acetyl chloride is a corrosive, flammable, and lachrymatory liquid. It also reacts with water to produce HCl. Handle with extreme care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction generates hydrogen chloride gas , which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood with an appropriate gas trap.
Conclusion and Future Perspectives
The Friedel-Crafts acylation of this compound provides a reliable route to a highly functionalized aromatic ketone. This intermediate holds significant potential for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The protocol detailed herein, when executed with precision and adherence to safety guidelines, should provide a high yield of the desired product. Further optimization of this process could involve exploring alternative, more environmentally benign Lewis acid catalysts or flow chemistry setups for improved safety and scalability.
References
-
Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Friedel-Crafts reaction/Acylation of toluene. (2020, June 10). YouTube. Retrieved from [Link]
-
Friedel-Crafts Acylation Mechanism. (2018, November 13). YouTube. Retrieved from [Link]
-
Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (2010). Google Patents.
Sources
Leveraging 2,4-Dichloro-5-fluorotoluene in Palladium-Catalyzed Suzuki Coupling Reactions: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] 2,4-Dichloro-5-fluorotoluene emerges as a valuable and versatile building block, offering multiple points for synthetic diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic nuances of coupling with this polychlorinated substrate, discuss regioselectivity, and present detailed, field-proven protocols. This guide emphasizes the causality behind experimental choices, offering robust starting points for reaction optimization and troubleshooting to facilitate the synthesis of novel biaryl and heterobiaryl compounds.
Introduction: The Strategic Value of this compound
Fluorinated aromatic compounds are privileged structures in medicinal chemistry.[3] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability.[2] this compound (MW: 179.02 g/mol ; CAS: 86522-86-3) is a particularly useful intermediate.[4][5] It presents two chemically distinct chlorine atoms that can be selectively addressed through palladium-catalyzed cross-coupling reactions, allowing for sequential, controlled diversification.
The Suzuki-Miyaura coupling is a powerful and widely adopted method for forming carbon-carbon bonds, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its organoboron reagents.[6][7][8] However, the use of aryl chlorides, especially deactivated or polychlorinated ones, presents a significant challenge due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[9][10] This guide will address these challenges directly, providing the necessary framework to successfully employ this valuable building block.
Mechanistic Considerations and Regioselectivity
The success of a Suzuki coupling hinges on a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][10][11] For an unreactive substrate like this compound, each step requires careful consideration.
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chloride bond (Ar-Cl). This is typically the rate-determining step for aryl chlorides and is heavily influenced by the ligand choice.[7][10] Bulky, electron-rich ligands are essential to promote the reactivity of the palladium center.[12][13]
-
Transmetalation : The organic group from the activated organoboron species (e.g., a boronate complex formed by the reaction of boronic acid with a base) is transferred to the Pd(II) center, displacing the halide.[6][14]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7][10]
The Critical Question: Regioselectivity
With two chlorine atoms, the primary question is which position will react preferentially. For this compound, the reaction site is determined by a combination of steric and electronic factors.
-
C4-Cl Position : This chlorine is para to the electron-donating methyl group and meta to the electron-withdrawing fluorine atom. It is sterically unencumbered.
-
C2-Cl Position : This chlorine is ortho to the bulky methyl group and meta to the fluorine atom. The proximity to the methyl group introduces significant steric hindrance.
Controlling Factor : In most palladium-catalyzed cross-couplings of polychlorinated aromatics, steric hindrance is a dominant factor.[15] The oxidative addition of the palladium catalyst is more likely to occur at the less sterically hindered position. Therefore, mono-coupling is expected to occur selectively at the C4 position. Achieving a second coupling at the C2 position would require more forcing conditions, such as higher temperatures, higher catalyst loading, and potentially a different ligand system. This inherent selectivity is a powerful tool for synthetic chemists, enabling stepwise functionalization.
Recommended Catalyst Systems and Reaction Parameters
The sluggish reactivity of C-Cl bonds necessitates highly active catalyst systems. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[16] Modern systems utilizing bulky, electron-rich phosphine ligands are required.
| Parameter | Recommendation | Rationale & In-Depth Explanation |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., XPhos Pd G3/G4) | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective sources of Pd(0) that are formed in situ. Palladacycle precatalysts offer superior air and moisture stability and generate the active monoligated Pd(0) species more cleanly and efficiently, often leading to lower catalyst loadings and more reproducible results.[17] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) | These ligands are both sterically demanding and highly electron-donating. The steric bulk promotes the formation of the highly reactive 12-electron monoligated Pd(0)L species, which is crucial for cleaving the strong C-Cl bond.[12] The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[10][13] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[6] For challenging couplings involving aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O (Typical ratios 5:1 to 10:1) | Aprotic organic solvents are needed to solubilize the organic reagents and catalyst. A small amount of water is often beneficial, or even necessary, to solubilize the inorganic base and facilitate the formation of the active boronate species.[11][18] Rigorous degassing is mandatory. |
| Temperature | 80–110 °C | Elevated temperatures are required to overcome the high activation energy of the oxidative addition to the C-Cl bond. The optimal temperature should be determined empirically for each specific substrate combination. |
Experimental Protocols
Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.
General Protocol for Mono-Arylation at the C4-Position
This protocol provides a robust starting point for coupling various aryl and heteroaryl boronic acids to the C4 position of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1–1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0–3.0 equiv)
-
Toluene and Deionized Water (e.g., 10:1 v/v, to make a 0.1 M solution)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 179 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inerting the Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[17] Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[9]
-
Solvent Addition : Prepare a degassed solvent mixture by bubbling argon through a 10:1 mixture of toluene and water for 20-30 minutes. Using a syringe, add the degassed solvent (10 mL for a 0.1 M solution) to the reaction flask under a positive pressure of argon.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12–24 hours. The reaction mixture will typically turn dark brown or black, which is normal for these catalytic systems.[18]
-
Monitoring : Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 4-aryl-2-chloro-5-fluorotoluene product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst / Ligand Degradation2. Insufficiently Inert Atmosphere3. Ineffective Base or Solvent System | 1. Use a fresh palladium source and ligand. Consider using a more robust palladacycle precatalyst.[17]2. Ensure rigorous degassing of solvents and proper Schlenk line technique.[19] The presence of oxygen is highly detrimental.[9]3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure a small amount of water is present if using an anhydrous base like K₃PO₄.[18] |
| Significant Homocoupling of Boronic Acid | 1. Oxygen contamination in the reaction.2. Pd(II) species present at the start of the reaction. | 1. Improve inert atmosphere techniques.[9]2. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the ligand is present to facilitate reduction to the active Pd(0) state. The ligand-to-palladium ratio should be at least 2:1. |
| Dehalogenation (Hydrodehalogenation) | Presence of a hydrogen source and catalyst decomposition. | This can occur if the catalytic cycle is inefficient. Try a different, more robust ligand system. Ensure the reaction is not overheated for prolonged periods. |
| Poor Regioselectivity (Reaction at C2) | Reaction conditions are too harsh, overcoming the steric barrier. | Reduce the reaction temperature. Screen different ligands; some ligands may exhibit different selectivities.[20] For selective mono-coupling at C4, avoid excessively high temperatures or prolonged reaction times. |
Conclusion
This compound is a high-potential building block for constructing complex, fluorinated molecules relevant to pharmaceutical and materials science. While its C-Cl bonds present a reactivity challenge, this is readily overcome by employing modern catalyst systems featuring bulky, electron-rich phosphine ligands. The inherent steric and electronic properties of the substrate allow for predictable and selective mono-arylation at the C4-position under controlled conditions. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to confidently and successfully utilize this versatile intermediate in their synthetic endeavors.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters (ACS Publications).
- An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Chemistry Portal.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH).
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. National Institutes of Health (NIH).
- Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. National Institutes of Health (NIH).
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Struggling with Suzuki Reaction. Reddit r/Chempros.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- This compound. PubChem.
- Suzuki reaction. Wikipedia.
- This compound CAS#: 86522-86-3. ChemicalBook.
- Suzuki Coupling Mechanism. YouTube.
- Fluorine in drug discovery: Role, design and case studies. Preprint.
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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 2,4-Dichloro-5-fluorotoluene
Introduction: Strategic Utilization of a Versatile Building Block
In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a frequent driver of oncogenesis, making them highly attractive targets for drug development. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3]
This document provides a comprehensive guide to the synthesis of a novel kinase inhibitor scaffold derived from the readily available starting material, 2,4-dichloro-5-fluorotoluene. This trifunctionalized aromatic compound presents a unique platform for molecular elaboration, enabling the regioselective introduction of key pharmacophoric elements through a series of robust and well-established chemical transformations. The synthetic strategy outlined herein culminates in a molecule designed to target the ATP-binding site of kinases such as BRAF, a key player in the MAPK signaling pathway.[4]
Target Molecule: A Hypothetical BRAF Inhibitor
The synthetic route detailed in these application notes is designed to produce a hypothetical BRAF inhibitor, BFI-245 , with the following structure:
N-(5-(4-acetylpiperazin-1-yl)-2-fluorophenyl)-4-(2,4-dichloro-5-fluorobenzamido)benzamide
This target molecule incorporates several structural features common to successful kinase inhibitors, including a di-aryl ether linkage, a substituted benzamide moiety, and a piperazine group to enhance solubility and potential for further interaction within the kinase binding pocket.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step sequence commencing with the functionalization of the methyl group of this compound, followed by a series of cross-coupling and amidation reactions to assemble the final inhibitor.
Caption: Proposed synthetic pathway for BFI-245.
Experimental Protocols
Part 1: Synthesis of the Benzamide Core
Step 1: Oxidation of this compound to 2,4-Dichloro-5-fluorobenzoic acid
-
Rationale: The initial step involves the oxidation of the methyl group to a carboxylic acid, providing a crucial functional handle for subsequent amidation reactions. Potassium permanganate is a powerful and cost-effective oxidizing agent for this transformation.
-
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (50.0 g, 0.279 mol) and water (500 mL).
-
Heat the mixture to 80 °C with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (KMnO₄, 132 g, 0.835 mol) in water (800 mL) with heating.
-
Add the hot KMnO₄ solution portion-wise to the toluene suspension over 2-3 hours, maintaining the reaction temperature between 80-90 °C.
-
After the addition is complete, continue heating and stirring for an additional 4-6 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water (2 x 100 mL).
-
Combine the filtrates and cool in an ice bath. Acidify the solution to pH 1-2 with concentrated hydrochloric acid (HCl).
-
Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to afford 2,4-dichloro-5-fluorobenzoic acid.
-
Step 2: Formation of 2,4-Dichloro-5-fluorobenzoyl chloride
-
Rationale: Activation of the carboxylic acid to the corresponding acid chloride is necessary for efficient amide bond formation in the next step. Thionyl chloride is a common and effective reagent for this purpose.
-
Protocol:
-
In a 500 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber, suspend 2,4-dichloro-5-fluorobenzoic acid (40.0 g, 0.190 mol) in thionyl chloride (SOCl₂, 150 mL, 2.06 mol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 mL).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,4-dichloro-5-fluorobenzoyl chloride is used directly in the next step without further purification.
-
Step 3: Amidation with tert-Butyl (4-aminophenyl)carbamate
-
Rationale: This step forms the core benzamide structure. The Boc-protecting group on the aniline prevents unwanted side reactions and can be easily removed later.
-
Protocol:
-
Dissolve tert-butyl (4-aminophenyl)carbamate (39.5 g, 0.190 mol) and pyridine (30.1 g, 0.380 mol) in dichloromethane (DCM, 400 mL) in a 1 L round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of crude 2,4-dichloro-5-fluorobenzoyl chloride (from Step 2) in DCM (100 mL) dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to yield tert-butyl (4-(2,4-dichloro-5-fluorobenzamido)phenyl)carbamate.
-
Step 4: Deprotection to N-(4-Aminophenyl)-2,4-dichloro-5-fluorobenzamide
-
Rationale: Removal of the Boc protecting group with trifluoroacetic acid (TFA) reveals the free amine, which is required for the subsequent cross-coupling reaction.
-
Protocol:
-
Dissolve the Boc-protected intermediate from Step 3 (50.0 g, 0.125 mol) in DCM (250 mL).
-
Add trifluoroacetic acid (TFA, 50 mL) dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to give N-(4-aminophenyl)-2,4-dichloro-5-fluorobenzamide.
-
Part 2: Synthesis of the Piperazine-containing Coupling Partner
Step 5: Synthesis of 1-(4-(4-Amino-2-fluorophenoxy)phenyl)ethan-1-one
-
Rationale: This intermediate is prepared via a nucleophilic aromatic substitution (SNAr) reaction followed by reduction of a nitro group. The fluorine atom activates the ring towards nucleophilic attack.
-
Protocol:
-
To a solution of 4-bromo-1-fluoro-2-nitrobenzene (30.0 g, 0.136 mol) in DMF (300 mL), add 4-(piperazin-1-yl)phenol (26.2 g, 0.136 mol) and potassium carbonate (K₂CO₃, 37.6 g, 0.272 mol).
-
Heat the mixture to 100 °C and stir for 8-12 hours.
-
Cool the reaction, pour into ice water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude nitro-intermediate in ethanol (400 mL) and add iron powder (38.0 g, 0.680 mol) and ammonium chloride (7.2 g, 0.136 mol) in water (50 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Filter the hot reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
To the organic layer, add acetic anhydride (15.3 mL, 0.163 mol) and stir at room temperature for 2 hours.
-
Wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 1-(4-(4-amino-2-fluorophenoxy)phenyl)ethan-1-one.
-
Part 3: Final Assembly via Buchwald-Hartwig Amination
Step 6: Synthesis of N-(5-(4-acetylpiperazin-1-yl)-2-fluorophenyl)-4-(2,4-dichloro-5-fluorobenzamido)benzamide (BFI-245)
-
Rationale: The final step is a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[5] This reaction couples the two key fragments synthesized in the previous parts.
-
Protocol:
-
To an oven-dried Schlenk tube, add N-(4-aminophenyl)-2,4-dichloro-5-fluorobenzamide (10.0 g, 0.033 mol), 1-(4-(4-amino-2-fluorophenoxy)phenyl)ethan-1-one (9.0 g, 0.033 mol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.60 g, 0.66 mmol), Xantphos (0.76 g, 1.32 mmol), and cesium carbonate (Cs₂CO₃, 21.5 g, 0.066 mol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (200 mL).
-
Heat the mixture to 100 °C and stir for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, BFI-245 .
-
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |
| 1 | 2,4-Dichloro-5-fluorobenzoic acid | This compound | 85-90 | >98% |
| 3 | tert-Butyl (4-(2,4-dichloro-5-fluorobenzamido)phenyl)carbamate | 2,4-Dichloro-5-fluorobenzoyl chloride | 75-80 | >97% |
| 4 | N-(4-Aminophenyl)-2,4-dichloro-5-fluorobenzamide | Boc-protected intermediate | 90-95 | >98% |
| 5 | 1-(4-(4-Amino-2-fluorophenoxy)phenyl)ethan-1-one | 4-Bromo-1-fluoro-2-nitrobenzene | 60-65 | >97% |
| 6 | BFI-245 | N-(4-Aminophenyl)-2,4-dichloro-5-fluorobenzamide | 50-60 | >99% |
Biological Context: Targeting the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The RAF-MEK-ERK cascade is a key component of this pathway. Mutations in the BRAF gene, which encodes a serine/threonine kinase, are found in a significant percentage of human cancers, leading to constitutive activation of the MAPK pathway.[4]
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of BFI-245.
Conclusion and Future Perspectives
The synthetic route detailed in these application notes provides a robust and adaptable framework for the synthesis of novel kinase inhibitors from the versatile starting material, this compound. The successful execution of this multi-step synthesis hinges on the careful application of well-established synthetic methodologies, including oxidation, amidation, and palladium-catalyzed cross-coupling reactions. The hypothetical BRAF inhibitor, BFI-245, serves as a representative example of the complex molecular architectures that can be accessed through this strategy. Further optimization of reaction conditions and exploration of alternative coupling partners will undoubtedly lead to the discovery of new and potent kinase inhibitors with the potential for therapeutic application.
References
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Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Flaherty, K. T., et al. (2012). Inhibition of mutated, activated BRAF in metastatic melanoma. The New England Journal of Medicine, 367(2), 1694–1703. [Link]
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Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. [Link]
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Purab, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14072-14129. [Link]
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Zhou, W., et al. (2014). Novel BRAF inhibitors in clinical trials. Current Opinion in Oncology, 26(2), 225-230. [Link]
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The Strategic Application of 2,4-Dichloro-5-fluorotoluene in the Synthesis of Novel Antiviral Agents: A Guide for Drug Development Professionals
The relentless challenge of emerging and evolving viral threats necessitates a robust and adaptable pipeline for the development of novel antiviral therapeutics. Central to this endeavor is the strategic selection and manipulation of chemical building blocks that can be efficiently transformed into potent drug candidates. Among these, halogenated aromatic compounds have proven to be exceptionally versatile precursors. This document provides an in-depth technical guide on the application of 2,4-dichloro-5-fluorotoluene as a strategic starting material for the synthesis of antiviral agents, with a particular focus on constructing pyrazine-based scaffolds, a core structural motif in several clinically significant antivirals.
The strategic incorporation of fluorine into pharmaceutical agents is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] The presence of both chlorine and fluorine atoms on the toluene ring of this compound offers multiple avenues for selective functionalization, making it a highly attractive starting point for complex molecule synthesis. This guide will elucidate the chemical rationale and provide detailed protocols for the transformation of this precursor into key intermediates poised for elaboration into potential antiviral drugs.
The Pivotal Role of Fluorine in Antiviral Drug Design
The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity can alter the acidity of nearby protons, modulate the conformation of molecules, and form strong, specific interactions with enzyme targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life in the body.[1] In the context of antiviral agents, these properties can lead to enhanced potency, reduced dosage requirements, and an improved resistance profile.[6][7]
Proposed Synthetic Pathway: From Toluene Derivative to a Pyrazine Core
While numerous synthetic routes to antiviral agents like Favipiravir have been reported, many rely on pre-functionalized heterocyclic starting materials.[6][8][9][10] This guide proposes a convergent synthetic strategy commencing with the readily available this compound. The initial steps focus on the selective oxidation of the methyl group to a carboxylic acid, a key functional group for subsequent elaboration into a pyrazine ring system.
Diagram: Proposed Synthetic Route
Caption: Proposed synthetic pathway from this compound to a pyrazine-based antiviral agent.
Protocols for Key Synthetic Transformations
The following protocols provide detailed, step-by-step methodologies for the initial, critical transformations of this compound. These procedures are based on well-established chemical principles and can be adapted and optimized for specific laboratory conditions.
Protocol 1: Free-Radical Photochlorination of this compound
This protocol describes the exhaustive chlorination of the benzylic methyl group to form 2,4-dichloro-5-fluorobenzotrichloride. This transformation is a crucial first step, converting the relatively inert methyl group into a versatile precursor for a carboxylic acid. The use of a radical initiator and light promotes the selective chlorination of the side chain over the aromatic ring.
Materials and Equipment:
-
This compound
-
Chlorine gas (Cl₂)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Inert solvent (e.g., carbon tetrachloride)
-
Three-necked round-bottom flask
-
Condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
UV lamp (optional, can accelerate the reaction)
-
Gas scrubber (containing sodium thiosulfate or sodium hydroxide solution)
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The gas outlet from the condenser should be connected to a gas scrubber to neutralize any excess chlorine gas.
-
Charging the Reactor: In the three-necked flask, dissolve this compound in a minimal amount of an inert solvent like carbon tetrachloride. Add a catalytic amount of AIBN.
-
Initiation of Reaction: Begin stirring the solution and heat it to a gentle reflux. If using a UV lamp, position it to irradiate the flask.
-
Chlorine Gas Introduction: Slowly bubble chlorine gas through the solution at a steady rate. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reflux.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material and the formation of the mono-, di-, and trichlorinated products.
-
Reaction Completion: Continue the chlorination until the starting material is consumed and the desired 2,4-dichloro-5-fluorobenzotrichloride is the major product.
-
Work-up: Once the reaction is complete, turn off the chlorine gas flow and the heat source. Allow the reaction mixture to cool to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine. The crude product can be purified by vacuum distillation.
Protocol 2: Hydrolysis of 2,4-Dichloro-5-fluorobenzotrichloride to 2,4-Dichloro-5-fluorobenzoic Acid
This protocol details the conversion of the benzotrichloride intermediate to the corresponding benzoic acid. This hydrolysis is a critical step, as the carboxylic acid functionality is essential for the subsequent construction of the pyrazine ring. The use of a mild base like calcium carbonate can lead to a purer product with better yields compared to stronger bases.[11][12]
Materials and Equipment:
-
2,4-Dichloro-5-fluorobenzotrichloride
-
Calcium carbonate (CaCO₃)
-
Water
-
Inorganic acid (e.g., hydrochloric acid)
-
Three-necked round-bottom flask
-
Condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and addition funnel, prepare a suspension of calcium carbonate in water.
-
Addition of Benzotrichloride: Heat the aqueous suspension of calcium carbonate to 80-90°C. Slowly add the 2,4-dichloro-5-fluorobenzotrichloride to the hot suspension via the addition funnel with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature and avoid excessive foaming.
-
Reaction Completion: After the addition is complete, continue to heat and stir the mixture until the hydrolysis is complete. The reaction can be monitored by TLC or LC-MS.
-
Isolation of Calcium Salt: Filter the hot reaction mixture to remove any unreacted calcium carbonate and other solid impurities. The filtrate contains the soluble calcium salt of 2,4-dichloro-5-fluorobenzoic acid.
-
Acidification and Precipitation: Cool the filtrate and then carefully acidify it with an inorganic acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the 2,4-dichloro-5-fluorobenzoic acid.
-
Purification: Collect the precipitated benzoic acid by filtration, wash it thoroughly with cold water to remove any inorganic salts, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₅Cl₂F | 179.02 | 86522-86-3 |
| 2,4-Dichloro-5-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 209.00 | 86522-89-6 |
From Benzoic Acid to Pyrazine: A Conceptual Framework
The synthesis of a pyrazine ring from a benzoic acid derivative is a multi-step process that typically involves the conversion of the carboxylic acid to a more reactive intermediate, followed by condensation with a suitable 1,2-diamine equivalent. A plausible, though challenging, conceptual pathway would involve:
-
Conversion to an α-haloketone: The 2,4-dichloro-5-fluorobenzoic acid could be converted to its acid chloride, followed by reaction with diazomethane and then hydrogen halide to yield an α-haloketone.
-
Formation of an α-aminoketone: The α-haloketone can then be reacted with ammonia or a primary amine to form an α-aminoketone.
-
Dimerization and Oxidation: The α-aminoketone can then undergo self-condensation to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine ring.[4]
Diagram: Conceptual Pyrazine Synthesis
Caption: Conceptual pathway for the synthesis of a substituted pyrazine from a benzoic acid derivative.
Conclusion and Future Outlook
This compound represents a cost-effective and versatile starting material for the synthesis of complex molecules with potential antiviral activity. The protocols outlined in this guide provide a solid foundation for the initial transformations of this precursor into a key benzoic acid intermediate. While the subsequent construction of the pyrazine ring presents a synthetic challenge, the conceptual framework provided offers a logical path forward for medicinal chemists. The unique substitution pattern of the starting material, particularly the presence of the fluorine atom, is anticipated to impart favorable properties to the final antiviral drug candidates. Further research and process optimization are warranted to develop a fully streamlined and efficient synthetic route from this compound to novel pyrazine-based antiviral agents.
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An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). SpringerLink. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of a Novel Benzoylurea Insecticide from 2,4-Dichloro-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a novel benzoylurea-based insecticide, starting from the versatile chemical intermediate, 2,4-dichloro-5-fluorotoluene. Benzoylurea insecticides are a significant class of agrochemicals that act as insect growth regulators by inhibiting chitin synthesis.[1] This document outlines a strategic multi-step synthesis, beginning with the oxidation of this compound to 2,4-dichloro-5-fluorobenzoic acid, followed by its conversion to the highly reactive 2,4-dichloro-5-fluorobenzoyl chloride. The final step involves the coupling of this acid chloride with a substituted aniline to yield the target benzoylurea insecticide. The protocols provided are designed to be robust and scalable, with a focus on explaining the underlying chemical principles and experimental considerations to ensure successful synthesis and high purity of the final product.
Introduction
The development of novel agrochemicals is crucial for ensuring global food security.[1] Organofluorine compounds, in particular, have gained significant attention in the agrochemical industry due to their unique physicochemical properties that can enhance biological activity and metabolic stability. The starting material for the synthesis outlined in this guide, this compound, is a valuable building block for accessing complex fluorinated molecules. This guide details a synthetic pathway to a novel benzoylurea insecticide, a class of compounds known for their high efficacy and selectivity against various insect pests.[1] The target molecule's design is inspired by commercially successful benzoylurea insecticides like Noviflumuron, which function by disrupting the molting process in insects.[2][3][4]
Synthetic Strategy Overview
The overall synthetic strategy is a three-step process designed for efficiency and adaptability in a research and development setting.
Sources
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- 2. Behavioral and histological changes in the Formosan subterranean termite (Isoptera: Rhinotermitidae) induced by the chitin synthesis inhibitor noviflumuron - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. canada.ca [canada.ca]
Application Note: A Robust HPLC Method for In-Process Control and Purity Assessment of 2,4-Dichloro-5-fluorotoluene
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,4-Dichloro-5-fluorotoluene (DCFT) reaction mixtures. DCFT is a critical intermediate in the synthesis of numerous pharmaceutical compounds, making the accurate monitoring of its purity and reaction progress essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1] This document provides a comprehensive protocol using reversed-phase HPLC (RP-HPLC) with UV detection, suitable for researchers, process chemists, and quality control analysts in the drug development sector. The causality behind methodological choices, system suitability criteria, and data interpretation are discussed to ensure scientific integrity and reliable implementation.
Introduction and Scientific Rationale
This compound is a halogenated aromatic compound whose purity directly impacts the efficacy and safety profile of the resulting drug product.[1] During its synthesis, a variety of process-related impurities can arise, including isomers, starting materials, and by-products. A reliable analytical method is therefore required to separate and quantify DCFT from these potential impurities.[1]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, offering the high resolution and sensitivity needed for this task.[2] This note details a reversed-phase HPLC method, which is ideally suited for the analysis of moderately nonpolar molecules like DCFT. The fundamental principle of RP-HPLC involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase; compounds are separated based on their relative hydrophobicity, with more nonpolar analytes being retained longer on the column.[3]
Causality of Methodological Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the primary choice due to its strong hydrophobic retention, which is effective for aromatic compounds.[4][5] However, for halogenated isomers that may be difficult to resolve, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide enhanced selectivity.[1][6] These phases offer different retention mechanisms, such as pi-pi interactions with the aromatic rings of the analytes, which can be crucial for separating structurally similar impurities.[6][7]
-
Mobile Phase Composition: A gradient of acetonitrile and water is employed to ensure the timely elution of all compounds of interest. Acetonitrile is often preferred over methanol in RP-HPLC for its lower viscosity and superior UV transparency.[3][8] The addition of a small amount of formic acid (0.1%) to the aqueous phase helps to protonate any residual silanols on the stationary phase, thereby reducing peak tailing and improving peak shape.[1]
-
Detection Wavelength: UV detection at 254 nm is selected as it is a common wavelength for detecting aromatic compounds, which typically exhibit strong absorbance in this region due to their conjugated pi systems.[9] A Diode Array Detector (DAD) is recommended to assess peak purity and to identify the optimal wavelength for all components if necessary.
Experimental Workflow and Protocol
The overall analytical workflow is designed to ensure accuracy and reproducibility from sample preparation through to data analysis.
Caption: HPLC analysis workflow from preparation to reporting.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.[1]
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥99%).
-
Reference standards for any known potential impurities.
-
Acetonitrile (HPLC grade).[1]
-
Formic acid (ACS grade or higher).
-
Deionized water (18.2 MΩ·cm).
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Diluent: Acetonitrile/Water (50:50, v/v).[1]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[1]
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[1]
-
Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in the diluent to achieve an expected final concentration of approximately 100 µg/mL of the main analyte. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
HPLC Operating Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Validation and Data Interpretation
A validated analytical method is crucial for regulatory compliance and ensuring data integrity.[10][11] Before sample analysis, the system must pass a System Suitability Test (SST) to verify its performance.[12]
System Suitability Test (SST)
Inject the working standard solution five or six times and evaluate the following parameters. The acceptance criteria are based on typical pharmaceutical industry standards.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the narrowness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Data Analysis and Expected Results
The primary component, this compound, and its related impurities are identified based on their retention times relative to the reference standard. Quantification is typically performed using the area percent method for in-process samples, where the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
The table below shows hypothetical chromatographic data for a sample mixture. Retention times are approximate and may vary based on the specific HPLC system and column used.[1]
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |
| Potential Polar Impurity | ~ 4.5 | ~ 0.56 |
| This compound | ~ 8.0 | 1.00 |
| Isomeric Impurity (e.g., 3,5-dichloro-2-fluorotoluene) | ~ 8.9 | ~ 1.11 |
| Less Polar By-product | ~ 12.3 | ~ 1.54 |
Method Validation Principles
For use in a regulated environment, the analytical method must be fully validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).[10][12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]
-
Accuracy & Precision: Accuracy is the closeness of test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and precise tool for the quality control and in-process monitoring of this compound. By understanding the scientific rationale behind the selection of the column, mobile phase, and other parameters, analytical scientists can effectively implement, troubleshoot, and validate this method to ensure the quality of this critical pharmaceutical intermediate.
References
-
Altabrisa Group. 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Available from: [Link]
-
PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available from: [Link]
-
Patel, R. A., & Shah, C. N. Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research. Available from: [Link]
-
Das Sharma, U., Kumar, L., & Verma, R. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Available from: [Link]
-
Manipal Research Portal. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]
-
Hungarian Journal of Industrial Chemistry. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]
-
Molnar-Institute. Solvent selection in liquid chromatography. Available from: [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available from: [Link]
-
Molecules. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
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- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. rjptonline.org [rjptonline.org]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. pharmtech.com [pharmtech.com]
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- 12. altabrisagroup.com [altabrisagroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Dichloro-5-fluorotoluene Synthesis
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and significantly improve your reaction yields.
Part 1: Overview of Synthetic Strategies
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifunctionalized aromatic ring makes it a versatile precursor for more complex molecules. The successful synthesis of this compound with high yield and purity is crucial for the efficiency of subsequent reactions.
Several synthetic routes are commonly employed, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, scalability, and desired purity.
Common Synthetic Pathways
| Route | Starting Material | Key Transformation | Typical Yield | Key Considerations |
| Route A | 2-Amino-4-chloro-5-fluorotoluene | Diazotization followed by Sandmeyer reaction | Moderate to High | Diazonium salt stability is critical; copper catalyst is required.[1][2][3] |
| Route B | 4-Chloro-3-fluorotoluene | Direct Chlorination | Variable | Control of reaction conditions is crucial to avoid over-chlorination and isomer formation.[4] |
| Route C | 2,4-Dichlorofluorobenzene | Friedel-Crafts type reaction | High | Requires a suitable catalyst, such as aluminum chloride or a solid superacid.[5][6] |
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My Sandmeyer reaction for the synthesis of this compound from 2-amino-4-chloro-5-fluorotoluene is resulting in a low yield. What are the common pitfalls?
Answer: The Sandmeyer reaction, while powerful, is sensitive to several parameters. Low yields often stem from issues in the initial diazotization step or the subsequent copper-catalyzed substitution.[1][2][3]
Causality Behind Low Yields:
-
Instability of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[7] The N₂ group is an excellent leaving group, and premature decomposition leads to a range of byproducts, primarily phenols, from reaction with water.
-
Incomplete Diazotization: Insufficient nitrous acid or improper reaction conditions can lead to unreacted starting amine, which complicates purification and lowers the yield.
-
Side Reactions: The aryl radical intermediate in the Sandmeyer mechanism can participate in side reactions, such as dimerization to form biphenyl derivatives, which are common byproducts.[1]
-
Catalyst Activity: The copper(I) catalyst can be oxidized to copper(II) by air, reducing its catalytic efficiency.
Troubleshooting Workflow for Low Yield in Sandmeyer Reaction
Caption: Troubleshooting decision tree for low yield in Sandmeyer reactions.
Protocol for Optimized Sandmeyer Reaction
Part A: Diazotization
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-chloro-5-fluorotoluene in an excess of hydrochloric acid (e.g., 3 equivalents). Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5°C. The formation of nitrous acid is critical for the reaction.[8]
-
Confirmation: After the addition is complete, stir for an additional 15-20 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of additional sodium nitrite solution.
Part B: Sandmeyer Reaction
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain a steady, but not violent, effervescence.
-
Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The product can then be isolated by steam distillation or solvent extraction.
-
Purification: The crude product should be washed with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by water. Dry the organic layer over anhydrous magnesium sulfate and purify by vacuum distillation.
Question 2: I am observing significant byproduct formation during the chlorination of 4-chloro-3-fluorotoluene. How can I improve the selectivity for the desired this compound?
Answer: Direct chlorination of an activated aromatic ring can be challenging to control. The formation of isomers and over-chlorinated products is a common issue. Selectivity is primarily influenced by the choice of catalyst and reaction temperature.
Factors Influencing Selectivity:
-
Catalyst: The choice of Lewis acid catalyst is critical. While iron filings or ferric chloride are common, they can sometimes lead to a mixture of isomers. Zirconium tetrachloride has been shown to improve selectivity for the 2,4-dichloro isomer in related systems.[4]
-
Temperature: Chlorination is an exothermic reaction. Higher temperatures tend to favor the formation of thermodynamically stable, but potentially undesired, isomers and can also promote side-chain chlorination if UV light is present.[4] Maintaining a low and consistent temperature is key.
-
Monitoring: It is essential to monitor the reaction progress closely, for instance by Gas Chromatography (GC), to stop the reaction once the desired conversion is achieved, preventing the formation of trichlorotoluenes.
Experimental Protocol for Selective Chlorination
-
Setup: Charge a jacketed reactor with 4-chloro-3-fluorotoluene and a catalytic amount of zirconium tetrachloride (e.g., 0.5-1.5 mol%). Ensure the reactor is equipped with a mechanical stirrer, a gas inlet tube, and an outlet connected to a scrubber (e.g., containing sodium hydroxide solution) to neutralize excess chlorine and HCl gas.
-
Temperature Control: Cool the reactor to 10-15°C using a circulating chiller.
-
Chlorine Addition: Introduce a slow, steady stream of chlorine gas below the surface of the stirred reaction mixture.
-
Monitoring: Periodically take aliquots from the reaction mixture, quench them, and analyze by GC to monitor the disappearance of the starting material and the formation of the desired product and byproducts.
-
Completion: Stop the chlorine flow when the desired level of conversion is reached.
-
Work-up: Purge the reaction mixture with nitrogen to remove any dissolved chlorine and HCl. Wash the mixture with water and then with a dilute sodium bicarbonate solution. Dry the organic layer and purify by fractional distillation.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when working with reagents for this synthesis?
A: Many reagents used in these syntheses are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous Hydrogen Fluoride (in Balz-Schiemann type reactions): Extremely corrosive and toxic. Requires specialized handling procedures and access to calcium gluconate gel as a first aid measure.[9][10]
-
Chlorine Gas: Highly toxic and corrosive. Use with appropriate gas handling equipment and have a neutralization trap in place.[5]
-
Sodium Nitrite and Diazonium Salts: Sodium nitrite is a strong oxidizer. Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.[8]
-
Carbon Tetrachloride: A known carcinogen and toxic. Handle with extreme care.[5]
Q: How can I confirm the identity and purity of my synthesized this compound?
A: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to determine purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide definitive structural information and confirm the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic C-Cl and C-F stretching frequencies.
Q: What are the typical yields I can expect for the different synthetic routes?
A: Yields can vary significantly based on the scale, purity of starting materials, and optimization of the reaction conditions.
-
Sandmeyer Reaction: Well-optimized lab-scale reactions can achieve yields in the range of 70-85%.
-
Direct Chlorination: Yields are highly dependent on selectivity. If optimized, yields of the desired isomer can be greater than 80%.[4]
-
Friedel-Crafts Type Reactions: These routes can offer high yields, sometimes exceeding 90%, especially when using modern catalysts like ionic liquids or solid acids.[5][6]
References
- Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene - Benchchem.
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchG
-
Sandmeyer reaction - Wikipedia. [Link]
-
α-PHENYLCINNAMONITRILE - Organic Syntheses. [Link]
- A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google P
-
Sandmeyer Reaction Mechanism - BYJU'S. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap. [Link]
-
Sandmeyer reaction (video) | Khan Academy. [Link]
- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google P
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This compound | C7H5Cl2F | CID 2758114 - PubChem. [Link]
-
Diazotisation - Organic Chemistry Portal. [Link]
-
Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. [Link]
-
Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Patsnap Eureka. [Link]
- CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution - Google P
-
New Diazo Process - DTIC. [Link]
-
Amine diazotization, R 1⁄4 À Cl, À NO 2 , À CN. - ResearchGate. [Link]
-
86522-86-3 | this compound - Fluoropharm. [Link]
- US3366698A - Process for the production of 2, 4-dichlorotoluene - Google P
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google P
-
meta-Fluorotoluene Synthesis - YouTube. [Link]
- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa)
- CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google P
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- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. Khan Academy [khanacademy.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 10. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4-dichloro-5-fluoroacetophenone
Introduction
2,4-dichloro-5-fluoroacetophenone is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably for third-generation quinolone antibacterial agents like ciprofloxacin.[1][2] Its synthesis, predominantly achieved through the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene, is a robust and widely used industrial process.[2][3] However, like many electrophilic aromatic substitutions on polysubstituted rings, this reaction is prone to the formation of specific, often difficult-to-separate, side products.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common issues encountered during the synthesis, focusing on the identification, mechanistic understanding, and mitigation of key impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and its common challenges.
Q1: What is the standard and most reliable method for synthesizing 2,4-dichloro-5-fluoroacetophenone?
The industry-standard method is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2][3] The reaction proceeds via electrophilic aromatic substitution, where a resonance-stabilized acylium ion (CH₃CO⁺) is generated, which then attacks the electron-rich aromatic ring.[4][5]
Q2: I have a major impurity in my crude product that is very close to my desired product in polarity. What is it likely to be?
The most prevalent side product in this synthesis is the regioisomer, 2,6-dichloro-3-fluoroacetophenone .[3] It is formed when the electrophilic acylium ion attacks a different carbon on the starting material's ring. Reports indicate that crude reaction mixtures can contain the desired product and this isomer in an approximate 80:20 ratio.[3] Due to their similar molecular weights and structures, these isomers can be challenging to separate by standard chromatography or distillation.
Q3: What is the chemical rationale for the formation of the 2,6-dichloro-3-fluoroacetophenone isomer?
The formation of this isomer is a direct consequence of the directing effects of the substituents on the starting aromatic ring (1,3-dichloro-4-fluorobenzene). In electrophilic aromatic substitution:
-
Fluorine is a strongly activating ortho-, para-director due to resonance effects, but is also strongly deactivating inductively.
-
Chlorine is a deactivating ortho-, para-director.
The acetyl group can add to two possible positions. The formation of the desired 2,4-dichloro-5-fluoroacetophenone is directed ortho to the fluorine and meta to both chlorine atoms. The formation of the isomeric 2,6-dichloro-3-fluoroacetophenone is directed para to the fluorine and ortho to a chlorine atom. The balance between these electronic and steric influences results in the formation of both isomers, though the 2,4,5-substituted product is generally favored.
Q4: Besides the main isomer, are other side products possible?
Yes, though typically in smaller quantities. These can include:
-
Polyacylated Products: If reaction conditions are too harsh (e.g., high temperature, excess AlCl₃, or prolonged reaction times), a second acetyl group can add to the ring.[6] This is less common in acylation than alkylation because the first acyl group is strongly deactivating, making the ring less susceptible to a second attack.[6]
-
Products from Starting Material Impurities: Any isomers present in the starting 1,3-dichloro-4-fluorobenzene will be acylated to form their corresponding acetophenone derivatives.
-
Rearrangement Products: While the acylium ion itself is stable and does not rearrange, under very high temperatures, the Lewis acid catalyst can potentially promote the isomerization of the dichlorofluorobenzene starting material itself.[7]
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to specific experimental problems.
Issue 1: An Unexpected Peak is Observed in GC/HPLC Analysis Close to the Main Product Peak
-
Problem: Your gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the crude reaction mixture shows a significant secondary peak with a retention time very close to that of the desired 2,4-dichloro-5-fluoroacetophenone.
-
Most Likely Cause: Formation of the 2,6-dichloro-3-fluoroacetophenone isomer.
-
Diagnostic Steps & Data Interpretation:
-
Mass Spectrometry (MS): Both the desired product and the isomeric impurity will have the same molecular ion peak (m/z). Fragmentation patterns may show subtle differences, but are often very similar.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are definitive. The aromatic proton signals for the two isomers will have different chemical shifts and coupling constants due to their different electronic environments. The desired product will show two distinct aromatic protons, while the isomer will also show two, but in different positions.
Table 1: Key Compound Properties for Identification
Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Differentiating Feature 2,4-dichloro-5-fluoroacetophenone (Target) O=C(C)c1cc(F)c(Cl)cc1Cl C₈H₅Cl₂FO 207.03 Unique aromatic proton splitting pattern in ¹H NMR. | 2,6-dichloro-3-fluoroacetophenone (Isomer) | O=C(C)c1c(Cl)cc(F)c(Cl)c1 | C₈H₅Cl₂FO | 207.03 | Distinctly different aromatic proton splitting pattern. |
-
-
Mechanism of Isomer Formation:
The electrophile (acylium ion) can attack the C5 position (favored) or the C3 position (less favored) of the 1,3-dichloro-4-fluorobenzene ring.
Caption: Formation of the desired product and its isomer.
-
Mitigation and Control Strategies:
-
Temperature Control: Maintain the reaction temperature between 20-40°C during the addition of acetyl chloride.[1] Excursions to higher temperatures can increase the formation of the kinetic (and often undesired) product.
-
Stoichiometry: Use a slight excess, but not a large excess, of the Lewis acid (e.g., 1.1-1.3 equivalents). This ensures complete activation of the acylating agent without promoting side reactions.
-
Order of Addition: Slowly add the acetyl chloride to the mixture of the aromatic substrate and aluminum chloride.[1] This maintains a low instantaneous concentration of the electrophile, favoring selectivity.
-
Issue 2: Low Yield and Difficulty Purifying the Product
-
Problem: The overall yield is significantly lower than the expected ~80-90%, and purification by distillation or crystallization is ineffective, yielding an impure, oily product.[1][2]
-
Most Likely Cause: A combination of isomer formation and challenges in separating the product from the mother liquor. The melting points of the isomers are often close, leading to eutectic mixtures that are difficult to crystallize.
-
Recommended Purification Protocols:
Protocol 1: Fractional Vacuum Distillation This method is effective if the boiling points of the isomers have a sufficient differential.
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with structured packing (e.g., Raschig rings or metal sponge) for high efficiency.
-
Procedure: After aqueous workup and drying of the organic layer, charge the crude oil to the reboiler.
-
Distillation: Apply vacuum (e.g., 5-10 mmHg) and slowly heat the reboiler.[2] Collect fractions based on the boiling point. The desired 2,4-dichloro-5-fluoroacetophenone typically boils at 112-115°C at 5 mmHg.[2]
-
Analysis: Analyze each fraction by GC to check for purity before combining the desired fractions.
Protocol 2: Melt Crystallization This is a powerful purification technique for separating close-boiling isomers and is cited in patents for this specific compound.[8][9][10]
-
Principle: The crude mixture is melted and then slowly cooled. The higher-melting, major isomer (the desired product) will crystallize first, leaving the impurities enriched in the remaining liquid phase.
-
Procedure: a. Place the crude product in a suitable vessel with a cooling/heating jacket and a stirrer. b. Heat the material until it is completely molten. c. Begin a slow, controlled cooling ramp (e.g., 1-2°C per hour). d. As crystals form, the mixture will become a slurry. e. Once a significant amount of solid has formed, separate the solid crystals from the liquid mother liquor via filtration or centrifugation. The solid phase is now enriched in the desired product.
-
Iteration: This process can be repeated for higher purity.
Workflow for Troubleshooting Impurity Issues
Caption: A logical workflow for addressing purity issues.
-
References
- CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
- WO/2010/058421 - A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA).
- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
- Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor.
- identifying side products in Friedel-Crafts acyl
- 2,4-Dichloro-5-fluoroacetophenone | 704-10-9. ChemicalBook.
- How to Prepare 2,4-Dichloro-5-fluoro Acetophenone?. Guidechem.
- Friedel–Crafts Acyl
- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
- Friedel–Crafts reaction. Wikipedia.
- EAS Reactions (3)
- Isomerization of dichlorobenzenes. US2666085A.
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Technical Support Center: Purification of 2,4-Dichloro-5-fluorotoluene Derivatives by Recrystallization
Welcome to the technical support center for the purification of 2,4-Dichloro-5-fluorotoluene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization process. Here, we combine fundamental principles with field-proven insights to help you achieve the highest purity for your compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practices of recrystallizing this compound derivatives.
Q1: What is the fundamental principle of recrystallization for purifying compounds like this compound derivatives?
A1: Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of pure crystals.[2] The impurities, ideally, remain dissolved in the solvent (mother liquor) and are separated by filtration.[1] This method is highly effective for removing small quantities of impurities that have different solubility profiles from the target compound.[3]
Q2: How do I select an appropriate solvent for recrystallizing a this compound derivative?
A2: The choice of solvent is the most critical factor for successful recrystallization.[3] An ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be very soluble in the hot solvent.[4]
-
Low solubility at cold temperatures: The compound should be insoluble or sparingly soluble in the cold solvent to maximize crystal recovery.[4]
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.
For halogenated aromatic compounds like this compound derivatives, common choices include alcohols (ethanol, methanol), ketones (acetone), esters (ethyl acetate), and hydrocarbon solvents (hexanes, toluene), often used as single solvents or in binary mixtures.[5][6] A good starting point is to experimentally test the solubility of your compound in small amounts of various solvents.[3]
Q3: What are the potential impurities in a synthesis of this compound derivatives?
A3: Potential impurities can arise from starting materials, side reactions, or subsequent reaction steps. For instance, in the synthesis of this compound, impurities could include isomers like 3,4-dichlorotoluene and 2,5-dichlorotoluene, as well as under- or over-chlorinated products.[7] In the synthesis of derivatives like 2,4-dichloro-5-fluoroacetophenone, an isomeric by-product, 2,6-dichloro-3-fluoroacetophenone, can be formed.[8] Understanding the potential impurities is crucial for selecting a solvent system that can effectively separate them from the desired product.
Q4: How can I confirm the purity of my recrystallized product?
A4: Several analytical techniques can be used to assess the purity of your recrystallized this compound derivative. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying known impurities and assessing overall purity.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds and can help identify unknown impurities.[10] For a highly accurate and precise purity determination without the need for a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent choice.[9][10] A simple, albeit less quantitative, initial check is a melting point determination; a sharp melting point close to the literature value suggests high purity.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization of this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Crystal Formation | 1. Too much solvent was used: This is a common issue where the solution is not saturated enough for crystals to form upon cooling.[11] 2. Supersaturation: The solution has cooled below its saturation point, but crystal nucleation has not initiated.[11] 3. Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[12] 2. Induce Crystallization: a. Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to provide a nucleation site.[13][14] b. Scratching: Gently scratch the inside surface of the flask with a glass rod just below the liquid level. The microscopic scratches on the glass can serve as nucleation points.[11][14] 3. Re-evaluate Solvent: If the issue persists, recover the solid by evaporating the solvent and attempt the recrystallization with a different solvent or a mixed solvent system.[12] |
| Oiling Out | 1. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.[11] 2. Cooling too rapidly: The solution becomes supersaturated too quickly, and the compound comes out of solution above its melting point.[15] 3. Low melting point of the compound: The compound's melting point may be lower than the temperature at which it precipitates from the concentrated solution.[15] | 1. Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[11][15] 2. Slow Cooling: Insulate the flask to encourage gradual cooling. This allows crystals to form at a temperature below the compound's melting point.[11] 3. Change Solvent System: Consider using a solvent with a lower boiling point. |
| Poor Crystal Quality (e.g., small, needle-like, or powdery crystals) | 1. Rapid cooling: Fast cooling leads to the formation of many small crystals instead of fewer, larger ones.[16][17] 2. High degree of supersaturation: This can lead to rapid nucleation and the formation of small, often impure, crystals.[18] | 1. Control Cooling Rate: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.[1][18] Slower cooling generally results in larger, purer crystals.[16] 2. Reduce Supersaturation: Use a slightly larger volume of hot solvent than the minimum required for dissolution. This will lower the degree of supersaturation upon cooling.[12] |
| Low Yield | 1. Excessive solvent: Using too much solvent will keep a significant amount of the product dissolved in the mother liquor even after cooling.[12][14] 2. Premature crystallization: The product crystallizes during hot filtration, leading to loss of material.[15] 3. Washing with warm solvent: Rinsing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[14] | 1. Minimize Solvent: Use the minimum amount of boiling solvent necessary to just dissolve the crude product.[14] 2. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and add a small excess of solvent before filtering. The excess can be boiled off before cooling.[19] 3. Use Ice-Cold Rinse: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[14] |
Experimental Protocols & Workflows
Protocol 1: Single Solvent Recrystallization of a this compound Derivative
This protocol outlines a standard procedure for recrystallization from a single solvent.
-
Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few drops of different potential solvents to each. A good solvent will not dissolve the solid at room temperature but will dissolve it upon heating.[4]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling with gentle swirling. Continue adding the minimum amount of boiling solvent until the solid just dissolves.[14]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[19]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[14]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Workflow for Troubleshooting Recrystallization
The following diagram illustrates a decision-making process for addressing common recrystallization problems.
Caption: A troubleshooting workflow for common recrystallization issues.
References
-
Brainly. (2023, September 18). How does the rate of cooling affect the recovery and purity? Retrieved from brainly.com. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]
-
Chemistry Stack Exchange. (2023, March 8). Can cooling rate affect the yield of crystals?[Link]
-
LabXchange. Lab Procedure: Recrystallization. [Link]
-
McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 1), 2–20. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Hampton Research. Crystal Growth 101. [Link]
-
University of California, Davis. Recrystallization and Crystallization. [Link]
-
MIT Department of Chemistry. Growing Quality Crystals. [Link]
-
PubMed. (2021, May 30). Effect of cooling rate on long-term recrystallized crystal of rice starch in the presence of flavor compounds. [Link]
-
CSIRO Research. (2022, June 17). Optimisation – Biomolecular Crystallisation and Characterisation. [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
California State University, Stanislaus. Recrystallization. [Link]
-
Scribd. Solvent Selection for Crystallization. [Link]
-
RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
- Google Patents.
-
Patsnap Eureka. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. [Link]
-
WIPO Patentscope. WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5-FLUOROACETOPHENONE (DCFA). [Link]
-
PubChem. This compound. [Link]
-
PubChem. 2,4-Dichlorotoluene. [Link]
- Google Patents.
-
Fluoropharm. 86522-86-3 | this compound. [Link]
-
Publications Office of the European Union. Overview on PFAS analytical methods. [Link]
- Google Patents. US3366698A - Process for the production of 2, 4-dichlorotoluene.
-
Eureka | Patsnap. Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride. [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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Troubleshooting low conversion in 2,4-Dichloro-5-fluorotoluene cross-coupling
Answering the user's request.## Technical Support Center: Troubleshooting Low Conversion in 2,4-Dichloro-5-fluorotoluene Cross-Coupling
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for troubleshooting cross-coupling reactions with this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low yield, poor selectivity, or complete reaction failure when using this versatile but demanding substrate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.
Section 1: Understanding the Substrate - The Root of the Challenge
Before troubleshooting, it is critical to understand the inherent chemical properties of this compound that make it a challenging coupling partner.
Q1: What makes cross-coupling with this compound so difficult?
A1: The primary challenges stem from two key factors:
-
Aryl Chloride Inertness: Carbon-chlorine (C-Cl) bonds are significantly stronger and less polar than their carbon-bromine (C-Br) or carbon-iodine (C-I) counterparts. This makes the initial, often rate-limiting, step of the catalytic cycle—oxidative addition of the palladium catalyst to the C-Cl bond—energetically demanding.[1] Standard palladium catalysts like those with triphenylphosphine (PPh₃) ligands are often insufficient to activate these bonds effectively.
-
Regioselectivity: The substrate contains two distinct C-Cl bonds at the C2 and C4 positions. Their electronic and steric environments are different, yet similar enough that achieving selective functionalization at only one site can be difficult, potentially leading to mixtures of mono-substituted products or undesired di-substituted byproducts.[2][3][4]
Q2: Which C-Cl bond on the ring is more likely to react first, and why?
A2: The C-Cl bond at the C4 position is generally the more reactive site for initial cross-coupling. This preference is governed by a combination of electronic and steric effects that influence the oxidative addition step.[2][3]
-
Steric Hindrance: The C2 position is flanked by both a methyl group and a fluorine atom, creating significant steric congestion. This bulkiness hinders the approach of the large palladium catalyst complex. The C4 position is sterically much more accessible.
-
Electronic Effects: While the electron-withdrawing fluorine atom activates both C-Cl bonds towards oxidative addition, its influence is more pronounced at the adjacent C2 position.[5] However, steric hindrance is often the dominant factor in determining the site of reaction for polyhalogenated arenes.[2][3] Therefore, the less hindered C4 position is the preferred site for the initial coupling event.
Caption: Steric and electronic factors influencing C-Cl bond reactivity.
Section 2: General Troubleshooting - A First-Response Framework
Q3: My reaction has completely failed, showing only starting material. What are the first things I should check?
A3: When faced with zero conversion, a systematic review of the foundational reaction components is essential. Before altering catalysts or complex parameters, verify the basics. This diagnostic process can often reveal the root cause without the need for extensive re-optimization.
Caption: Initial diagnostic flowchart for complete reaction failure.
-
Reagent Purity and Stability:
-
Boronic Acid/Ester: These reagents can undergo protodeboronation upon storage, especially if exposed to moisture.[6][7] Consider using a fresh bottle or purifying the existing stock.
-
Base: Inorganic bases like K₃PO₄ or Cs₂CO₃ are hygroscopic. Clumped or old base will be less effective. Use finely powdered, dry base stored in a desiccator.[6] For Buchwald-Hartwig aminations, ensure your sodium tert-butoxide is a free-flowing white powder, not yellow or gray.
-
Solvents: Ensure you are using high-purity, anhydrous solvents.
-
-
Inert Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst, leading to the formation of inactive palladium black and promoting unwanted side reactions like boronic acid homocoupling.[6] Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[8][9]
-
Catalyst Activity: If you are using older, air-sensitive catalysts like Pd(PPh₃)₄ or generating Pd(0) from Pd(OAc)₂ and a ligand, catalyst death may be the issue. It is highly recommended to switch to a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle), which provides a reliable and reproducible source of the active catalytic species.[6][9]
Section 3: Deep Dive - Optimizing Key Reaction Parameters
If the foundational checks do not solve the problem, the issue likely lies with the specific combination of reagents chosen for this challenging substrate.
Q4: I'm using a standard catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with no success. Is my catalyst system wrong?
A4: Yes, most likely. Catalysts that are effective for aryl bromides or iodides often fail for aryl chlorides. The oxidative addition to the C-Cl bond requires a palladium center that is both highly electron-rich and sterically accessible.
-
The Problem: Ligands like PPh₃ or even dppf are not electron-donating enough to sufficiently activate the palladium center for the C-Cl bond cleavage.
-
The Solution: Employ bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is the highly reactive intermediate required for oxidative addition.[10] For this specific substrate, a robust ligand is non-negotiable.
| Ligand Type | Examples | Suitability for this compound | Rationale |
| Traditional Triarylphosphines | PPh₃, P(o-tol)₃ | Very Low | Insufficiently electron-rich to promote oxidative addition to the C-Cl bond.[1] |
| Bidentate Phosphines | dppf, Xantphos | Low to Moderate | Can be effective in some cases, but generally less active than modern monophosphine ligands for challenging aryl chlorides.[8] |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Very High (Recommended) | State-of-the-art for activating C-Cl bonds. The steric bulk favors the active monoligated Pd species, and high electron density facilitates oxidative addition.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High (Recommended) | Strong σ-donors that create highly active, thermally stable catalysts capable of activating C-Cl bonds effectively.[11][12] |
Q5: How do I select the optimal base for my reaction? The choices seem overwhelming.
A5: The base is not a passive component; it plays a critical role in the catalytic cycle, and its choice is dependent on the reaction type.
-
For Suzuki-Miyaura (C-C) Coupling: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step. A weak base like Na₂CO₃ is often insufficient.
-
Recommendation: Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13] K₃PO₄ is often an excellent first choice for difficult couplings. Ensure it is finely powdered to maximize surface area. While often run in biphasic solvent systems (e.g., dioxane/water), anhydrous conditions with a small, controlled amount of water (3-5 equivalents) can sometimes be more effective.[14]
-
-
For Buchwald-Hartwig (C-N) Amination: The base must be strong enough to deprotonate the amine (or amine hydrochloride salt) to generate the active amide nucleophile. It must also be non-nucleophilic to avoid reacting with the aryl chloride.
Section 4: Tackling Specific Side Reactions and Problems
Q6: My mass spec shows a peak corresponding to the replacement of a chlorine with a hydrogen (hydrodehalogenation). How do I minimize this?
A6: Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations. It can arise from several pathways, including β-hydride elimination from the palladium-amide intermediate or reaction of the palladium-aryl intermediate with trace proton sources.[15]
-
Use Ligands Promoting Fast Reductive Elimination: Ligands like BrettPhos have been specifically designed to accelerate the final C-N bond-forming reductive elimination step, which helps it outcompete the side reactions.
-
Check Your Amine: If using a primary amine, a common competing reaction is β-hydride elimination. Using a more sterically hindered ligand can sometimes disfavor this pathway.
-
Ensure Anhydrous Conditions: Trace water can be a proton source that leads to the undesired product. Ensure all reagents and solvents are scrupulously dry.
-
Modify the Base: In some cases, a weaker base or different counter-ion (e.g., switching from NaOtBu to K₃PO₄, if the reaction allows) can mitigate the issue, though this may also slow the desired reaction.
Q7: My Suzuki reaction starts well but then stalls, leaving unreacted starting material. What is happening?
A7: This is a classic symptom of either catalyst decomposition or degradation of the boronic acid coupling partner (protodeboronation).
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile. It is often accelerated by aqueous bases and high temperatures.[7]
-
Solution 1: Use Anhydrous Conditions. Switch from a dioxane/water system to anhydrous dioxane or toluene with dry, powdered K₃PO₄.
-
Solution 2: Use a More Stable Boron Reagent. Convert the boronic acid to a more stable MIDA boronate or a potassium trifluoroborate salt (ArBF₃K). These are more resistant to degradation but require specific conditions (often involving fluoride additives for the latter) for activation.
-
Solution 3: Increase Boronic Acid Stoichiometry. While not ideal, using 1.5-2.0 equivalents of the boronic acid can sometimes compensate for slow degradation over the course of the reaction.
-
Section 5: Recommended Starting Protocols
These protocols provide robust starting points for the selective mono-functionalization of this compound at the C4 position. Always begin with a small-scale reaction (0.1-0.5 mmol) for optimization.
Protocol 1: Selective Suzuki-Miyaura C-C Coupling
This protocol is optimized for coupling an arylboronic acid at the C4 position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2-1.5 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed (optional, see notes)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the vessel with a septum.
-
Evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane via syringe to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: For particularly sensitive boronic acids, run the reaction under strictly anhydrous conditions. If conversion is slow, a small amount of degassed water (3-5 equiv.) can be added to the solvent mixture to improve the solubility and activity of the K₃PO₄.
Protocol 2: Selective Buchwald-Hartwig C-N Amination
This protocol is designed for coupling a primary or secondary amine at the C4 position.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
BrettPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, add NaOtBu and the BrettPhos Pd G3 precatalyst to a flame-dried Schlenk tube or reaction vial. If a glovebox is not available, add the solids quickly under a positive flow of argon.
-
Add the this compound and the amine (if liquid) via syringe. If the amine is a solid, add it with the other solids.
-
Seal the vessel. If not in a glovebox, evacuate and backfill with argon three times.
-
Add degassed toluene via syringe to achieve a concentration of 0.2 M.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 4-18 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC, NIH. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
(2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
Ahlquist, M., & Norrby, P.-O. (2007). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Organometallics. [Link]
-
Gallou, F., et al. (2001). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. The Journal of Organic Chemistry. [Link]
-
Yates, H. M., & McGrady, J. E. (2004). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate. [Link]
-
Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
de Léséleuc, M., et al. (2002). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]
-
Le, C. M., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Problems with Suzuki coupling. Reddit. [Link]
-
Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Wu, X., et al. (2023). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). The Suzuki Reaction. Myers Group, Harvard University. [Link]
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- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 5. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Byproduct Identification in the Chlorination of 2,4-Dichloro-5-fluorotoluene
Welcome to the technical support center for the chlorination of 2,4-dichloro-5-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the robustness and reproducibility of your synthesis.
Reaction Overview: The Free-Radical Chlorination of this compound
The primary objective of the chlorination of this compound is the synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, a key intermediate in the production of various pharmaceuticals and agrochemicals. The most common synthetic route is a free-radical photochlorination, where the methyl group is sequentially chlorinated.
The reaction proceeds through a series of steps, with the desired product being the trichlorinated species. However, the reaction can be challenging to control, often leading to a mixture of products, including under-chlorinated intermediates and other undesirable byproducts.
Common Byproducts and Their Formation
Understanding the potential byproducts is the first step in troubleshooting your reaction. The primary byproducts in the free-radical chlorination of this compound can be categorized as follows:
-
Under-chlorinated Side-Chain Products: These are the most common impurities and arise from incomplete chlorination of the methyl group.
-
2,4-Dichloro-5-fluorobenzyl chloride (Monochloro product)
-
2,4-Dichloro-5-fluorobenzal chloride (Dichloro product)
-
-
Ring-Chlorinated Byproducts: Although less common under radical conditions, ring chlorination can occur, especially if the reaction conditions are not optimized.
-
Dimeric and Polymeric Byproducts: At high concentrations or in the presence of certain impurities, radical coupling can lead to the formation of higher molecular weight species.
The formation of these byproducts is influenced by a variety of factors, including reaction temperature, chlorine concentration, UV light intensity, and the presence of radical initiators or inhibitors.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Q1: My GC-MS analysis shows multiple peaks close to my product peak. How can I identify if they are under-chlorinated byproducts?
Answer:
Under-chlorinated byproducts, specifically the monochloro and dichloro species, are the most probable impurities. Here’s a systematic approach to their identification:
Step 1: Analyze the Mass Spectra
The mass spectra of the chlorinated toluene derivatives will exhibit a characteristic isotopic pattern due to the presence of chlorine (35Cl and 37Cl isotopes in an approximate 3:1 ratio).[1]
-
Look for the Molecular Ion (M+) Peak Cluster:
-
Starting Material (this compound): The molecular ion will have a characteristic pattern for two chlorine atoms.
-
Monochloro Byproduct (2,4-Dichloro-5-fluorobenzyl chloride): The molecular ion will have a pattern for three chlorine atoms.
-
Dichloro Byproduct (2,4-Dichloro-5-fluorobenzal chloride): The molecular ion will have a pattern for four chlorine atoms.
-
Product (2,4-Dichloro-5-fluorobenzotrichloride): The molecular ion will have a pattern for five chlorine atoms.
-
-
Examine the Fragmentation Pattern:
-
A common fragmentation pathway for benzyl chlorides is the loss of a chlorine radical (Cl•), leading to a stable benzyl cation. Look for a prominent peak at [M-35] and [M-37].[2]
-
For benzal chlorides, you may observe sequential loss of chlorine radicals.
-
Step 2: Utilize Reference Spectra
Step 3: Consider Retention Times
In gas chromatography, for a homologous series of chlorinated compounds on a non-polar column, the retention time generally increases with the degree of chlorination. Therefore, you can expect the following elution order:
-
This compound (Starting Material)
-
2,4-Dichloro-5-fluorobenzyl chloride (Monochloro)
-
2,4-Dichloro-5-fluorobenzal chloride (Dichloro)
-
2,4-Dichloro-5-fluorobenzotrichloride (Product)
Table 1: Expected GC-MS Characteristics of Byproducts
| Compound | Molecular Formula | Molecular Weight (for 35Cl) | Expected M+ Isotope Pattern | Key Fragmentation Ions |
| Starting Material | C7H5Cl2F | 178 | M, M+2, M+4 (9:6:1) | [M-Cl]+ |
| Monochloro Byproduct | C7H4Cl3F | 212 | M, M+2, M+4, M+6 (27:27:9:1) | [M-Cl]+, [M-HCl]+ |
| Dichloro Byproduct | C7H3Cl4F | 246 | M, M+2, M+4, M+6, M+8 | [M-Cl]+, [M-Cl2]+• |
| Product | C7H2Cl5F | 280 | M, M+2, M+4, M+6, M+8, M+10 | [M-Cl]+, [M-Cl2]+• |
Q2: I am observing unexpected peaks that I suspect are ring-chlorinated byproducts. How can I confirm this and what causes their formation?
Answer:
Ring chlorination is an electrophilic substitution reaction and is generally suppressed under free-radical conditions. However, its presence indicates a deviation from the desired reaction pathway.
Causality:
-
Presence of Lewis Acids: Traces of iron (from steel reactors or spatulas) can form ferric chloride (FeCl3), a potent catalyst for ring chlorination.[5]
-
High Temperatures: At temperatures above 70°C, the selectivity for side-chain chlorination can decrease, and ring chlorination may become more prominent.[6]
-
"Dark" Reaction: If the reaction is allowed to proceed without UV irradiation but with chlorine gas present, electrophilic chlorination can occur, especially in the presence of catalytic impurities.
Identification:
-
GC-MS Analysis: Ring-chlorinated isomers will have the same mass as the corresponding side-chain chlorinated isomers, but they will likely have different retention times. A comprehensive analysis of all peaks with the expected mass is necessary.
-
1H NMR Spectroscopy: This is the most definitive technique for identifying ring-chlorinated isomers. The aromatic region of the 1H NMR spectrum will show distinct splitting patterns and chemical shifts for different substitution patterns on the benzene ring. For the starting material, this compound, you expect two aromatic protons. Ring chlorination will result in a single aromatic proton with a different chemical shift and coupling constant.
Troubleshooting Protocol:
-
Ensure Inert Reaction Conditions: Use glass or glass-lined reactors to avoid metal contamination.
-
Control Temperature: Maintain the reaction temperature within the optimal range for side-chain chlorination (typically below 60°C).
-
UV Initiation: Ensure that the UV lamp is functioning correctly and that there is no significant "dark" reaction time where chlorine gas is bubbling through the solution without irradiation.
Q3: My reaction is sluggish, and upon increasing the UV light intensity and chlorine flow rate, I am seeing a decrease in selectivity. What is happening?
Answer:
Intensifying reaction conditions to drive the reaction to completion can sometimes be counterproductive and lead to a loss of selectivity.
Causality:
-
Mass Transfer Limitations: The reaction between gaseous chlorine and the liquid-phase toluene derivative is dependent on the efficient transfer of chlorine into the solution. Simply increasing the chlorine flow rate may not lead to a proportional increase in the dissolved chlorine concentration if the mixing is poor. Excess unreacted chlorine can lead to side reactions.
-
Heat Transfer Limitations: The chlorination reaction is highly exothermic.[6] Inadequate heat removal can lead to localized "hot spots" in the reactor, which can promote ring chlorination and other side reactions.
-
Photon Flux: While a sufficient photon flux is necessary to initiate the radical chain reaction, excessively high light intensity can lead to a high concentration of radicals, which may increase the likelihood of termination reactions and the formation of dimeric byproducts.
Experimental Workflow for Optimization:
Caption: A systematic workflow for optimizing reaction parameters.
Troubleshooting Protocol:
-
Improve Gas Dispersion: Use a fritted gas dispersion tube to create fine bubbles of chlorine, maximizing the gas-liquid interfacial area.
-
Enhance Mixing: Ensure vigorous stirring to improve mass and heat transfer within the reactor.
-
Monitor Temperature Carefully: Use a cooling bath and monitor the internal reaction temperature closely to prevent excursions.
-
Optimize Light Source: Position the UV lamp for uniform irradiation of the reaction mixture. If possible, use a lamp with adjustable intensity.
Frequently Asked Questions (FAQs)
-
Q: Should I use a radical initiator like AIBN or benzoyl peroxide?
-
A: While not always necessary for photochlorination, a radical initiator can help to ensure a consistent initiation rate, especially if the UV lamp intensity is variable or low. However, be aware that the decomposition products of the initiator may introduce additional impurities into your reaction mixture.
-
-
Q: What is the best solvent for this reaction?
-
A: Carbon tetrachloride (CCl4) is a common solvent for radical chlorinations as it is inert under the reaction conditions. However, due to its toxicity and environmental concerns, alternative inert solvents such as dichlorobenzene or even running the reaction neat (without solvent) may be considered, although this will require more careful temperature control.
-
-
Q: How can I remove the under-chlorinated byproducts from my final product?
-
A: Fractional distillation under reduced pressure is the most common method for purifying the final product. The boiling points of the mono-, di-, and trichloro species are sufficiently different to allow for good separation. Careful control of the distillation parameters (pressure, temperature, and reflux ratio) is crucial for achieving high purity.
-
-
Q: My final product is a solid, but it is discolored. What could be the cause?
-
A: Discoloration can be due to the presence of trace impurities, including ring-chlorinated compounds or polymeric byproducts. It can also be caused by degradation of the product if it is exposed to high temperatures for extended periods during distillation. Consider a final purification step, such as recrystallization or treatment with activated carbon, to remove color impurities.
-
Concluding Remarks
The successful synthesis of high-purity 2,4-dichloro-5-fluoro-(trichloromethyl)benzene is a matter of careful control over the reaction conditions to favor the desired free-radical side-chain chlorination pathway. By understanding the potential byproducts and their formation mechanisms, and by employing a systematic approach to troubleshooting, researchers can optimize this challenging but important transformation.
References
-
Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]
- Google Patents. (n.d.). US4031144A - Chlorination of toluene.
-
PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
MDPI. (n.d.). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from [Link]
-
YouTube. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
ResearchGate. (2025). Facile, Efficient, and Environmentally Friendly α- and Nuclear Regioselective Chlorination of Toluene using KHSO5 and KCl under Catalyst-free Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene.
-
Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Side-chain chlorination of toluene with new photosensitive catalyst. Retrieved from [Link]
-
Filo. (2025). Chlorination of toluene with excess of chlorine under the condition of li... Retrieved from [Link]
-
Quora. (2019). What does the reaction of toluene with chlorine in the presence of light yield?. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene. Retrieved from [Link]
-
PubMed. (n.d.). Isolation and Identification of the Metolachlor Stereoisomers Using High-Performance Liquid Chromatography, Polarimetric Measurements, and Enantioselective Gas Chromatography. Retrieved from [Link]
-
MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. Retrieved from [Link]
-
Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Photochemical side-chain chlorination of toluene. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Techniques of Heat and Mass Transfer in Chemical Industry. Retrieved from [Link]
-
(n.d.). CHAPTER 13 Gas-Liquid Systems. Retrieved from [Link]
-
CORE. (n.d.). simultaneous heat and mass transfer in a - diffusion-controlled chemical reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Retrieved from [Link]
-
(n.d.). Heat And Mass Transfer With Chemical Reaction And Exponential Mass Diffusion. Retrieved from [Link]
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Technical Support Center: Purification of 2,4-Dichloro-5-fluoroacetophenone (DCFA) Mother Liquor
Introduction: 2,4-Dichloro-5-fluoroacetophenone (DCFA) is a critical intermediate in the synthesis of quinolone antibiotics, such as ciprofloxacin[1][2]. The purity of DCFA is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), impacting its safety and efficacy. The mother liquor—the residual solution after the initial crystallization of DCFA—is a significant source of product loss if not appropriately treated. It typically contains a mixture of the desired product, unreacted starting materials, and various synthesis-related by-products, including isomers.
This guide provides a structured, in-depth approach to troubleshooting the common challenges associated with recovering and purifying DCFA from its mother liquor. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my DCFA mother liquor?
A1: The composition of the mother liquor is directly related to the synthesis method, which is typically a Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene[1][3]. Consequently, you can expect the following classes of impurities:
-
Unreacted Starting Materials: Primarily 1,3-dichloro-5-fluorobenzene (DCFB).
-
Isomeric By-products: The acylation reaction can produce positional isomers of DCFA. The most common is 2,6-dichloro-5-fluoroacetophenone. Other isomers may also be present depending on the precise reaction conditions.
-
Polysubstituted Products: Over-acylation can lead to di-acetylated products.
-
Degradation Products & Tar: Dark coloration or tarry residues often indicate the presence of polymeric or degradation products, which can form under the harsh acidic conditions of the reaction or during workup[4].
-
Residual Solvents and Reagents: Inorganic impurities from catalysts (e.g., aluminum chloride) and residual solvents from extraction and washing steps (e.g., methylene chloride, toluene) may also be present[3][4][5].
A summary of common organic impurities is provided below:
| Impurity Class | Specific Example | Rationale for Formation | Recommended Analytical Method |
| Starting Material | 1,3-dichloro-5-fluorobenzene (DCFB) | Incomplete reaction during Friedel-Crafts acylation. | Gas Chromatography (GC)[6][7] |
| Isomeric By-product | 2,6-dichloro-5-fluoroacetophenone | Alternative electrophilic substitution on the aromatic ring. | GC, HPLC[8][9] |
| Degradation Product | Polymeric Tars | Acid-catalyzed polymerization or product degradation. | HPLC, Visual Inspection |
Troubleshooting Guides
Problem 1: My GC/HPLC analysis shows significant isomeric impurity peaks that co-crystallize with the product.
Cause: Isomers often have very similar physical properties (polarity, solubility) to the desired product, making them difficult to remove by simple crystallization.
Solution Strategy: The most effective methods for separating isomers exploit subtle differences in their physical or chemical properties.
Option A: Melt Crystallization
Melt crystallization is a powerful industrial technique for purifying isomers without the use of solvents. The process involves partially melting the impure solid and then slowly re-crystallizing it. The desired isomer is enriched in the solid phase, while impurities concentrate in the remaining liquid phase.[10][11] This method can be highly effective for enriching DCFA from a mixture containing its isomers[10][11].
Option B: Chemical Derivatization
A more chemically intensive approach involves selectively reacting the DCFA in the mother liquor to form a derivative, separating this derivative, and then hydrolyzing it back to pure DCFA. This is particularly useful when the mother liquor contains a low concentration of the desired product.
-
Logic: This process leverages the reactivity of the ketone group on DCFA. By converting it to a ketal, for example, its physical properties are significantly altered, facilitating separation from the unreacted isomeric impurities[1]. The ketal is then hydrolyzed back to the pure ketone.
Detailed Protocol: Ketal-Based Purification of DCFA from Mother Liquor
This protocol is adapted from methodologies designed to efficiently recover DCFA from complex mixtures[1].
Objective: To separate DCFA from its isomers by converting it to a 2,4-dichloro-5-fluoroacetophenone ketal, purifying the ketal, and then hydrolyzing it back to high-purity DCFA.
Step 1: Ketalization
-
In a reaction vessel equipped with a Dean-Stark trap, combine the DCFA mother liquor with an inert organic solvent such as toluene or cyclohexane[1].
-
Add a diol, such as neopentyl glycol (1.1-1.5 equivalents relative to estimated DCFA content), and an acid catalyst (e.g., p-toluenesulfonic acid)[1].
-
Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by GC until the DCFA peak is consumed.
-
Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a 50% sodium hydroxide solution, followed by a water wash[1].
Step 2: Purification of the Ketal
-
The resulting organic layer contains the DCFA ketal, while the isomeric impurities (which do not react or react much slower) remain largely unchanged.
-
Remove the solvent under reduced pressure.
-
The difference in boiling points between the DCFA ketal and the isomeric impurities is typically larger than between the ketones themselves. Purify the crude ketal via vacuum distillation.
Step 3: Hydrolysis
-
Combine the purified DCFA ketal with an inert organic solvent and water[1].
-
Add an acidic catalyst (e.g., sulfuric acid or hydrochloric acid)[1].
-
Heat the mixture and stir until the hydrolysis is complete (monitor by GC).
-
After cooling, separate the organic layer. Wash it with a saturated sodium bicarbonate solution and then brine to remove residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield high-purity DCFA.
Problem 2: The recovered DCFA is dark brown and oily, indicating tar or degradation products.
Cause: Acidic conditions, especially at elevated temperatures during synthesis or distillation, can cause degradation and polymerization of aromatic compounds.
Solution Strategy: The goal is to remove non-volatile, high molecular weight, and colored impurities.
Option A: Activated Carbon Treatment
-
Dissolve the impure DCFA in a suitable organic solvent (e.g., toluene or ethanol).
-
Add activated carbon (typically 1-5% by weight).
-
Heat the mixture gently with stirring for 30-60 minutes.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallize the pure DCFA from the filtrate by cooling or by adding an anti-solvent.
Option B: Chemical Wash
-
Washing the crude product dissolved in an organic solvent with a mild base solution (e.g., sodium bicarbonate) can help remove acidic impurities that may contribute to color[5].
Logical Workflow for Mother Liquor Treatment
The following diagram outlines a systematic approach to diagnosing and treating DCFA mother liquor based on the primary type of impurity identified.
Caption: Troubleshooting workflow for DCFA mother liquor purification.
References
- CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. Google Patents.
-
Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Patsnap Eureka. Available at: [Link]
- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Google Patents.
-
Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography. Patsnap Eureka. Available at: [Link]
-
Continuous flow oxidation of 2,4-dichloro-5-fluoroacetophenone. ResearchGate. Available at: [Link]
-
Summary of 2,4-Dichloro-5-fluoroacetophenone. bbzblog - WordPress.com. Available at: [Link]
- CN1310163A - 2,4-dichloro-5-fluoro-3-methoxy acetophenone and its preparation. Google Patents.
-
WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). WIPO Patentscope. Available at: [Link]
-
2,4-Dichloro-5-fluoroacetophenone. Available at: [Link]
- EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Google Patents.
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. Available at: [Link]
-
Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available at: [Link]
-
2 Overview on PFAS analytical methods. ECHA. Available at: [Link]
-
Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]
-
Chemical Supplier Directory. Scribd. Available at: [Link]
-
Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Chromatography Forum. Available at: [Link]
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- 2. 2,4-Dichloro-5-fluoroacetophenone [zjjtxc.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. CN1310163A - 2,4-dichloro-5-fluoro-3-methoxy acetophenone and its preparation - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 9. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 10. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Automated Flow Synthesis of 2,4-Dichloro-5-fluorotoluene
Welcome to the technical support center for the automated flow reactor optimization of 2,4-Dichloro-5-fluorotoluene synthesis. This guide is designed for researchers, chemists, and drug development professionals leveraging continuous manufacturing technologies. Here, we address common challenges and frequently asked questions, providing expert insights and actionable protocols to ensure the integrity and efficiency of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, its translation to a flow chemistry paradigm, and the underlying principles for optimization.
Q1: Why is a continuous flow reactor the preferred method for synthesizing halogenated aromatics via diazotization?
A: The primary drivers are safety and control. The synthesis of this compound, proceeding through a diazonium salt intermediate, involves highly energetic and potentially unstable compounds.[1][2]
-
Enhanced Safety: Flow reactors operate with very small reaction volumes (hold-up volume) at any given moment. This prevents the accumulation of hazardous diazonium intermediates, which are known to be explosive under certain conditions, thereby mitigating the risk of thermal runaway.[2][3]
-
Precise Temperature Control: Diazotization is highly exothermic. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control that is critical for minimizing the formation of impurities and preventing decomposition of the diazonium salt.[1][4]
-
Improved Yield and Purity: The rapid mixing and precise control over stoichiometry and residence time in a continuous system lead to cleaner reaction profiles, higher yields, and more consistent product quality compared to traditional batch processes.[5][6]
Q2: What is the core reaction mechanism for this synthesis?
A: The synthesis typically follows a two-step sequence initiated by a diazotization reaction, often followed by a Sandmeyer-type reaction.
-
Diazotization: The precursor, 3,4-dichloro-5-fluoroaniline, is reacted with a diazotizing agent (e.g., sodium nitrite in an acidic medium or an alkyl nitrite like tert-butyl nitrite) to form the corresponding aryl diazonium salt. This step is rapid and highly temperature-sensitive.[7]
-
Hydrodechlorination/Modification (if necessary): The target molecule, this compound, is directly synthesized from a precursor that already contains the required substitution pattern. The key challenge is the safe and efficient formation of the diazonium salt from the corresponding aniline and its subsequent in-situ consumption.
Q3: What are the Critical Process Parameters (CPPs) I need to monitor for successful optimization?
A: Successful optimization hinges on the precise control of several interconnected parameters:
-
Temperature: This is arguably the most critical parameter for the diazotization step. Temperatures are typically kept low (e.g., -10 to 10 °C) to ensure the stability of the diazonium salt.[7][8]
-
Residence Time: The time reactants spend in the reactor must be sufficient for complete conversion but short enough to prevent the degradation of intermediates or products. This is controlled by the reactor volume and the total flow rate.
-
Stoichiometry (Molar Ratios): The ratio of the aniline precursor to the acid and the diazotizing agent must be carefully controlled. An excess of acid is often used to suppress the formation of triazene by-products.[7]
-
Reagent Concentration: Higher concentrations can increase throughput but also elevate the risk of precipitation and reactor clogging.[9] Starting with lower concentrations is a prudent strategy during initial optimization.[9]
-
Back Pressure: Applying back pressure can prevent outgassing (e.g., N2 evolution) from occurring within the reactor coils, ensuring stable flow and consistent residence times.
Q4: How can Process Analytical Technology (PAT) be integrated for autonomous optimization?
A: PAT is essential for rapid, data-driven optimization in flow chemistry.[10] By integrating real-time analytical tools, the system can provide immediate feedback on reaction performance.
-
Inline FTIR/Raman Spectroscopy: These techniques can monitor the consumption of reactants and the formation of the diazonium intermediate and final product in real-time, allowing for rapid kinetic analysis.[10][11]
-
Online HPLC/UPLC-MS: A small sample of the reactor output can be automatically diverted to an HPLC or UPLC-MS system. This provides quantitative data on conversion, yield, and impurity profiles, which can be fed into an optimization algorithm.[10][12]
This real-time data allows an automated system to intelligently adjust parameters like temperature, flow rate, and stoichiometry to find the optimal reaction conditions without manual intervention, significantly accelerating process development.[12][13]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the automated flow synthesis of this compound.
Issue 1: Reactor Clogging and High-Pressure Alarms
This is one of the most frequent challenges in continuous flow chemistry, particularly when dealing with intermediates that have limited solubility.[14]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Precipitation of Diazonium Salt | Observe for solid formation at the mixing point or within the reactor coils. The issue is more common in organic solvents.[7] | 1. Decrease Reagent Concentration: Start by halving the concentration of the aniline stream.[9]2. Change Solvent System: Introduce a co-solvent to improve the solubility of the intermediate salt.[14]3. Optimize Temperature: While lower temperatures stabilize the salt, excessively low temperatures can sometimes reduce solubility. Evaluate a slightly higher temperature (e.g., 5-10 °C) if stability permits.[7] |
| Low Product Solubility | Clogging occurs in the later stages of the reactor or upon cooling post-reaction. | 1. Increase Temperature: If the product is thermally stable, increasing the reactor temperature can maintain its solubility.2. Inline Dilution: Introduce a solvent stream after the reactor but before the back-pressure regulator to prevent precipitation upon cooling. |
| Formation of Solid By-products | Analyze the solid material if possible. Inconsistent temperature control or poor mixing can lead to insoluble polymeric materials. | 1. Improve Mixing: Use a more efficient micromixer at the T-junction.2. Verify Temperature Control: Ensure the reactor's heating/cooling bath is stable and providing uniform temperature distribution. |
Issue 2: Low Product Yield or Incomplete Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Residence Time | Online analysis (e.g., HPLC) shows a significant amount of unreacted starting material. | 1. Decrease Flow Rate: Reduce the flow rates of all pumps proportionally to increase the time reactants spend in the reactor.2. Increase Reactor Volume: If possible, switch to a larger volume reactor coil. |
| Incorrect Stoichiometry | Verify pump calibration and stock solution concentrations. Small errors in pump flow rates can lead to significant stoichiometric imbalances. | 1. Calibrate Pumps: Perform a gravimetric or volumetric calibration for each pump with the specific reaction solvent.2. Prepare Fresh Reagents: Ensure the concentration of stock solutions is accurate. |
| Suboptimal Reaction Temperature | The reaction may be too slow at the current temperature. | 1. Systematically Increase Temperature: Raise the reactor temperature in small increments (e.g., 5 °C) and monitor the conversion via online PAT tools.[9] Be mindful of the diazonium salt's stability window. |
Issue 3: High Levels of Impurities (e.g., Phenols, Triazines)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Decomposition of Diazonium Salt | The presence of phenolic by-products often indicates thermal degradation. This is exacerbated by hotspots. | 1. Lower Reactor Temperature: This is the most effective way to improve the stability of the diazonium intermediate.[2]2. Reduce Residence Time: Minimize the time the unstable intermediate exists before being consumed in the next step. |
| Formation of Triazene By-products | Triazenes typically form from a coupling reaction between the diazonium salt and unreacted aniline. | 1. Increase Acid Concentration: Use a higher molar equivalent of the acid (e.g., HCl) to ensure the starting aniline is fully protonated, preventing it from acting as a nucleophile.[7]2. Ensure Rapid Mixing: Use an efficient micromixer to quickly combine the aniline and acid streams before the introduction of the diazotizing agent. |
Section 3: Experimental Protocols & Data
Protocol 1: Automated Flow Reactor Setup and Operation
-
System Preparation:
-
Assemble the flow reactor system as depicted in the workflow diagram below. Use PFA or ETFE tubing for chemical compatibility.
-
Ensure all fittings are secure to withstand the target operating pressure.
-
Place the reactor coils (e.g., for diazotization and Sandmeyer reaction) into separate, accurately controlled thermal baths or cryostats.
-
-
Reagent Preparation:
-
Stream A (Aniline): Prepare a stock solution of 3,4-dichloro-5-fluoroaniline in a suitable solvent (e.g., Acetonitrile or aqueous HCl).
-
Stream B (Diazotizing Agent): Prepare a stock solution of sodium nitrite (NaNO₂) in water or tert-butyl nitrite (TBN) in the reaction solvent.
-
Stream C (Catalyst/Quencher): Prepare the solution for the second reaction step (e.g., CuCl in HCl).
-
-
System Priming & Stabilization:
-
Prime each pump and line individually with the appropriate solvent to remove air bubbles.
-
Flow solvent through the entire system for at least 15 minutes to stabilize temperatures and pressure.
-
-
Initiating the Reaction:
-
Begin pumping all reagent streams at the calculated flow rates to achieve the desired stoichiometry and residence time.
-
Allow the system to reach a steady state (typically 3-5 residence volumes) before collecting any product. Monitor the output using integrated PAT tools.
-
-
Shutdown Procedure:
-
Replace reagent streams with pure solvent and flush the entire system for at least 10 residence volumes to remove all reactive species.
-
Gradually bring the system back to ambient temperature and pressure.
-
Table 1: Illustrative Parameters for Optimization
| Parameter | Range Explored | Optimized Value (Example) | Rationale |
| Diazotization Temperature | -10 °C to 20 °C | 5 °C | Balances reaction rate with the critical need for diazonium salt stability.[7] |
| Aniline Concentration | 0.1 M to 1.0 M | 0.4 M | Higher throughput is desirable, but concentrations >0.5 M led to precipitation issues.[7][9] |
| **Molar Ratio (Aniline:HCl:NaNO₂) ** | 1 : 2.0:1.0 to 1:3.0:1.2 | 1 : 2.5 : 1.1 | Excess acid suppresses triazene formation; slight excess of nitrite ensures full conversion.[7] |
| Residence Time (Diazotization) | 30 sec to 5 min | 1.5 min | Sufficient for complete conversion of the aniline without significant degradation of the diazonium salt.[7] |
| Back Pressure | 1 bar to 10 bar | 5 bar | Prevents outgassing and ensures stable, single-phase flow. |
Section 4: Visualizations
Diagram 1: Automated Synthesis Workflow
Caption: Automated flow reactor setup for this compound synthesis.
Diagram 2: Troubleshooting Logic for Reactor Clogging
Caption: Troubleshooting workflow for high pressure and clogging events.
References
-
Exploring Flow Procedures for Diazonium Formation. (MDPI) [Link]
-
Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. (ResearchGate) [Link]
-
A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (PubMed) [Link]
-
A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. (ResearchGate) [Link]
-
Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. (Organic Process Research & Development) [Link]
-
Flow reactor setup for diazotization at high flow rates. (ResearchGate) [Link]
-
Halogenation of organic compounds using continuous flow and microreactor technology. (ResearchGate) [Link]
-
Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (Maximum Academic Press) [Link]
-
Autonomous Continuous Flow Reactor Synthesis for Atom-Precision with Scalability (AutoFlowS). (ORNL) [Link]
-
7 Things to Keep in Mind When Adopting Flow Chemistry. (Lab Unlimited) [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. (NIH) [Link]
-
Halogenation of organic compounds using continuous flow and microreactor technology. (RSC Publishing) [Link]
-
Automated Flow Reactors for the Controlled Synthesis of Nanomaterials. (ResearchGate) [Link]
-
Continuous Flow Chemistry with Solids: A Review. (ACS) [Link]
-
Autonomous continuous flow reactor synthesis for scalable atom-precision. (DOE PAGES - OSTI.GOV) [Link]
Sources
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- 2. maxapress.com [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Flow Procedures for Diazonium Formation [mdpi.com]
- 8. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labunlimited.com [labunlimited.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Autonomous continuous flow reactor synthesis for scalable atom-precision (Journal Article) | OSTI.GOV [osti.gov]
- 13. Autonomous Continuous Flow Reactor Synthesis for Atom-Precision with Scalability (AutoFlowS) | ORNL [ornl.gov]
- 14. hybrid-chem.com [hybrid-chem.com]
Technical Support Center: Machine Learning Models for Predicting 2,4-Dichloro-5-fluorotoluene Reaction Outcomes
Welcome to the technical support center for leveraging machine learning (ML) in the prediction of reaction outcomes for 2,4-Dichloro-5-fluorotoluene and related halogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of applying predictive modeling to their experimental work. Here, we address common challenges and provide in-depth, actionable solutions in a question-and-answer format. Our focus is on not just what to do, but why certain strategies are critical for building robust and reliable predictive models.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that frequently arise when initiating a project on predicting reaction outcomes for substrates like this compound.
Question 1: Where can I find sufficient and relevant data to train a model for predicting reactions of a specific compound like this compound?
Answer: Data scarcity is a primary challenge in developing specialized ML models.[1] While a dataset dedicated exclusively to this compound is unlikely to exist publicly, you can employ several strategies:
-
Broaden Your Search: Look for datasets encompassing reactions of halogenated aromatic compounds or, more broadly, electrophilic aromatic substitutions.[2] Public repositories like the USPTO (United States Patent and Trademark Office) patent reaction databases are a common starting point.[3][4]
-
Data Augmentation: For a given molecule, you can generate different valid SMILES (Simplified Molecular Input Line Entry System) representations to artificially increase the size of your training data.[5] This helps the model learn a wider range of features without altering the chemical information.
-
Active Learning: If you are actively conducting experiments, an active learning approach can be highly efficient.[6][10] In this method, the model suggests the most informative experiments to perform next to improve its predictive accuracy with a minimal number of new data points.[11][12]
Question 2: How do I represent the molecules and reactions in a way that a machine learning model can understand?
Answer: The choice of molecular and reaction representation is a critical step that significantly impacts model performance.[13][14][15][16] Here are some common approaches:
-
SMILES Strings: This is a text-based representation of molecules.[3][15] For reactions, you can concatenate the SMILES of reactants and reagents to be "translated" into the SMILES of the products, much like a language translation task.[9] This is often used with sequence-based models like Transformers.[3]
-
Molecular Fingerprints: These are bit vectors that encode the presence or absence of certain chemical substructures or features.[15] Extended-Connectivity Fingerprints (ECFPs) are a popular choice.[15] They are particularly useful for similarity searching and can be used as input for a variety of models.
-
Graph-Based Representations: Molecules can be naturally represented as graphs, where atoms are nodes and bonds are edges.[16] Graph Neural Networks (GNNs) are specifically designed to work with this type of data and can capture the intricate relationships between atoms in a molecule.[17]
-
Quantum Mechanical Descriptors: For predicting reactivity, descriptors derived from quantum mechanical calculations (like DFT) can be very powerful.[2][18] These can include features like atomic charges, bond energies, and frontier molecular orbital energies, which provide deep electronic and structural insights.[18]
Question 3: Which machine learning model should I choose for predicting reaction outcomes?
Answer: The "best" model depends on your specific problem, the size and nature of your dataset, and your computational resources.[19] Here's a breakdown of common choices:
| Model Type | Strengths | Best For |
| Random Forest | Interpretable, robust to overfitting with small datasets, good with tabular data (like molecular descriptors).[6] | Initial explorations, smaller datasets, when interpretability is key. |
| Neural Networks (NNs) | Excellent at learning complex, non-linear relationships from large datasets.[19][20] | Large and diverse reaction datasets, when high predictive accuracy is the primary goal. |
| Graph Neural Networks (GNNs) | Naturally handle molecular graph structures, can learn localized atomic environments.[17] | Predicting site selectivity, understanding how atomic changes affect reactivity. |
| Transformers | State-of-the-art for sequence-based tasks, treat reactions as a "language."[3] | Large-scale reaction prediction from SMILES strings, retrosynthesis. |
It's often beneficial to start with a simpler model like a Random Forest to establish a baseline before moving to more complex models like Neural Networks.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the model development and evaluation process.
Problem 1: My model's predictions are no better than random guessing.
Possible Causes & Solutions:
-
Insufficient or Poor-Quality Data:
-
Diagnosis: Evaluate the size and diversity of your training data. Are there enough examples of reactions similar to your target? Is the data noisy or contain errors?
-
Solution:
-
Data Cleaning: Implement a rigorous data preprocessing pipeline to identify and correct errors in your dataset.[5][21][22] This can involve standardizing chemical structures and removing ambiguous entries.
-
Increase Data: If possible, augment your dataset with more relevant examples. Consider the data acquisition strategies mentioned in FAQ 1.
-
Transfer Learning: If you have a small dataset, leverage a pre-trained model on a larger, more general dataset to transfer chemical knowledge.[23]
-
-
-
Inappropriate Molecular Representation:
-
Diagnosis: Your chosen representation may not be capturing the key features that determine the reaction outcome. For example, a simple fingerprint might not be sufficient for predicting regioselectivity in electrophilic aromatic substitutions.
-
Solution:
-
Feature Engineering: Experiment with different molecular representations.[24][25][26] If you are using fingerprints, try different types and sizes. Consider incorporating physics-based descriptors from quantum calculations for a more detailed representation of the molecule's electronic properties.[2][25]
-
Model-Representation Pairing: Ensure your model is suited to your representation. For example, use GNNs for graph-based representations and Transformers for SMILES-based sequences.
-
-
-
Model Not Learning:
-
Diagnosis: The model may be too simple to capture the complexity of the data, or the hyperparameters may be poorly tuned.
-
Solution:
-
Hyperparameter Tuning: Systematically optimize your model's hyperparameters (e.g., learning rate, number of layers in a neural network).[27][28][29]
-
Try a More Complex Model: If a simple model is underperforming, consider a more powerful one, such as a deep neural network, provided you have sufficient data.[19]
-
-
Problem 2: My model performs well on the training data but fails to generalize to new, unseen reactions.
This is a classic case of overfitting.
-
Possible Causes & Solutions:
-
Model is Too Complex for the Data:
-
Diagnosis: A highly complex model can memorize the training data instead of learning the underlying chemical principles.
-
Solution:
-
Regularization: For neural networks, apply techniques like dropout and weight decay to prevent overfitting.
-
Simpler Model: Try a less complex model. For instance, a Random Forest might generalize better than a very deep neural network on a smaller dataset.
-
Cross-Validation: Use k-fold cross-validation during training to get a more robust estimate of the model's performance on unseen data.
-
-
-
Data Leakage:
-
Diagnosis: Information from the test set may have inadvertently been used during the training process.
-
Solution:
-
Strict Data Separation: Ensure a clean separation of your training, validation, and test datasets. Any data preprocessing steps, such as feature scaling, should be fitted only on the training data and then applied to the validation and test sets.[21]
-
-
-
Problem 3: I don't understand why my model is making a particular prediction. It's a "black box."
Interpretability is crucial for trusting and deploying ML models in a scientific context. [1][17][30][31]
-
Solutions:
-
Use Interpretable Models: Models like linear regression and decision trees (and by extension, Random Forests) are inherently more interpretable.
-
Model-Agnostic Interpretation Methods:
-
SHAP (SHapley Additive exPlanations): This technique can be applied to any model to explain the contribution of each feature to a specific prediction.[32] For example, it can highlight which atoms or functional groups in this compound are most influential in the predicted outcome.
-
LIME (Local Interpretable Model-agnostic Explanations): LIME explains a single prediction by creating a simpler, interpretable model that is locally faithful to the more complex model.
-
-
Attention Mechanisms in Transformers: If you are using a Transformer model, the attention weights can be visualized to see which parts of the input molecules the model is "paying attention to" when making a prediction.
-
Part 3: Experimental Workflows and Visualizations
Workflow for Building a Reaction Prediction Model
The following diagram illustrates a typical workflow for developing a machine learning model to predict reaction outcomes.
Caption: A typical workflow for developing a machine learning model for reaction prediction.
Troubleshooting Decision Tree
This diagram provides a structured approach to diagnosing and resolving common issues in model performance.
Sources
- 1. aimlic.com [aimlic.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unified Deep Learning Model for Multitask Reaction Predictions with Explanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.csail.mit.edu [people.csail.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Transfer Learning: Making Retrosynthetic Predictions Based on a Small Chemical Reaction Dataset Scale to a New Level | Semantic Scholar [semanticscholar.org]
- 8. Improving reaction prediction through chemically aware transfer learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
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- 10. From data to discovery: efficient reaction design with the active learning multi-objective reaction optimizer (AMLRO) framework - American Chemical Society [acs.digitellinc.com]
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- 20. arocjournal.com [arocjournal.com]
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- 22. A Survey of Datasets, Preprocessing, Modeling Mechanisms, and Simulation Tools Based on AI for Material Analysis and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Predicting reaction conditions from limited data through active transfer learning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. advanceseng.com [advanceseng.com]
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- 29. researchgate.net [researchgate.net]
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- 31. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Machine learning for predicting halogen radical reactivity toward aqueous organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with 2,4-Dichloro-5-fluorotoluene
Welcome to the technical support center for handling exothermic reactions involving 2,4-Dichloro-5-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for safely managing potentially hazardous exothermic processes.
Introduction to the Thermal Hazards of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure lends itself to a variety of transformations, some of which are highly exothermic and require careful management to prevent thermal runaway events. The presence of activating methyl and deactivating halogen substituents on the aromatic ring creates a nuanced reactivity profile that must be thoroughly understood before undertaking any synthesis.
Common exothermic reactions involving this compound include:
-
Nitration: The introduction of a nitro group onto the aromatic ring is a classic and highly exothermic electrophilic aromatic substitution.[1][2]
-
Halogenation: Further halogenation of the aromatic ring or side-chain chlorination can also release significant amounts of heat.[3]
-
Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring are powerful C-C bond-forming reactions that are often exothermic.[4]
A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in equipment failure, explosion, and the release of toxic materials.[5] Understanding and controlling the reaction exotherm is therefore paramount for safe laboratory practice and successful scale-up.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition
Question: I am adding a nitrating mixture (HNO₃/H₂SO₄) to this compound, and the internal temperature is rising much faster than anticipated, even with an ice bath. What should I do, and what could be the cause?
Answer:
An uncontrolled temperature spike during reagent addition is a critical warning sign of a potential thermal runaway. Immediate and calm action is required.
Immediate Actions:
-
Stop Reagent Addition Immediately: This is the most critical first step to prevent adding more fuel to the reaction.
-
Enhance Cooling: If possible, add more cooling medium to your bath (e.g., dry ice to an acetone bath). Do not add water to a reaction involving strong acids if there is a risk of splashing or uncontrolled dilution, as the heat of dilution of sulfuric acid is highly exothermic.[6]
-
Ensure Vigorous Agitation: Poor mixing can lead to localized "hot spots."[6] Increase the stirring rate to improve heat dissipation throughout the reaction mass.
-
Prepare for Emergency Quenching: If the temperature continues to rise despite these measures, be prepared to quench the reaction. This is a last resort and should be performed according to your laboratory's established safety protocols. A common method for nitration reactions is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[6]
Decision Tree for a Developing Exotherm
Caption: Decision-making workflow for an uncontrolled exotherm.
Potential Causes and Preventative Measures:
| Potential Cause | Explanation | Preventative Measure |
| Rapid Reagent Addition | The rate of heat generation is exceeding the heat removal capacity of your cooling system. Nitration reactions are notoriously fast and exothermic.[7] | Add the limiting reagent slowly and dropwise, using a syringe pump for better control. Monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature. |
| Inadequate Cooling | The cooling bath may not have a low enough temperature or sufficient thermal mass to absorb the heat generated. | Use a cooling bath with a temperature at least 10-20°C below the desired reaction temperature. For reactions below 0°C, an ice-water bath is insufficient; consider a dry ice/acetone or other cryogenic bath. |
| Poor Agitation | Inefficient stirring can create localized areas of high reactant concentration ("hot spots"), leading to a rapid localized exotherm that can propagate through the mixture.[6] | Use an overhead stirrer for better mixing in larger flasks. Ensure the stir bar or impeller is creating a vortex and that the entire reaction mass is in motion. |
| Incorrect Reagent Concentration | Using fuming nitric or sulfuric acid when not specified can dramatically increase the reaction rate and exotherm. | Carefully check the concentrations of your starting materials and follow the protocol precisely. |
| Accumulation of Unreacted Reagent | If the reaction temperature is too low, the reaction rate can be slow, leading to a buildup of the added reagent. A small, subsequent temperature increase can then trigger a rapid, delayed exotherm.[6] | Maintain the reaction temperature in the optimal range to ensure the added reagent is consumed at a steady rate. |
Issue 2: My Reaction Appears to Have Stalled and is Not Generating Heat
Question: I've started adding my electrophile for a Friedel-Crafts acylation, but I'm not seeing the expected temperature increase. Should I be concerned?
Answer:
Yes, an apparent lack of an exotherm in a reaction known to be exothermic can be a significant safety concern. This situation may indicate an "induction period," where the reaction has not yet initiated. This can lead to a dangerous accumulation of unreacted reagents.
Troubleshooting Steps:
-
Stop Reagent Addition: Do not add more of the limiting reagent until you have confirmed the reaction has started.
-
Check for Obvious Issues:
-
Is the catalyst active? Some catalysts are sensitive to air or moisture.
-
Are the reagents of the correct purity and concentration?
-
Is the temperature too low for initiation?
-
-
Controlled Initiation: If you suspect the reaction has not started, you can try to initiate it under controlled conditions. A slight, controlled increase in temperature (e.g., 2-3°C) may be sufficient. Be prepared for a sudden exotherm upon initiation and have enhanced cooling on standby.
-
Consult Literature: Review literature for similar reactions to see if an induction period is common.
Workflow for a Stalled Exothermic Reaction
Caption: Troubleshooting a stalled exothermic reaction.
Issue 3: How to Safely Quench a Potentially Runaway Reaction
Question: What are the general principles for choosing a quenching agent and a procedure for an emergency quench?
Answer:
Emergency quenching is a critical safety procedure designed to rapidly cool and/or dilute a reaction to stop a thermal runaway.[8] The choice of quenching agent and procedure depends on the specific chemistry involved.
General Principles for Quenching:
-
Thermal Quenching: The primary goal is to rapidly reduce the temperature of the reaction mixture. This is often achieved by adding a large volume of a cold liquid.
-
Chemical Quenching: In some cases, a chemical can be added to react with and consume one of the reagents, thereby stopping the reaction.
-
Dilution: Adding a large volume of an inert solvent can slow the reaction by reducing the concentration of the reactants.
Recommended Quenching Protocols:
| Reaction Type | Recommended Quenching Agent & Procedure | Safety Considerations |
| Nitration (Mixed Acid) | Crushed Ice/Water: Slowly pour the reaction mixture into a large, vigorously stirred beaker of crushed ice.[6] | The dilution of concentrated sulfuric acid is highly exothermic. This must be done with extreme caution, behind a blast shield, and with appropriate personal protective equipment (PPE). The large thermal mass of the ice is intended to absorb both the heat of reaction and the heat of dilution. |
| Chlorination (e.g., with SOCl₂ or Cl₂) | Cold, Inert Solvent followed by a Mild Base: Rapidly add a large volume of a cold, inert solvent (e.g., toluene, heptane) to dilute the reactants. Subsequently, a mild base like sodium bicarbonate solution can be slowly added to neutralize acidic byproducts. | Avoid water as an initial quenching agent for reagents like thionyl chloride, as the reaction can be violent. Ensure the quenching vessel is well-vented to accommodate any gas evolution (e.g., HCl, SO₂). |
| Friedel-Crafts Acylation | Crushed Ice/Dilute Acid: Similar to nitration, the reaction can often be quenched by pouring it onto crushed ice. A dilute acid (e.g., HCl) is then typically added to hydrolyze the aluminum chloride-ketone complex. | The initial quench can be vigorous. Perform in a well-ventilated fume hood and wear appropriate PPE. |
Important Note: Before running any potentially hazardous exothermic reaction, a specific quenching protocol should be part of your experimental plan. The quenching agent and necessary equipment should be readily accessible.
Experimental Protocols
Protocol 1: General Procedure for Nitration of this compound
This protocol is a generalized procedure and should be adapted and optimized based on your specific target and scale. A thorough risk assessment should be conducted before proceeding.
Materials:
-
This compound
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other inert solvent)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly and with cooling (in an ice bath), add concentrated sulfuric acid to concentrated nitric acid (1.1 eq).
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of this compound via the dropping funnel. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup (Quenching): Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Key Safety Parameters for Common Exothermic Reactions
| Reaction Type | Typical Heat of Reaction (ΔH) | Key Hazards | Primary Control Measures |
| Aromatic Nitration | -120 to -150 kJ/mol[9] | Thermal runaway, formation of unstable polynitrated byproducts, strong acid corrosion. | Slow reagent addition, low temperature, efficient heat removal, good agitation. |
| Aromatic Chlorination | -130 to -170 kJ/mol[10] | Thermal runaway, release of toxic HCl gas, potential for runaway in case of delayed initiation. | Controlled addition of chlorinating agent, good temperature control, scrubbing of off-gas. |
| Friedel-Crafts Acylation | Highly variable, but often significantly exothermic | Vigorous reaction with catalyst, release of HCl gas, potential for runaway. | Slow addition of acylating agent, careful temperature control, use of an appropriate solvent. |
Note: The values for heat of reaction are approximate and can vary significantly based on the substrate and reaction conditions. It is highly recommended to perform calorimetric studies (e.g., using Differential Scanning Calorimetry - DSC) to determine the precise thermal hazards for your specific reaction.[11]
References
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Health and Safety Executive. (n.d.). Quench Systems. Retrieved from [Link]
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ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758114, this compound. Retrieved from [Link]
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Science.gov. (n.d.). exothermic decomposition reaction: Topics by Science.gov. Retrieved from [Link]
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Shimadzu. (n.d.). What is a DSC? Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 1D and 2D NMR Analysis of 2,4-Dichloro-5-fluorotoluene and Its Derivatives
This guide provides an in-depth technical comparison and procedural walkthrough for the structural elucidation of 2,4-dichloro-5-fluorotoluene using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies. We will explore how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR techniques provides a self-validating system for unambiguous structure confirmation.
The Analytical Challenge: Halogenated Aromatic Scaffolds
Substituted toluenes, particularly those bearing multiple halogen atoms like this compound, are common scaffolds in medicinal chemistry and materials science.[1] Their precise structural characterization is paramount, as isomeric impurities can drastically alter biological activity or material properties. NMR spectroscopy is the definitive tool for this purpose, but the spectra of such molecules are often complex due to the influence of electronegative halogens and the presence of spin-active nuclei like ¹⁹F, which introduces additional couplings.
This guide will use this compound as a primary case study to demonstrate a robust analytical workflow. We will dissect its spectral features and then extrapolate these principles to predict the spectral characteristics of its derivatives, providing a framework for the analysis of related compounds.
Foundational Principles: Decoding the Spectra
A successful NMR analysis hinges on understanding three core concepts: chemical shift, spin-spin coupling, and the nuclear Overhauser effect (though the latter is not central to this specific analysis).
-
Chemical Shift (δ): The position of a signal on the NMR spectrum is dictated by the local electronic environment of the nucleus.[2][3] Electronegative substituents like chlorine and fluorine deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups like the methyl group provide shielding, shifting signals upfield.[4]
-
Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent nuclei results in the splitting of NMR signals.[5][6] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about connectivity. In our target molecule, we will observe:
-
¹H-¹H Coupling: Through-bond coupling between aromatic protons. Typically, ortho coupling (³JHH) is 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is 0-1 Hz.
-
¹H-¹⁹F and ¹³C-¹⁹F Coupling: Fluorine (¹⁹F) is a spin ½ nucleus, just like a proton, and it couples to both ¹H and ¹³C nuclei.[7] These couplings can occur over multiple bonds and are invaluable for assignment. For instance, the ¹³C-¹⁹F one-bond coupling (¹JCF) is typically very large (240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still highly informative.[8]
-
Experimental Design: A Self-Validating Workflow
The protocol described below is designed to be a self-validating system. Each experiment provides a layer of data that corroborates the others, leading to an unassailable structural assignment.
Sample Preparation and Instrument Setup
A standardized and well-documented preparation protocol is the bedrock of reproducible NMR analysis.
Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound derivative.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[9] Use approximately 0.6 mL of the solvent.
-
Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the NMR solvent by the manufacturer and serves as the reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[2]
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent, cap the tube, and vortex gently until the sample is fully dissolved.
-
Spectrometer Setup: The experiments should be run on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
Data Acquisition Workflow
The sequence of experiments is logically structured to build a complete picture of the molecule.
Caption: Experimental workflow for NMR analysis.
Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 12 ppm, Relaxation Delay (d1): 2s, Number of Scans: 16 | To determine the number of unique protons, their integration (ratio), and ¹H-¹H / ¹H-¹⁹F couplings. |
| ¹³C{¹H} NMR | Spectral Width: 220 ppm, Relaxation Delay (d1): 2s, Number of Scans: 1024, Broadband Proton Decoupling | To determine the number of unique carbons and observe ¹³C-¹⁹F couplings. |
| ¹H-¹³C HSQC | Optimized for ¹JCH ≈ 145-160 Hz, Shows correlations between protons and their directly attached carbons.[10] | To definitively link proton signals to their corresponding carbon signals. |
| ¹H-¹³C HMBC | Optimized for long-range coupling (²JCH, ³JCH) ≈ 8 Hz, Shows correlations over 2-3 bonds.[11] | To establish connectivity across the molecule, crucially for assigning quaternary (non-protonated) carbons. |
Spectral Analysis: this compound Case Study
Let's apply this workflow to our target molecule.
Structure and Numbering:
¹H NMR Spectrum Analysis
-
Methyl Protons (CH₃): A singlet around 2.2-2.4 ppm. It is a singlet because there are no adjacent protons to couple with.
-
Aromatic Protons (H-3 and H-6):
-
H-3: This proton is ortho to a chlorine atom and meta to another chlorine and the methyl group. It is also meta to the fluorine atom. We expect a signal further downfield than H-6. The signal will be split by the fluorine (meta-coupling, ⁴JHF ≈ 3-7 Hz), appearing as a doublet.
-
H-6: This proton is ortho to the methyl group and a chlorine atom, and ortho to the fluorine atom. It will be the most complex signal. It is split by the fluorine (ortho-coupling, ³JHF ≈ 7-10 Hz), appearing as a doublet.
-
¹³C NMR Spectrum Analysis
We expect 7 distinct carbon signals. The key feature will be the splitting of signals due to coupling with ¹⁹F.
-
Methyl Carbon (CH₃): A single peak around 20 ppm.
-
Aromatic Carbons:
-
C-5 (Fluorine-bearing): This signal will exhibit a very large one-bond coupling constant (¹JCF ≈ 245 Hz) and will be found around 155-160 ppm.
-
C-4 and C-6 (Ortho to Fluorine): These signals will show a two-bond coupling (²JCF ≈ 20-25 Hz).
-
C-1 and C-3 (Meta to Fluorine): These will show a three-bond coupling (³JCF ≈ 5-10 Hz).
-
C-2 (Para to Fluorine): This will show a four-bond coupling (⁴JCF ≈ 1-3 Hz).
-
2D NMR for Unambiguous Assignment
While 1D spectra provide the pieces, 2D spectra show how they connect.
-
HSQC: This experiment will create two cross-peaks, definitively linking the ¹H signal for H-3 to the ¹³C signal for C-3, and the H-6 signal to the C-6 carbon. This is a critical first step in anchoring the assignments.[12]
-
HMBC: This is the final piece of the puzzle. It reveals the carbon skeleton by showing longer-range correlations.
Caption: Key HMBC correlations for structural confirmation.
Interpretation of HMBC Correlations:
-
The protons of the methyl group (CH₃) will show correlations to C-1, C-2, and C-6. This confirms the position of the methyl group.
-
The H-6 proton will show correlations to the quaternary carbons C-2 and C-4, as well as C-1 and C-5. This network of connections, when combined with the HSQC data, allows for the complete and unambiguous assignment of every carbon in the aromatic ring.
Comparative Analysis: Predicting Spectra of Derivatives
The true power of this methodology lies in its predictive capability. By understanding the substituent effects, we can anticipate the NMR spectra of novel derivatives.
Table 2: Predicted ¹H and ¹³C Chemical Shift Changes for Derivatives of this compound
| Derivative Position & Substituent | Effect on H-3 (ppm) | Effect on H-6 (ppm) | Effect on Aromatic Carbons | Rationale |
| 6-Nitro (-NO₂) | ~ +0.5 to +0.8 | (Proton absent) | C-6 shifts significantly downfield (~ +20 ppm). C-1 and C-5 also shift downfield. | The nitro group is a powerful electron-withdrawing group, strongly deshielding ortho and para positions. |
| 3-Amino (-NH₂) | (Proton absent) | ~ -0.4 to -0.7 | C-3 shifts significantly upfield (~ -15 ppm). C-1 and C-5 also shift upfield. | The amino group is a strong electron-donating group, shielding ortho and para positions through resonance. |
| 1-(Hydroxymethyl) (-CH₂OH) | No significant change | No significant change | C-1 shifts downfield (~ +5-8 ppm). The new CH₂ signal appears ~4.5 ppm, and the OH signal is a broad singlet. | The primary effect is inductive from the oxygen atom on the attached carbon. A new spin system (CH₂) is introduced. |
This comparative approach allows researchers to quickly assess whether a reaction has produced the desired isomer by comparing the experimental spectrum to predicted values.
Conclusion
The structural elucidation of complex molecules like this compound and its derivatives is a systematic process. By employing a logical workflow of 1D and 2D NMR experiments, one can build a multi-layered, self-validating dataset. The causality is clear: 1D spectra identify the components, HSQC links protons to their carbons, and HMBC assembles the complete molecular puzzle. This guide provides the foundational principles and a practical, field-proven protocol for researchers to confidently and accurately characterize these important chemical entities.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link][3][4]
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Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. Wiley. [Link]
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University of California, Davis. (n.d.). H-C multiple-bond correlations: HMBC. [Link]
-
Højlund, S., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 413. [Link][10][12]
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Edgar, M., et al. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants... using ANATOLIA. Magnetic Resonance in Chemistry, 57(9), 636-644. [Link][8]
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Abraham, R. J., & Edgar, M. (1995). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Journal of the Chemical Society, Perkin Transactions 2, (5), 847-855. [Link][7]
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Khan, A. (2016). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. YouTube. [Link][6]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-5-fluorotoluene Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, understanding the structural elucidation of intermediates and final products is paramount. 2,4-Dichloro-5-fluorotoluene serves as a critical building block in the creation of a diverse array of pharmaceutical and agrochemical compounds. The ability to confidently identify its derivatives is essential for reaction monitoring, purity assessment, and metabolic profiling. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of key compound classes derived from this compound, supported by established fragmentation principles and detailed experimental protocols.
The Significance of Fragmentation Analysis in Drug Development
In the landscape of drug discovery and development, the unequivocal identification of molecular structures is a cornerstone of regulatory submission and intellectual property protection. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and profound structural insights. When coupled with gas chromatography (GC-MS), it provides a robust platform for the analysis of volatile and semi-volatile compounds, such as the derivatives of this compound.[1][2] The fragmentation patterns generated by techniques like Electron Ionization (EI) and Collision-Induced Dissociation (CID) serve as molecular fingerprints, allowing for the differentiation of isomers and the elucidation of substitution patterns on the aromatic ring.
Core Principles of Fragmentation in Halogenated Aromatic Compounds
The fragmentation of organic molecules in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[3][4] For halogenated aromatic compounds, several key principles dictate the observed fragmentation pathways:
-
Isotopic Patterns: The presence of chlorine and bromine atoms gives rise to characteristic isotopic patterns in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive M+2 peak with about one-third the intensity of the molecular ion peak for monochlorinated compounds, and a more complex pattern for dichlorinated species.[5]
-
Halogen Loss: The carbon-halogen bond is often a site of initial fragmentation. The loss of a halogen radical (e.g., Cl•) is a common fragmentation pathway.[5]
-
Benzylic Cleavage: For toluene derivatives, the bond between the aromatic ring and the methyl group is a potential cleavage site. The stability of the resulting benzyl or tropylium cation often makes this a favorable fragmentation.[4][6]
-
Ring Fragmentation: While aromatic rings are generally stable, high-energy ionization can induce ring opening and fragmentation, leading to smaller, characteristic ions.[7]
Comparative Fragmentation Analysis of this compound Derivatives
The derivatization of this compound can occur at several positions, primarily through nucleophilic substitution of the chlorine atoms or by modification of the methyl group. Below, we compare the expected fragmentation patterns for two key classes of derivatives.
Class 1: Nucleophilic Aromatic Substitution Derivatives
In this class, one or both chlorine atoms are displaced by a nucleophile (e.g., -OCH₃, -NH₂). This significantly alters the fragmentation pattern.
| Derivative | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Structures | Distinguishing Features |
| 2-Chloro-4-methoxy-5-fluorotoluene | 176/178 | 161/163 ([M-CH₃]⁺), 133/135 ([M-CH₃-CO]⁺), 128 ([M-Cl]⁺) | Loss of a methyl radical from the methoxy group is a primary fragmentation. The subsequent loss of carbon monoxide is characteristic of aryl ethers. |
| 4-Amino-2-chloro-5-fluorotoluene | 160/162 | 125 ([M-Cl]⁺), 99 ([M-Cl-CNH]⁺) | The molecular ion will be an odd number due to the nitrogen atom. Alpha-cleavage with loss of the chlorine atom is a dominant pathway. |
Class 2: Side-Chain Halogenation Derivatives
Substitution on the methyl group, for instance, by bromination to form 2,4-dichloro-5-fluoro-1-(bromomethyl)benzene, introduces new fragmentation pathways.
| Derivative | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Structures | Distinguishing Features |
| 2,4-Dichloro-5-fluoro-1-(bromomethyl)benzene | 258/260/262 | 179/181 ([M-Br]⁺), 144 ([M-Br-Cl]⁺) | The isotopic pattern will be complex due to the presence of both chlorine and bromine. The primary fragmentation will be the loss of the bromine radical due to the relative weakness of the C-Br bond, forming a stable benzyl cation. |
Experimental Protocols
To ensure the generation of reliable and reproducible fragmentation data, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector, 250 °C, split ratio 50:1.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column is a good starting point.[8]
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Electron Ionization):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[9]
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/sec.
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
-
Parent Ion Selection: In the first mass analyzer, isolate the molecular ion of interest.
-
Collision-Induced Dissociation (CID):
-
Fragment Ion Analysis: In the second mass analyzer, scan the resulting fragment ions to generate the MS/MS spectrum.
Visualization of Fragmentation Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate a typical fragmentation pathway and the analytical workflow.
Caption: Generalized fragmentation pathways for a substituted toluene derivative.
Caption: A typical workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of derivatives of this compound is a predictable process guided by fundamental principles of chemical stability. By understanding the influence of different substituents on the fragmentation pathways, researchers can confidently identify and characterize these important compounds. The combination of high-resolution GC-MS and tandem MS provides a powerful analytical toolkit for researchers in drug development and chemical synthesis, enabling the rapid and accurate elucidation of molecular structures. The methodologies and comparative data presented in this guide serve as a valuable resource for developing robust analytical methods for this class of compounds.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
da Silva, R. M., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]
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Unknown. Mass Spectrometry: Fragmentation. [Link]
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Xiong, Y., et al. (2020). Strong-field induced fragmentation and isomerization of toluene probed by ultrafast femtosecond electron diffraction and mass spectrometry. Faraday Discussions. [Link]
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Physical Chemistry Chemical Physics. (2025). Dynamics of fluorinated imide-based ionic liquids using nuclear magnetic resonance techniques. [Link]
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Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]
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Wang, Y., et al. (2022). Synchronized Reverse Scan Collision Induced Dissociation in Digital Ion Trap Mass Spectrometer for Improving Fragment Ion Detection. Analytical Chemistry, 94(51), 17827–17834. [Link]
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Van Bramer, S. (2022, July 3). 6.2: Fragmentation. Chemistry LibreTexts. [Link]
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The Organic Chemistry Tutor. (2021, April 17). Lec14 - Mass Spectrometry, IHD (or HDI) and Isomers Example 3. YouTube. [Link]
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Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429–1437. [Link]
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ResearchGate. (2020, December). White-Light-Induced Fragmentation of Toluene. [Link]
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A Senior Application Scientist's Guide to Functional Group Analysis of 2,4-Dichloro-5-fluorotoluene Products Using IR Spectroscopy
For researchers, scientists, and professionals in drug development, the structural integrity of starting materials and intermediates is paramount. 2,4-Dichloro-5-fluorotoluene is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its chemical identity and purity is a critical step in any synthetic workflow. This guide provides an in-depth analysis of Fourier Transform Infrared (FTIR) spectroscopy as a rapid, reliable, and robust method for the functional group characterization of this compound products. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the technique's performance against viable alternatives.
The Principle: Why FTIR is a Go-To Technique
FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule.[1] It relies on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies that correspond to their natural vibrational modes.[2] The resulting absorption spectrum is a unique "fingerprint" of the molecule, revealing the presence of its constituent functional groups.[3]
For a molecule like this compound, we are primarily interested in confirming the presence of:
-
Aromatic Ring System: Indicated by C-H and C=C stretching vibrations.
-
Methyl Group (-CH₃): Identified by aliphatic C-H stretching.
-
Carbon-Halogen Bonds (C-F, C-Cl): Confirmed by their characteristic stretches in the fingerprint region.
The position of these absorption bands is governed by factors like bond strength and the mass of the atoms involved.[4] Heavier atoms, like chlorine, and stronger bonds, like the C-F bond, will have distinct absorption frequencies that make them readily identifiable.
Experimental Protocol: A Self-Validating FTIR-ATR Workflow
For routine analysis in a drug development setting, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets or liquid cells.[1][5] The choice of ATR is deliberate: it requires minimal to no sample preparation, works for both solids and liquids, and provides high-quality, reproducible spectra with excellent sample-to-sample consistency.[6] This minimizes operator-dependent variability, a cornerstone of a trustworthy protocol.
Step-by-Step Methodology for FTIR-ATR Analysis
-
Instrument Preparation & Background Scan:
-
Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Step 1.2: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
Step 1.3: Before analyzing the sample, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own signal, which will be mathematically subtracted from the sample spectrum.[1] Causality: A fresh background scan is essential for each set of analyses to correct for any changes in the instrument's environment, ensuring the final spectrum contains only information from the sample.
-
-
Sample Analysis:
-
Step 2.1: Apply a small amount of the this compound product directly onto the center of the clean ATR crystal. For a solid, ensure enough is applied to cover the crystal surface. For a liquid, one or two drops are sufficient.[6]
-
Step 2.2: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Causality: Good contact is crucial for a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensity.
-
Step 2.3: Acquire the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Post-Analysis Cleanup:
-
Step 3.1: Release the ATR press and remove the sample from the crystal.
-
Step 3.2: Clean the crystal thoroughly with solvent and a lint-free wipe, ensuring no residue remains for the next analysis.
-
Workflow Visualization
The following diagram illustrates the logical flow of the FTIR-ATR analysis protocol.
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A Technical Guide to the Comparative Reactivity of Dichlorofluorotoluene Isomers in Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Reactivity Landscape of Polysubstituted Aromatics
Dichlorofluorotoluene isomers represent a class of compounds with significant potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic introduction of further substituents onto the aromatic ring via electrophilic aromatic substitution (EAS) is a critical step in the elaboration of these molecules. However, the presence of three distinct substituents—a methyl group, and two chloro groups, and a fluoro group—creates a complex interplay of activating, deactivating, and directing effects that can render the prediction of reactivity and regioselectivity non-trivial.
This guide provides a comparative analysis of the reactivity of dichlorofluorotoluene isomers in electrophilic substitution reactions. In the absence of direct, comprehensive experimental data comparing all isomers under identical conditions, this guide synthesizes established principles of physical organic chemistry with data from closely related compounds to offer a predictive framework for researchers. We will delve into the electronic and steric influences of the substituents, predict the relative reactivity of the isomers, and provide a generalized experimental protocol for determining these properties empirically.
Theoretical Framework: The Interplay of Inductive and Resonance Effects
The outcome of electrophilic aromatic substitution on a dichlorofluorotoluene isomer is governed by the cumulative effects of the methyl (-CH₃), chloro (-Cl), and fluoro (-F) groups on the electron density of the aromatic ring and the stability of the intermediate arenium ion (σ-complex).
-
Methyl Group (-CH₃): An activating group that donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. It is an ortho, para-director, meaning it activates the positions ortho and para to it and directs incoming electrophiles to these sites.[1][2][3]
-
Chloro (-Cl) and Fluoro (-F) Groups: These halogen substituents exhibit a dual nature. They are deactivating overall due to their strong electron-withdrawing inductive effect (-I) owing to their high electronegativity.[1] However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which stabilizes the arenium ion intermediate when attack occurs at the ortho and para positions.[4] This resonance donation makes them ortho, para-directors despite their deactivating nature. The -I effect of fluorine is stronger than that of chlorine, but its +M effect is also more pronounced due to better orbital overlap between the fluorine 2p and carbon 2p orbitals.[4] This can lead to some anomalous reactivity patterns for fluorinated aromatics.
The overall reactivity of a dichlorofluorotoluene isomer will be a balance of the activating effect of the methyl group and the deactivating effects of the two chloro groups and the fluoro group. The regioselectivity of the substitution will be determined by the consensus or conflict of the directing effects of the three substituents.
Predicted Reactivity and Regioselectivity of Dichlorofluorotoluene Isomers
There are numerous possible isomers of dichlorofluorotoluene. For the purpose of this guide, we will consider a few representative examples to illustrate the principles of predicting their relative reactivity and the likely sites of electrophilic attack. The primary isomers of dichlorofluorotoluene are derived from the substitution pattern on the toluene ring.
Let's analyze the predicted reactivity for a common electrophilic substitution reaction, such as nitration.
Isomer Analysis (Illustrative Examples):
-
2,3-Dichloro-4-fluorotoluene:
-
Activating/Deactivating Effects: The ring is activated by the methyl group and deactivated by two chloro groups and a fluoro group.
-
Directing Effects:
-
-CH₃ (at C1) directs to C2 (blocked), C4 (blocked), and C6.
-
-Cl (at C2) directs to C1 (blocked), C3 (blocked), and C5.
-
-Cl (at C3) directs to C2 (blocked), C4 (blocked), and C6.
-
-F (at C4) directs to C3 (blocked) and C5.
-
-
Predicted Major Product(s): The directing effects of the methyl and C3-chloro group converge on the C6 position. The C2-chloro and C4-fluoro groups direct to the C5 position. The C6 position is likely to be more activated due to the influence of the methyl group. Therefore, substitution at C6 is predicted to be the major pathway, with substitution at C5 as a potential minor product.
-
-
2,4-Dichloro-5-fluorotoluene:
-
Activating/Deactivating Effects: Similar to the above, the ring is activated by the methyl group and deactivated by the halogens.
-
Directing Effects:
-
-CH₃ (at C1) directs to C2 (blocked), C4 (blocked), and C6.
-
-Cl (at C2) directs to C1 (blocked), C3, and C5 (blocked).
-
-Cl (at C4) directs to C3 and C5 (blocked).
-
-F (at C5) directs to C4 (blocked) and C6.
-
-
Predicted Major Product(s): The methyl and fluoro groups strongly direct to the C6 position. The chloro groups direct to C3. Given the stronger activating nature of the methyl group, substitution at the C6 position is the most likely major product.
-
-
3,4-Dichloro-2-fluorotoluene:
-
Activating/Deactivating Effects: The ring is activated by the methyl group and deactivated by the halogens.
-
Directing Effects:
-
-CH₃ (at C1) directs to C2 (blocked), C4 (blocked), and C6.
-
-F (at C2) directs to C1 (blocked), C3 (blocked), and C5.
-
-Cl (at C3) directs to C2 (blocked), C4 (blocked), and C5.
-
-Cl (at C4) directs to C3 (blocked) and C5.
-
-
Predicted Major Product(s): The fluoro and both chloro groups direct towards C5. The methyl group directs to C6. The concerted directing effect of three halogen atoms to C5 makes it a highly probable site of substitution, despite the deactivating nature of these substituents. Substitution at C6 is also possible.
-
Comparative Reactivity Ranking (Predicted):
A precise quantitative ranking of reactivity requires experimental data. However, a qualitative prediction can be made based on the interplay of activating and deactivating groups. Isomers where the open positions for substitution are strongly activated by the methyl group and less sterically hindered are expected to be more reactive. The overall reactivity of all dichlorofluorotoluene isomers will be significantly lower than that of toluene due to the presence of three deactivating halogen atoms.
Experimental Determination of Comparative Reactivity
To obtain definitive data on the relative reactivity of dichlorofluorotoluene isomers, a competitive reaction is the most direct experimental approach. In this method, a mixture of two or more isomers is subjected to a limited amount of the electrophile. The ratio of the products formed directly reflects the relative rates of reaction of the starting isomers.
Generalized Experimental Protocol for Competitive Nitration
This protocol provides a framework for comparing the reactivity of two different dichlorofluorotoluene isomers.
Materials:
-
Dichlorofluorotoluene isomer A
-
Dichlorofluorotoluene isomer B
-
Internal standard (e.g., a stable, unreactive compound with a distinct GC-MS retention time)
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, magnetic stirrer)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve equimolar amounts of dichlorofluorotoluene isomer A, dichlorofluorotoluene isomer B, and the internal standard in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Preparation of the Nitrating Agent: In a separate flask, carefully and slowly add a sub-stoichiometric amount of concentrated nitric acid (e.g., 0.5 equivalents relative to the total moles of the isomers) to a stirred, cooled (0 °C) volume of concentrated sulfuric acid.
-
Addition of the Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of the isomers over a period of 30 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analysis: Analyze the resulting crude product mixture by GC-MS. Identify and quantify the unreacted starting materials and the nitrated products by comparing their retention times and mass spectra to authentic samples and by using the internal standard for calibration.
Data Analysis:
The relative reactivity of isomer A to isomer B can be calculated from the relative amounts of their nitrated products, after correcting for the initial concentrations.
Visualizing Reaction Pathways and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the directing effects of the substituents and the generalized workflow for the comparative reactivity study.
Caption: Interplay of activating and deactivating groups in electrophilic substitution.
Caption: Generalized workflow for the competitive nitration of dichlorofluorotoluene isomers.
Conclusion and Future Outlook
The electrophilic substitution of dichlorofluorotoluene isomers is a nuanced process governed by the delicate balance of inductive and resonance effects of the methyl, chloro, and fluoro substituents. While a definitive, experimentally-derived reactivity series is not currently available in the literature, a qualitative understanding based on established chemical principles allows for reasoned predictions of reactivity and regioselectivity. This guide provides a theoretical framework for these predictions and a practical, generalized protocol for their experimental validation.
For researchers in pharmaceutical and materials science, a thorough understanding of these reactivity patterns is paramount for the rational design of synthetic routes to novel and functionalized molecules. The experimental determination of the relative reactivities and product distributions for the full range of dichlorofluorotoluene isomers would be a valuable contribution to the field, enabling more precise control over the synthesis of complex aromatic compounds.
References
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Singleton, D. A. (2022). Singleton Saturday: Nitration of Toluene. Corin Wagen. Retrieved from [Link]
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-
Knight, J. A. (1957). Refinements in the isomer distribution and relative rate of sulfonation of toluene and hydrochlorination of olefins with stannic chloride catalyst. BYU ScholarsArchive. Retrieved from [Link]
- International Journal of Research and Analytical Reviews. (2016).
- BenchChem. (2025).
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- Cerfontain, H. (1985). Aromatic sulfonation 31: (Isomer distribution in the homogeneous sulfonation of toluene with sulfur trioxide and some acidic sulfonating reagents).
- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.
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Sapkota, K. (2018). Reactivity comparison of phenol and toluene towards electrophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]
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- LibreTexts Chemistry. (2020). Reactivity of Toluene and Benzene in Electrophilic Substitution Reaction.
- Gancarz, R., & Turek, T. (2023).
- ResearchGate. (n.d.). Isomer distributions in the sulphonation of toluene.
- Filo. (2025). Relative reactivity of Toluene and Benzene in Electrophilic Substitution Reaction.
- Whalley, P. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL.
- Knight, J. A. (1957). The isomer distribution in the sulfonation of iodobenzene. BYU ScholarsArchive.
- Chen, R., et al. (2024). Heterogeneous toluene nitration with mixed acid in microreactors: Reaction regime, characteristics and kinetic models. Chemical Engineering Science.
- Whalley, P. (2016). Figure 40 from The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Semantic Scholar.
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- Cerfontain, H., et al. (1989). Sulfonation of [2.2]paracyclophane; structures and modes of formation of the products. Recueil des Travaux Chimiques des Pays-Bas.
- ResearchGate. (2020). Determination of Nitration Kinetics of p-Nitrotoluene with a Homogeneously Continuous Microflow.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Royal Society of Chemistry. (2021). Kinetic study of o-nitrotoluene nitration in a homogeneously continuous microflow. Reaction Chemistry & Engineering.
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A Comparative Guide to the Metabolic Stability of Novel Drug Candidates Derived from a 2,4-Dichloro-5-fluorotoluene Scaffold
This guide provides an in-depth, objective comparison of the metabolic stability of drug candidates derived from the 2,4-Dichloro-5-fluorotoluene scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to early-stage drug metabolism and pharmacokinetics (DMPK) assessment.
Introduction: The Critical Role of Metabolic Stability
In the journey of drug discovery, a candidate's pharmacological potency is only one part of the equation. Its success is equally dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter that profoundly influences a drug's half-life, bioavailability, and potential for adverse effects.[1] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate and lead to toxicity.[1]
Early assessment of metabolic stability using in vitro models is therefore a cornerstone of modern drug development, enabling the selection and optimization of candidates with favorable pharmacokinetic profiles.[2] This guide focuses on derivatives of this compound, a versatile scaffold whose halogenation pattern presents unique metabolic challenges and opportunities. The strategic placement of fluorine and chlorine atoms can block metabolically labile sites, a common tactic in medicinal chemistry to enhance drug stability.[3][4]
Section 1: The this compound Scaffold: A Metabolic Perspective
The structure of this compound presents several potential sites for metabolic transformation, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[5][6] Understanding these "metabolic soft spots" is crucial for designing more stable derivatives.
-
Benzylic Oxidation: The methyl group is the most probable site for initial oxidation. CYP450 enzymes readily catalyze the hydroxylation of this benzylic carbon to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. This is often the most significant metabolic pathway for toluene-containing compounds.
-
Aromatic Hydroxylation: The aromatic ring itself is a substrate for oxidation. While the electron-withdrawing nature of the halogens can deactivate the ring towards oxidation, hydroxylation is still possible, typically at the less sterically hindered position C6.
-
Dehalogenation: While the carbon-fluorine bond is exceptionally strong and resistant to cleavage, carbon-chlorine bonds can be reductively or oxidatively cleaved, though this is generally a less favorable pathway compared to hydrocarbon oxidation.[7]
The strategic incorporation of fluorine is often intended to block a site of metabolism.[3] In this scaffold, the C5-fluoro substituent may sterically and electronically shield the adjacent C4-chloro and C6-hydrogen positions from enzymatic attack.
Caption: Potential Phase I metabolic pathways for the this compound scaffold.
Section 2: Designing the Comparative Study
To assess how structural modifications impact metabolic stability, we will compare two hypothetical drug candidates derived from the core scaffold against a well-characterized control compound known for its moderate-to-high metabolic turnover.
| Compound | Structure | Rationale for Inclusion |
| Candidate A | A simple derivative where the methyl group is replaced with an acetamide group. This modification removes the primary site of benzylic oxidation. | |
| Candidate B | A more complex derivative incorporating a metabolically stable pyrazole ring, a common tactic to block metabolism and improve physicochemical properties. | |
| Control: Verapamil | A standard high-clearance compound used to validate the activity of the metabolic system (in vitro assay positive control). |
Section 3: Core Experimental Protocol: In Vitro Hepatic Microsomal Stability Assay
The liver microsomal stability assay is the workhorse for early DMPK screening. Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450s.[8] The assay measures the rate of disappearance of a parent drug over time, from which key parameters like half-life (t½) and intrinsic clearance (CLint) are calculated.[9]
Principle of the Assay
The core principle is to incubate the test compound with active liver microsomes and an essential cofactor, NADPH, which initiates the enzymatic reactions.[10] By quenching the reaction at various time points and quantifying the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we can determine the rate of metabolism.
Detailed Step-by-Step Protocol
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions in DMSO. From this, create a 100 µM working solution in acetonitrile.
-
Microsomes: Use pooled human liver microsomes (HLM) for the most clinically relevant data.[11] Thaw quickly in a 37°C water bath and dilute to a working concentration of 1 mg/mL in 100 mM phosphate buffer (pH 7.4). Keep on ice.
-
NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[9] This system ensures a constant supply of the NADPH cofactor throughout the incubation.
-
-
Incubation Procedure (96-well plate format):
-
Add 196 µL of the HLM solution to each well.
-
Add 2 µL of the 100 µM test compound working solution to the wells (final concentration: 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.
-
Initiation: Add 2 µL of the NADPH regeneration system to initiate the reaction. This marks Time = 0.
-
-
Time Points and Reaction Termination:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[12]
-
Self-Validation/Controls:
-
T=0 Control: Add the termination solution before adding the NADPH solution. This sample represents 100% of the initial compound concentration.
-
Negative Control (-NADPH): For the final time point, run a parallel incubation without the NADPH cofactor to check for non-enzymatic degradation.[9]
-
Positive Control: Run a known high-clearance compound (Verapamil) in parallel to confirm the metabolic activity of the microsomes.
-
-
-
Sample Analysis (LC-MS/MS):
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the peak area ratio of the test compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percent of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the initial linear portion of this curve represents the elimination rate constant (k).
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
-
Caption: Experimental workflow for the in vitro human liver microsomal stability assay.
Section 4: Comparative Data Analysis & Interpretation
The following table summarizes hypothetical but mechanistically plausible data from our described assay.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Class |
| Candidate A | 45 | 30.8 | Moderate |
| Candidate B | > 120 | < 11.5 | High |
| Verapamil (Control) | 12 | 115.5 | Low |
Interpretation of Results
-
Verapamil (Control): The rapid turnover (low t½, high CLint) confirms that the microsomal batch was enzymatically active and the assay conditions were valid.
-
Candidate A (Moderate Stability): Replacing the highly labile methyl group with an acetamide group resulted in a significant improvement in stability. The remaining metabolism is likely due to slower aromatic hydroxylation or hydrolysis of the amide bond. This candidate shows promise but may benefit from further optimization to reduce clearance.
-
Candidate B (High Stability): The introduction of the pyrazole ring has rendered the molecule highly resistant to metabolism in this in vitro system. The CLint is below the lower limit of quantification, indicating a very slow turnover rate. From a metabolic stability standpoint, Candidate B is a superior candidate. This is a common and effective strategy in medicinal chemistry, where blocking metabolism at key sites leads to dramatic improvements in drug half-life.[3]
Section 5: The Next Step - Hepatocyte Stability Assay
While microsomal assays are excellent for assessing Phase I metabolism, they lack Phase II (conjugation) enzymes and active cellular transporters.[13][14] The "gold standard" for a more comprehensive in vitro assessment is the hepatocyte stability assay.[8] Intact hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more holistic view of a compound's intrinsic clearance.[15] Should Candidate B progress, a hepatocyte assay would be the logical next step to confirm its low clearance and ensure it is not rapidly eliminated by Phase II conjugation pathways that are absent in microsomes.
Conclusion
This guide demonstrates a structured, comparative approach to assessing the metabolic stability of drug candidates derived from the this compound scaffold. By systematically modifying the core structure and evaluating the impact on metabolic turnover using a validated in vitro microsomal stability assay, we can make informed decisions. Our analysis shows that blocking the primary metabolic soft spot (the benzylic methyl group) significantly enhances stability. Furthermore, the introduction of a metabolically robust heterocycle, as in Candidate B, can lead to a highly stable compound. This iterative process of design, testing, and analysis is fundamental to optimizing drug candidates and increasing their probability of success in clinical development.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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A Comparative Crystallographic Guide to 2,4-Dichloro-5-fluorotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the X-ray crystallographic data for molecules derived from 2,4-dichloro-5-fluorotoluene. As a foundational scaffold in medicinal chemistry and materials science, understanding the solid-state structure of its derivatives is paramount for rational drug design and the engineering of novel materials.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and crystal packing, detailed experimental protocols, and a comparative look at relevant alternatives.
The Influence of the this compound Moiety in Crystal Engineering
The this compound scaffold is a versatile building block, with its specific substitution pattern of electron-withdrawing halogen atoms profoundly influencing molecular conformation and intermolecular interactions.[3] The chlorine and fluorine atoms are key players in forming halogen bonds and other non-covalent interactions, which dictate the supramolecular architecture of the crystal lattice.[4] These interactions are critical as they impact physicochemical properties such as solubility, stability, and bioavailability—key considerations in drug development.[3]
This guide will focus on a representative chalcone derivative, (E)-3-(4-Chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one , to illustrate these principles. Its crystallographic data will be compared against a structurally related compound, (E)-1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one , to elucidate the impact of substituent placement on the crystal structure.
Comparative Crystallographic Analysis
The substitution pattern on the aromatic rings of drug candidates significantly affects their crystal packing and intermolecular interactions.[5] A comparison between our target molecule and a structural isomer highlights how subtle changes in halogen placement can lead to different crystallographic outcomes.
| Parameter | (E)-3-(4-Chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one[6] | (E)-1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
| Formula | C₁₅H₈Cl₃FO | C₁₅H₉Cl₂FO |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 6.8271 (1) | 11.3065 (5) |
| b (Å) | 3.7832 (1) | 5.9481 (3) |
| c (Å) | 52.0206 (10) | 20.3205 (9) |
| β (°) | 96.100 (1) | 94.131 (2) |
| Volume (ų) | 1336.00 (5) | 1362.11 (11) |
| Z | 4 | 4 |
| Key Interactions | Cl···F contacts (3.100 Å), C—H···O, C—H···Cl | C—H···O, C—H···F, π–π stacking |
Analysis of Structural Differences:
The crystallographic data reveals that while both molecules adopt a monoclinic crystal system, they belong to different space groups. The key distinction lies in the intermolecular interactions that stabilize the crystal lattice. In the 2,4-dichloro-5-fluorophenyl derivative, short Cl···F contacts play a significant role in linking molecules into dimers.[6] In contrast, the alternative compound relies on a combination of hydrogen bonds and π–π stacking interactions for crystal cohesion. This illustrates a fundamental principle in crystal engineering: the specific placement of halogen atoms can be strategically used to direct crystal packing and modulate intermolecular forces.[4]
Experimental Protocols: From Synthesis to Structure
Achieving a high-quality crystal structure is a multi-step process that requires precision and a deep understanding of the underlying chemical principles.[7] This section provides detailed, field-proven protocols for the synthesis, crystallization, and X-ray diffraction analysis of halogenated organic molecules.
General Synthesis of a this compound Derivative
The synthesis of the parent scaffold, this compound, can be achieved through a multi-step process starting from 3,4-dichloronitrobenzene.[8][9] This involves fluorination, followed by chlorination and subsequent acylation to introduce the desired functional groups.[8][9] For the synthesis of chalcone derivatives, a Claisen-Schmidt condensation is a common and effective method.
Protocol for Chalcone Synthesis:
-
Reactant Preparation: Dissolve 2',4'-dichloro-5'-fluoroacetophenone (1 mmol) and an appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol) in ethanol.
-
Base-Catalyzed Condensation: Add a catalytic amount of a strong base (e.g., aqueous NaOH) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and collect the precipitated product by filtration. Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[10]
Crystallization Screening and Optimization
The bottleneck in X-ray crystallography is often obtaining diffraction-quality single crystals.[2] A systematic approach to screening various crystallization conditions is crucial for success.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, involving the slow evaporation of a solvent from a saturated solution of the compound.[11] The choice of solvent is critical; solvents that lead to needle-like or plate-like crystals should be avoided in favor of those that produce well-formed, blocky crystals.[12]
-
Vapor Diffusion: This is a highly successful method for growing high-quality crystals.[11][13] It involves placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[14][15] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow and orderly crystal growth.[13][15]
-
Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[12][15] Crystals form at the interface between the two solvents as they slowly mix. A steady hand is required to create a distinct boundary, which is essential for slow diffusion and the growth of large, high-quality crystals.[15]
Choosing Solvents: The selection of solvents is a critical experimental choice. For the primary solvent, moderately non-volatile options like THF, chloroform, toluene, or acetonitrile are often effective.[11] For the anti-solvent in vapor diffusion, volatile and poorly solvating liquids such as pentane, hexane, or diethyl ether are preferred.[11][15] Greener solvent alternatives like ethyl acetate are also being increasingly adopted to replace chlorinated solvents like dichloromethane (DCM).[16][17]
X-ray Data Collection and Structure Refinement Workflow
Once a suitable crystal is obtained, the next step is to collect and analyze the X-ray diffraction data.[18][19] This process involves a series of computational steps to translate the diffraction pattern into a three-dimensional atomic model.[7][20]
Step-by-Step Data Collection and Refinement Protocol:
-
Crystal Mounting: A single crystal of suitable size (typically >0.1 mm) with well-defined faces is carefully mounted on a goniometer head, often using a cryoloop.[7][21] The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[21][22]
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated to collect a complete set of diffraction data using a detector like a CCD or CMOS.[21][22]
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[20]
-
Structure Solution: The "phase problem" is solved using methods like direct methods or Patterson methods to generate an initial electron density map.[22]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[23][24] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit.[23][24]
-
Validation: The final refined structure is validated to ensure its chemical and geometric sensibility.
Below is a diagram illustrating the comprehensive workflow from a synthesized compound to a final, validated crystal structure.
Caption: A flowchart of the key stages in determining a molecule's crystal structure.
Conclusion
The crystallographic analysis of molecules derived from this compound provides invaluable insights for medicinal chemists and materials scientists. The specific halogenation pattern on the phenyl ring is a powerful tool for modulating intermolecular interactions, thereby influencing the solid-state properties of the resulting compounds. A systematic and well-informed approach to synthesis, crystallization, and data analysis, as outlined in this guide, is essential for successfully elucidating these complex three-dimensional structures and advancing the development of new therapeutic agents and functional materials.
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A Comparative Guide to Validated Analytical Methods for 2,4-Dichloro-5-fluorotoluene Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. 2,4-Dichloro-5-fluorotoluene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, demands reliable analytical methods to ensure the integrity of the final product. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and presenting detailed protocols to support your analytical needs.
Introduction to the Analyte: this compound
This compound (CAS No: 86522-86-3) is a halogenated aromatic compound with a molecular formula of C₇H₅Cl₂F and a molecular weight of 179.02 g/mol .[1][2] Its physicochemical properties, including a predicted boiling point of approximately 205.3°C, indicate a semi-volatile nature, making it amenable to analysis by both gas and liquid chromatography.[3] The presence of a chromophoric aromatic ring suggests that it can be readily detected by UV spectroscopy.
The choice of an analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, the desired throughput, and the available instrumentation. This guide will focus on the two most prevalent and suitable techniques for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) for Volatile Analysis
Gas chromatography is an ideal technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The principle lies in the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Rationale for GC Application
Given its boiling point and chemical structure, this compound is well-suited for GC analysis. The separation of dichlorotoluene isomers has been successfully demonstrated using GC, indicating that a similar approach would be effective for this fluorinated analogue.[4] The choice of detector is critical, with Flame Ionization Detection (FID) offering robust and linear quantification for general-purpose analysis, while Mass Spectrometry (MS) provides superior selectivity and structural confirmation.
Experimental Protocol: GC-MS Method
This protocol outlines a validated GC-MS method for the quantification of this compound.
1. Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector.
-
Capillary Column: A non-polar or mid-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of halogenated aromatic compounds.
2. Reagents and Standards:
-
Solvent: High-purity hexane or dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
3. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove matrix interferences.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (exact masses to be determined from the mass spectrum of a standard).
5. Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) guidelines, which include specificity, linearity, range, accuracy, precision, and robustness.[5]
Data Presentation: GC-MS Performance
The following table summarizes the expected performance characteristics of a validated GC-MS method for this compound quantification.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | To be defined based on application | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 5.0% | < 1.5% < 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.1 µg/mL |
Experimental Workflow: GC-MS Analysis
GC-MS analysis workflow.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Thermally Labile Compounds
While GC is an excellent choice, HPLC offers a complementary approach, particularly if the sample matrix is non-volatile or if the analyte is thermally sensitive. Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar to non-polar compounds like this compound.
Rationale for HPLC Application
The aromatic nature of this compound makes it a strong candidate for UV detection in HPLC. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This technique is highly robust, reproducible, and widely available in analytical laboratories. The analysis of related fluorinated aromatic compounds by RP-HPLC has been well-documented, providing a solid foundation for method development.
Experimental Protocol: RP-HPLC-UV Method
This protocol details a validated RP-HPLC-UV method for the quantification of this compound.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
2. Reagents and Standards:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the GC-MS section, using the diluent as the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1 - 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the diluent to a known volume, ensuring the final concentration is within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 30:70 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. In the absence of a specific spectrum, a wavelength around 220-230 nm is a reasonable starting point for chlorinated and fluorinated aromatic compounds.
5. Method Validation: The method should be validated in accordance with ICH guidelines, similar to the GC-MS method.
Data Presentation: HPLC-UV Performance
The following table summarizes the expected performance characteristics of a validated HPLC-UV method.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range | To be defined based on application | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98 - 102% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 5.0% | < 1.0% < 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~1.0 µg/mL |
Experimental Workflow: HPLC-UV Analysis
HPLC-UV analysis workflow.
Method Comparison: GC-MS vs. HPLC-UV
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Selectivity | Very high, especially in SIM mode. Provides structural information. | Good, but can be limited by co-eluting impurities with similar UV spectra. |
| Sensitivity | Generally higher (lower LOD/LOQ). | Good, but typically less sensitive than GC-MS in SIM mode. |
| Sample Throughput | Can be lower due to longer run times and oven cooling. | Can be higher with isocratic methods and shorter run times. |
| Instrumentation | Requires a GC-MS system. | Requires an HPLC system with a UV detector. |
| Sample Matrix | Best for clean matrices or after extraction. Non-volatile matrix components can contaminate the system. | More tolerant of complex and non-volatile matrices. |
| Thermal Stability | Analyte must be thermally stable and volatile. | Suitable for both thermally stable and labile compounds. |
| Ideal Application | Trace analysis, impurity identification, and quantification in relatively clean samples. | Routine quality control, quantification in various sample matrices, and analysis of less volatile compounds. |
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the validated quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.
-
GC-MS is the preferred method for achieving the highest sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling where structural confirmation is necessary.
-
HPLC-UV offers a robust and high-throughput alternative, particularly for routine quality control applications and for samples in complex, non-volatile matrices.
Ultimately, the development and validation of either method, in accordance with regulatory guidelines such as those from the ICH, will ensure the generation of accurate and reliable data, contributing to the overall quality and safety of the final product.
References
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This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
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Safety Operating Guide
Guide to the Proper Disposal of 2,4-Dichloro-5-fluorotoluene: A Protocol for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to an unwavering commitment to safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4-Dichloro-5-fluorotoluene, a halogenated aromatic compound common in synthetic chemistry. Our objective is to move beyond simple compliance, offering insights into the causality behind these procedures to ensure every step is a self-validating system of safety and environmental stewardship.
Immediate Safety Profile & Hazard Analysis
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a hazardous substance requiring careful management. Its primary risks are summarized below.
| Hazard Classification | Description | Rationale & Implications for Handling |
| Flammability | Highly flammable liquid and vapor.[1] Flash point is reported at 8°C / 46.4°F.[1] | Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] All handling and disposal procedures must be conducted away from open flames, sparks, and hot surfaces. Use of spark-proof tools and explosion-proof equipment is mandatory.[1] |
| Health Hazards | Causes skin and serious eye irritation.[1] May cause respiratory irritation and can be harmful if inhaled or swallowed.[1][2] | Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE). Work should be performed in a well-ventilated area or under a chemical fume hood to prevent inhalation of vapors.[1][2] |
| Environmental Hazards | Harmful to aquatic organisms and potentially toxic to aquatic life with long-lasting effects.[1][3][4] | This chemical must not be allowed to enter drains, sewer systems, or surface waters.[1][5][6] Improper disposal can lead to significant environmental contamination. |
Regulatory Framework: Why This is Hazardous Waste
This compound is a halogenated organic solvent. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are explicitly listed as hazardous waste.
-
EPA Waste Code F002: This code applies to spent halogenated solvents such as tetrachloroethylene, trichloroethylene, and chlorobenzene, as well as solvent mixtures containing 10% or more of these chemicals.[7][8][9] While this compound is not individually named, its chemical class (halogenated solvent) places it firmly within this regulatory category.
The core directive is unambiguous: this chemical waste is forbidden from landfill disposal and must be managed through a licensed hazardous waste disposal facility.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. The selection of each component is based on mitigating the specific hazards identified in Section 1.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[11][12] Avoid cotton or leather gloves.[11][12] | Provides a barrier against skin contact, which can cause irritation.[1] Cotton/leather gloves are unsuitable as they absorb chemicals, prolonging skin contact.[11] |
| Eye & Face Protection | Snug-fitting chemical safety goggles. A full-face shield should be worn over goggles when pouring or mixing.[11][13] | Protects against splashes that can cause serious eye irritation.[1] A face shield offers a broader barrier against splashes to the entire face. |
| Body Protection | Chemical-resistant apron worn over a lab coat.[11][13] For larger quantities or significant splash risk, a chemical-resistant suit is recommended.[14] | Protects against spills and splashes on clothing and skin. An apron is essential during mixing, loading, or equipment cleaning.[11] |
| Respiratory Protection | An air-purifying respirator with organic vapor cartridges is required if working outside a fume hood or if vapors may be present.[11][12] | Prevents inhalation of vapors, which can cause respiratory irritation.[1] Ensure the respirator is properly fit-tested as required by OSHA.[15] |
Spill Management Protocol
All spills must be treated as emergencies. The response protocol depends on the scale of the spill. The following decision-making workflow should be followed.
Caption: Decision workflow for responding to a this compound spill.
-
Alert Personnel: Notify others in the lab of the spill.[16]
-
Don PPE: Equip yourself with the full PPE detailed in Section 3.
-
Control Ignition Sources: Immediately turn off all flames, hot plates, and other potential sources of ignition.[1][17]
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with a non-combustible, inert absorbent material such as sand, vermiculite, or kitty litter.[16][18][19]
-
Absorption: Apply the absorbent material over the spill, working from the outside in, and allow it to fully absorb the liquid.[16]
-
Collection: Using non-sparking tools (e.g., plastic or brass), carefully scoop the contaminated absorbent into a designated, leak-proof container.[1][20]
-
Packaging and Labeling: Seal the container. Attach a hazardous waste label, clearly identifying the contents as "Waste this compound with absorbent material."
-
Decontamination: Clean the spill area with soap and water. If the spill was significant, the rinse water may also need to be collected as hazardous waste.[16][19]
-
Report and Restock: Report the incident to your supervisor or Environmental Health & Safety (EHS) office and restock the spill kit.[16]
Waste Collection and Segregation: The Foundation of Proper Disposal
The safe accumulation of waste is a continuous process that requires diligence and precision.
-
Select the Correct Container: Use a designated hazardous waste container that is compatible with halogenated organic solvents.[21] Glass or high-density polyethylene (HDPE) carboys are typically appropriate. The container must have a secure, tightly-fitting cap.[22]
-
Label the Container: Before adding any waste, affix a hazardous waste label from your institution's EHS department. Fill in all required information, including the full chemical name: "Waste this compound." Do not use abbreviations.
-
Segregate Your Waste: This is a critical step. DO NOT mix halogenated solvent waste with non-halogenated solvent waste.[22]
-
Why? Halogenated wastes require specific, high-temperature incineration for proper disposal due to their potential to form harmful byproducts like hydrogen fluoride and hydrogen chloride gas upon combustion.[2][23][24] This disposal method is more costly and complex than the fuel blending used for many non-halogenated solvents.[22] Mixing these waste streams contaminates the entire volume, increasing disposal costs and environmental liability.
-
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[22] Leaving a funnel in an open container is a common and serious violation.
-
Avoid Overfilling: Do not fill the container beyond 90% of its capacity. This headspace allows for vapor expansion and reduces the risk of spills during transport.
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), typically within the laboratory where the waste is generated. The SAA should be in a secondary containment bin to catch any potential leaks. Store away from incompatible materials like strong oxidizing agents.[1][25]
Final Disposal Procedure: Hand-off to EHS
Once your waste container is full (or you are finished with the process generating the waste), you must arrange for its formal disposal.
-
Finalize the Waste Label: Ensure the hazardous waste label is complete, accurate, and legible.
-
Request a Pickup: Follow your institution's specific procedure to request a waste pickup from the EHS department. This is typically done through an online portal or a formal request form.
-
Prepare for Transport: Ensure the exterior of the container is clean and free of contamination. The cap must be securely tightened.
-
Maintain Records: Keep a copy of the waste pickup request or any documentation provided by EHS for your laboratory's records.
By adhering to this comprehensive protocol, you not only ensure regulatory compliance but also actively participate in a culture of safety and environmental responsibility that is the hallmark of scientific integrity.
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-5-fluorotoluene
This guide provides essential, field-tested protocols for the safe handling of 2,4-Dichloro-5-fluorotoluene (CAS No. 86522-86-3). As a halogenated aromatic compound, its unique reactivity in synthetic chemistry is matched by a need for stringent safety protocols. This document moves beyond mere compliance, offering a framework for risk assessment and procedural integrity that protects researchers and ensures the validity of their work. Our focus is on the causality behind each safety measure, building a culture of proactive risk management.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the hazard profile of this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). While comprehensive toxicological data for this specific compound is limited, its structure—a halogenated toluene—allows us to infer a significant hazard profile based on analogous compounds and the parent molecule, toluene. The primary routes of occupational exposure are inhalation, skin (dermal) contact, and eye (ocular) contact.[1][2]
The presence of chloro- and fluoro- groups on the aromatic ring can increase skin permeability and systemic toxicity compared to toluene alone. Data from similar chemicals, such as 2,4-Dichlorotoluene, indicate risks of serious skin, eye, and respiratory irritation.[3][4] More reactive analogs like 2,4-Dichloro-5-fluoropyrimidine can cause severe skin burns and allergic reactions.[5] Therefore, we must operate under the assumption that this compound presents a similar or greater level of risk.
| Hazard Classification (Inferred) | Potential Effect | Primary Exposure Route(s) |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe with prolonged contact.[3] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][5] | Ocular |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][6] Long-term exposure may pose risks to the central nervous system, liver, and kidneys, similar to toluene.[1] | Inhalation |
| Acute Toxicity (Oral) | May be harmful if swallowed.[5] | Ingestion |
| Flammability | Combustible liquid; vapors may form explosive mixtures with air.[2][3] | N/A |
| Aquatic Hazard | Likely very toxic to aquatic life with long-lasting effects.[3] | Environmental Release |
The Core Ensemble: Mandatory PPE for Routine Operations
For standard laboratory operations involving milligram to low-gram quantities of this compound under controlled conditions (i.e., within a certified chemical fume hood), the following PPE is mandatory.
-
Primary Engineering Control: All handling of this compound must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Eye and Face Protection: At a minimum, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves (minimum 14 mils thickness) are a suitable choice for incidental contact.[8][9] Always inspect gloves for tears or pinholes before use. For extended handling or immersion, consider heavier-duty gloves such as butyl or neoprene.[8] Never wear leather or cotton gloves, as they absorb and retain chemicals, increasing exposure duration.[8][10]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure it is laundered professionally and separately from personal clothing.[11]
Escalation of Protection: PPE for High-Risk Scenarios
Certain procedures elevate the risk of exposure and demand an upgraded PPE ensemble. High-risk scenarios include handling large quantities (>50 g), cleaning spills, conducting reactions at elevated temperatures or pressures, and any task with a high potential for aerosolization.
| Laboratory Task | Required PPE Ensemble | Rationale |
| Weighing & Aliquoting Powder | Chemical Goggles, Face Shield, Lab Coat, Chemical-Resistant Apron, Double Nitrile Gloves, NIOSH-Approved Respirator (see below) | High risk of aerosolization and splash. A face shield protects the entire face from splashes, and an apron provides an additional barrier against spills on the torso.[8][12] |
| Large-Scale Reactions (>50g) | Chemical Goggles, Face Shield, Chemical-Resistant Coveralls (e.g., Tyvek®), Chemical-Resistant Apron, Heavy-Duty Gloves (e.g., Butyl), Chemical-Resistant Boots | Increased splash and spill potential requires full-body protection. Pant legs must be worn outside of boots to prevent chemicals from draining inside.[11] |
| Reaction Quenching / Workup | Chemical Goggles, Face Shield, Lab Coat, Chemical-Resistant Apron, Nitrile Gloves | High potential for splashing of both the chemical and quenching agents. |
| Spill Cleanup | Full ensemble as per "Large-Scale Reactions," plus a NIOSH-approved respirator appropriate for the spill size. | Emergency situation with high concentrations of vapor and direct contact risk. |
Respiratory Protection: When engineering controls are insufficient, or during emergency situations, respiratory protection is critical. For this compound, which is an organic vapor, the following should be used:
-
For elevated concentrations: A half-mask or full-facepiece air-purifying respirator (APR) with organic vapor (OV) cartridges.[2][10]
-
For emergencies or unknown concentrations: A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand mode.[4][13]
Procedural Integrity: Donning, Doffing, and Disposal
The order in which PPE is put on and, more critically, taken off is paramount to preventing contamination.
Donning (Putting On) Protocol
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Don inner gloves, followed by a lab coat or coveralls.
-
Apron: If required, don a chemical-resistant apron.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Outer Gloves: Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Removal) and Disposal Protocol
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Initial Decontamination: Before exiting the immediate work area, wipe down outer gloves with a suitable solvent.
-
Remove Outer Gloves: Remove the first pair of gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of them in the designated hazardous waste container.
-
Remove Apron/Coveralls: Remove the apron or coveralls by rolling it away from the body to contain the contaminated surface. Dispose of it in the hazardous waste container.
-
Hand Hygiene (Gloved): With inner gloves still on, wash hands.
-
Remove Face/Eye Protection: Remove the face shield and goggles from the back to avoid touching the front. Place in a designated area for decontamination.
-
Remove Respirator: If worn, remove the respirator from the back.
-
Remove Inner Gloves: Remove the final pair of gloves and dispose of them in the hazardous waste container.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: All disposable PPE contaminated with this compound must be treated as hazardous waste.[3] Use designated, sealed, and clearly labeled containers. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures, as local regulations must be followed.[4]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
